Prmt5-IN-20
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C21H21N3 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C21H21N3/c1-2-24-20-8-4-3-7-18(20)19-12-16(9-10-21(19)24)13-23-15-17-6-5-11-22-14-17/h3-12,14,23H,2,13,15H2,1H3 |
InChI-Schlüssel |
GAVUWQFIRGBDHN-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Prmt5-IN-20: A Technical Overview of a Selective PRMT5 Inhibitor
Disclaimer: Publicly available scientific literature and technical documentation for a selective PRMT5 inhibitor specifically designated as "Prmt5-IN-20" (CAS 880813-30-9) are limited. Therefore, this technical guide utilizes data and methodologies from published research on other well-characterized, selective PRMT5 inhibitors, such as GSK3326595 (EPZ015666), to provide a representative and in-depth resource for researchers, scientists, and drug development professionals. The principles, experimental protocols, and signaling pathways described herein are broadly applicable to the study of selective PRMT5 inhibitors.
Introduction to PRMT5 and Its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation, functioning as a type II arginine methyltransferase. It catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage response, and signal transduction.[1][2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[3]
Selective PRMT5 inhibitors are small molecules designed to specifically block the enzymatic activity of PRMT5, thereby offering a potential therapeutic avenue for cancers characterized by PRMT5 overexpression or dependency. These inhibitors typically act by competing with the enzyme's natural substrates.
Quantitative Data for a Representative Selective PRMT5 Inhibitor (GSK3326595/EPZ015666)
The following tables summarize the inhibitory activities of a representative selective PRMT5 inhibitor, GSK3326595 (also known as EPZ015666), in various biochemical and cellular assays.
Table 1: Biochemical Activity of GSK3326595
| Assay Type | Substrate | IC50 (nM) | Reference(s) |
| Radioactive Methyltransferase Assay | Histone H4 Peptide | 22 | [4] |
| Homogeneous Time-Resolved Fluorescence (HTRF) | Histone H4 Peptide | 6 |
Table 2: Cellular Activity of GSK3326595 in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Symmetric Dimethylarginine (SDMA) IC50 (nM) | Cell Proliferation IC50 (nM) | Reference(s) |
| Z-138 | 11 | 23 | [4] |
| Maver-1 | 13 | 54 | [4] |
| Jeko-1 | 19 | 110 | [4] |
Key Signaling Pathways Modulated by PRMT5 Inhibition
PRMT5 inhibition affects multiple signaling pathways crucial for cancer cell proliferation, survival, and differentiation.
-
p53 Pathway: PRMT5 can methylate p53, which may alter its target gene specificity.[5] Inhibition of PRMT5 can lead to the activation of p53 transcriptional activity.[5]
-
PI3K/AKT/mTOR Pathway: PRMT5 has been shown to regulate the PI3K/AKT pathway.[1] Inhibition of PRMT5 can lead to decreased AKT phosphorylation and subsequent downstream signaling.
-
WNT/β-catenin Pathway: PRMT5 can promote WNT/β-catenin signaling by epigenetically silencing pathway antagonists.[6]
-
MYC Pathway: PRMT5 has been shown to regulate the expression of the oncogene c-Myc.[1]
References
Prmt5-IN-20 and the Therapeutic Landscape of PRMT5 Inhibition in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in a multitude of cellular processes that are frequently dysregulated in cancer. As the primary enzyme responsible for symmetric arginine dimethylation, PRMT5 influences gene transcription, RNA splicing, signal transduction, and the DNA damage response. Its overexpression is correlated with poor prognosis in numerous solid and hematological malignancies, fueling the development of small molecule inhibitors. While specific preclinical data for the inhibitor Prmt5-IN-20 are not extensively available in the public domain, this guide provides a comprehensive overview of the anti-tumor activity of the broader class of PRMT5 inhibitors, using data from well-characterized molecules as representative examples. This document details the mechanism of action, preclinical efficacy, and relevant experimental protocols for scientists engaged in cancer research and drug development.
Introduction to PRMT5 as a Cancer Target
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification is a key regulatory step in various cellular functions. PRMT5 forms a complex with MEP50 (methylosome protein 50), which is essential for its enzymatic activity.[3]
Dysregulation of PRMT5 activity is a hallmark of many cancers.[4] It can promote tumorigenesis through several mechanisms, including the epigenetic silencing of tumor suppressor genes like p53, regulation of oncogenic signaling pathways, and modulation of RNA splicing to favor cancer cell survival.[1][5] The oncogenic role of PRMT5 has been documented in a wide range of cancers, including lymphomas, breast cancer, lung cancer, and glioblastoma.[4] Consequently, inhibiting PRMT5 has become a promising therapeutic strategy.[4][6]
Mechanism of Action of PRMT5 Inhibitors
PRMT5 inhibitors are small molecules designed to block the methyltransferase activity of the PRMT5/MEP50 complex.[2] They can be broadly categorized based on their mechanism of binding:
-
S-adenosylmethionine (SAM)-competitive inhibitors: These molecules compete with the methyl donor SAM for binding to the catalytic site of PRMT5.
-
Substrate-competitive inhibitors: These compounds block the binding of the protein substrate to the enzyme.
-
Allosteric inhibitors: These inhibitors bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme.[7]
-
MTA-cooperative inhibitors: These inhibitors show enhanced binding and inhibition in the presence of methylthioadenosine (MTA), a metabolite that accumulates in MTAP-deficient cancers.[8][9] This provides a synthetic lethal therapeutic window for tumors with MTAP gene deletion, which occurs in approximately 15% of all cancers.[2][8]
Inhibition of PRMT5 leads to a reduction in symmetric dimethylarginine (SDMA) marks on its substrates. This has several downstream anti-tumor effects:
-
Alteration of RNA Splicing: PRMT5 is crucial for the proper assembly of the spliceosome. Its inhibition leads to widespread splicing defects, which can be detrimental to cancer cells, particularly those with existing mutations in splicing factors.
-
Reactivation of Tumor Suppressor Genes: PRMT5 can suppress the expression of tumor suppressor genes like CDKN1A (p21).[1] Inhibition of PRMT5 can lead to the re-expression of these genes, resulting in cell cycle arrest and apoptosis.[1]
-
Modulation of Oncogenic Signaling Pathways: PRMT5 activity is intertwined with key cancer-driving pathways such as PI3K/AKT and ERK.[10] Its inhibition can dampen the activity of these pro-survival pathways.
Below is a diagram illustrating the central role of PRMT5 in cellular processes and the impact of its inhibition.
Preclinical Anti-Tumor Activity of PRMT5 Inhibitors
The anti-tumor efficacy of PRMT5 inhibitors has been demonstrated across a wide range of preclinical models, including various cancer cell lines and in vivo tumor models.
In Vitro Potency
PRMT5 inhibitors have shown potent anti-proliferative activity in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the specific compound, cell line, and assay duration.
Table 1: In Vitro Anti-proliferative Activity of Representative PRMT5 Inhibitors
| Compound | Cancer Type | Cell Line | IC50 (nM) | Assay Duration | Reference |
| EPZ015666 | Mantle Cell Lymphoma | Z-138 | 11 | 14 days | [5] |
| Mantle Cell Lymphoma | Jeko-1 | 25 | 14 days | [5] | |
| Acute Myeloid Leukemia | MOLM-13 | ~100 | Not Specified | [1] | |
| PRT-382 | Mantle Cell Lymphoma | Granta-519 | < 1000 | 9 days | [11] |
| Mantle Cell Lymphoma | Jeko-1 | < 1000 | 9 days | [11] | |
| Mantle Cell Lymphoma | Z-138 | < 1000 | 9 days | [11] | |
| CMP5 | Adult T-Cell Leukemia/Lymphoma | ATL patient cells | 23,940 - 33,120 | 120 h | [12] |
| HLCL61 | Adult T-Cell Leukemia/Lymphoma | ATL patient cells | 2,330 - 42,710 | 120 h | [12] |
| TNG908 | MTAP-deleted Cancer | HCT116 (MTAP-del) | Not Specified | Not Specified | [8] |
| TNG462 | MTAP-deleted Cancer | HCT116 (MTAP-del) | Not Specified | Not Specified | [8] |
| PRMT5-IN-29 | Advanced Cancers | Not Specified | 1,500 | Not Specified | |
| PRMT5-IN-47 | Not Specified | Not Specified | 15 | Not Specified |
Note: IC50 values can vary based on experimental conditions. Researchers should consult the primary literature for detailed methodologies.
In Vivo Efficacy
Oral administration of PRMT5 inhibitors has demonstrated significant anti-tumor activity in various xenograft and patient-derived xenograft (PDX) models.
Table 2: In Vivo Efficacy of Representative PRMT5 Inhibitors
| Compound | Cancer Model | Dosing Schedule | Outcome | Reference |
| EPZ015666 | MLL-rearranged AML xenograft | Not Specified | Increased survival, reduced leukemia burden | [1] |
| TNG908 | MPNST PDX model (MTAP-null) | Oral, daily | Tumor regression | [8] |
| TNG462 | MPNST PDX model (MTAP-null) | Oral, daily | Tumor regression | [8] |
| AM-9747 | Pancreatic cancer xenograft (MTAP-del) | Oral, once-daily | 63% Tumor Growth Inhibition (TGI) | [9] |
| Esophageal cancer xenograft (MTAP-del) | Oral, once-daily | 20% Tumor Regression (TR) | [9] | |
| JNJ-64619178 | Lung and hematologic xenografts | Not Specified | Potent anti-tumor efficacy |
Key Signaling Pathways Modulated by PRMT5 Inhibition
PRMT5 inhibition impacts several critical signaling pathways that are fundamental to cancer cell proliferation and survival.
-
p53 Pathway: PRMT5 can negatively regulate the tumor suppressor p53.[1] Inhibition of PRMT5 can lead to the upregulation of p53 target genes, such as CDKN1A (p21), which induces cell cycle arrest.[1]
-
PI3K/AKT Pathway: PRMT5 has been shown to activate AKT signaling, a key driver of cell survival and proliferation.[10] PRMT5 inhibition can lead to decreased AKT phosphorylation and subsequent downstream signaling.
-
RNA Splicing: PRMT5 is essential for the methylation of spliceosomal Sm proteins, which is critical for spliceosome assembly.[2] Disruption of this process by PRMT5 inhibitors can lead to global splicing changes and cell death.
-
Ferroptosis: Recent studies have shown that PRMT5 can promote resistance to ferroptosis, a form of iron-dependent cell death, by methylating and stabilizing KEAP1. This leads to the degradation of NRF2, a key regulator of the antioxidant response. PRMT5 inhibition can sensitize cancer cells to ferroptosis.
Experimental Protocols
This section provides generalized methodologies for key experiments used to evaluate the anti-tumor activity of PRMT5 inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of a PRMT5 inhibitor on the proliferation and viability of cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PRMT5 inhibitor stock solution (e.g., in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium.
-
Treat the cells with the serially diluted inhibitor or vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours to 14 days, depending on the inhibitor and cell line).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
-
Western Blotting for Target Engagement and Downstream Effects
This protocol is used to assess the inhibition of PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins (e.g., SmD3) and to evaluate the impact on downstream signaling pathways.
-
Materials:
-
Cancer cell lines
-
PRMT5 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-PRMT5, anti-p-AKT, anti-AKT, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the PRMT5 inhibitor at various concentrations and for different time points.
-
Harvest and lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a PRMT5 inhibitor in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line or patient-derived xenograft (PDX) tissue
-
Matrigel (optional)
-
PRMT5 inhibitor formulation for oral gavage or other route of administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant cancer cells (typically mixed with Matrigel) or PDX tissue fragments into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the PRMT5 inhibitor or vehicle control according to the desired dosing schedule (e.g., once daily oral gavage).
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry).
-
Plot tumor growth curves and calculate tumor growth inhibition (TGI) or tumor regression (TR) to assess efficacy.
-
Conclusion and Future Directions
Inhibition of PRMT5 represents a promising therapeutic strategy for a variety of cancers. The development of potent and selective PRMT5 inhibitors has demonstrated significant anti-tumor activity in preclinical models by impacting fundamental cellular processes such as RNA splicing, cell cycle control, and oncogenic signaling. While specific data on this compound is limited in publicly accessible literature, the broader class of PRMT5 inhibitors continues to show promise.
Future research will likely focus on:
-
Identifying predictive biomarkers to select patient populations most likely to respond to PRMT5 inhibition (e.g., MTAP deletion, specific splicing factor mutations).
-
Exploring rational combination therapies to enhance efficacy and overcome potential resistance mechanisms. For instance, combining PRMT5 inhibitors with agents that induce DNA damage or other epigenetic modifiers could be a fruitful avenue.
-
Further elucidating the complex roles of PRMT5 in the tumor microenvironment and its impact on anti-tumor immunity.
As more compounds progress through clinical trials, a deeper understanding of the therapeutic potential and limitations of PRMT5 inhibition will be achieved, hopefully leading to new treatment options for cancer patients.
References
- 1. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ashpublications.org [ashpublications.org]
- 7. PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
In-Depth Technical Guide on Prmt5-IN-20: Target Substrates and Pathways
An important note on the availability of public data: Comprehensive, publicly available scientific literature detailing the specific quantitative data, experimental protocols, and in-depth pathway analysis for the compound designated "Prmt5-IN-20" (CAS 880813-30-9) is limited. Commercial vendor information confirms its identity as a selective protein arginine methyltransferase 5 (PRMT5) inhibitor with antitumor activity. However, for the purposes of this in-depth technical guide, and to fully address the core requirements for detailed data and protocols, we will focus on the well-characterized and extensively published PRMT5 inhibitor, EPZ015666 (GSK3326595) , as a representative molecule to illustrate the target substrates and pathways affected by PRMT5 inhibition. The principles and methodologies described are broadly applicable to the study of potent and selective PRMT5 inhibitors.
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in epigenetic regulation and cellular signaling, catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its overexpression and hyperactivity are implicated in numerous cancers, making it a prime target for therapeutic intervention. This guide provides a technical overview of the substrates and pathways modulated by PRMT5 and, consequently, affected by its inhibition. We will delve into the quantitative effects of PRMT5 inhibition, detail key experimental methodologies for its characterization, and visualize the intricate signaling networks involved.
Core Target Substrates of PRMT5
PRMT5's enzymatic activity extends to a wide array of cellular proteins, influencing their function, localization, and stability. Inhibition of PRMT5 leads to a global reduction in symmetric dimethylarginine (sDMA) levels.
Table 2.1: Key Substrates of PRMT5 and the Functional Consequences of Inhibiting their Methylation
| Substrate Protein | Cellular Function | Consequence of Inhibited Methylation |
| Histone H4 (at Arg3) | Transcriptional Repression | De-repression of tumor suppressor genes. |
| Histone H3 (at Arg8) | Transcriptional Repression | Altered gene expression profiles. |
| Histone H2A (at Arg3) | Transcriptional Regulation | Changes in chromatin accessibility. |
| Sm proteins (e.g., SmB/B', SmD3) | Spliceosome Assembly and pre-mRNA Splicing | Aberrant mRNA splicing, leading to non-functional proteins and apoptosis. |
| p53 | Tumor Suppressor | Altered DNA binding and transcriptional activity, potentially restoring some tumor suppressor functions.[1] |
| E2F1 | Transcription Factor (Cell Cycle) | Modulation of cell cycle progression.[1] |
| NF-κB (p65 subunit) | Transcription Factor (Inflammation, Survival) | Attenuation of pro-survival and inflammatory signaling. |
| AKT | Kinase (Pro-survival Signaling) | Reduced activation and downstream pro-growth signaling. |
| FOXO1 | Transcription Factor (Apoptosis) | Nuclear translocation and activation of pro-apoptotic gene expression. |
Quantitative Data on PRMT5 Inhibition
The potency and cellular effects of PRMT5 inhibitors are quantified through various biochemical and cell-based assays. The data presented below is for the representative inhibitor EPZ015666.
Table 3.1: Biochemical and Cellular Potency of EPZ015666
| Assay Type | Parameter | Value | Cell Line/System |
| Biochemical Assay | IC50 (PRMT5/MEP50) | 30 ± 3 nM | Recombinant Human Enzyme |
| Cellular Assay | DC50 (PRMT5 Degradation) | Not Applicable (Inhibitor) | Not Applicable |
| Cellular Assay | EC50 (sDMA Reduction) | ~50 nM | Z-138 (Mantle Cell Lymphoma) |
| Cell Viability Assay | IC50 | Varies by cell line (nM to µM range) | Various Cancer Cell Lines |
Key Signaling Pathways Modulated by PRMT5 Inhibition
Inhibition of PRMT5 perturbs several critical signaling cascades integral to cancer cell proliferation, survival, and stress response.
RNA Splicing and Spliceosome Assembly
PRMT5 is essential for the methylation of Sm proteins, which is a prerequisite for the assembly of small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome. Inhibition of PRMT5 disrupts this process, leading to widespread intron retention and alternative splicing events that can trigger apoptosis.
AKT/FOXO1 Pro-Apoptotic Signaling
PRMT5 inhibition can lead to reduced activity of the pro-survival AKT signaling pathway. This results in the dephosphorylation and nuclear translocation of the FOXO1 transcription factor, which in turn upregulates the expression of pro-apoptotic BCL-2 family members.
WNT/β-catenin Signaling Pathway
In certain contexts, such as lymphoma, PRMT5 promotes WNT/β-catenin signaling by epigenetically silencing pathway antagonists like AXIN2 and WIF1.[1] Inhibition of PRMT5 can, therefore, lead to the re-expression of these antagonists, resulting in decreased β-catenin activity and reduced expression of its target genes like CYCLIN D1 and c-MYC.
Detailed Experimental Protocols
The following are generalized protocols for key assays used to characterize PRMT5 inhibitors.
Biochemical PRMT5 Enzymatic Assay (Radiolabeled)
-
Principle: This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) to a biotinylated histone H4 peptide substrate by the recombinant PRMT5/MEP50 complex.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex.
-
Biotinylated Histone H4 (1-21) peptide substrate.
-
[3H]-SAM.
-
This compound or other test inhibitor.
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT).
-
Streptavidin-coated scintillation proximity assay (SPA) beads.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the PRMT5 inhibitor in DMSO and then dilute in assay buffer.
-
In a 96-well plate, add the PRMT5/MEP50 enzyme, the biotinylated H4 peptide, and the inhibitor at various concentrations.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of unlabeled SAM.
-
Add streptavidin-coated SPA beads and incubate to allow binding to the biotinylated peptide.
-
Measure the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of methylated substrate.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Symmetric Dimethylarginine (sDMA) Western Blot
-
Principle: This assay assesses the in-cell target engagement of a PRMT5 inhibitor by measuring the global levels of sDMA, a direct product of PRMT5 activity.
-
Materials:
-
Cancer cell line of interest.
-
This compound or other test inhibitor.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-sDMA (symmetric dimethylarginine), anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the PRMT5 inhibitor for a specified time (e.g., 48-72 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Denature equal amounts of protein from each sample in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for PRMT5 and the loading control to ensure equal protein loading and to assess any changes in PRMT5 protein levels.
-
Cell Viability Assay
-
Principle: This assay determines the effect of a PRMT5 inhibitor on the proliferation and survival of cancer cells.
-
Materials:
-
Cancer cell line of interest.
-
This compound or other test inhibitor.
-
Cell culture medium and supplements.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
-
Opaque-walled 96-well plates (for luminescent assays).
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach and resume growth (typically overnight).
-
Treat the cells with a serial dilution of the PRMT5 inhibitor.
-
Incubate for a prolonged period (e.g., 72-120 hours) to allow for effects on cell proliferation to manifest.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescent or colorimetric signal using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Conclusion
Inhibition of PRMT5 presents a compelling therapeutic strategy for a variety of malignancies. The antitumor effects of PRMT5 inhibitors are multifaceted, stemming from the disruption of critical cellular processes including RNA splicing, the epigenetic regulation of gene expression, and the modulation of key pro-survival signaling pathways. A thorough understanding of the target substrates and pathways affected by these inhibitors, underpinned by robust quantitative data and well-defined experimental methodologies, is crucial for their continued development and successful clinical translation. This guide provides a foundational framework for researchers and drug development professionals engaged in the study of PRMT5 and its inhibitors.
References
The Effect of PRMT5 Inhibition on Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that modulates gene expression through multiple mechanisms, including the regulation of RNA splicing, histone modification, and chromatin organization. Its dysregulation is implicated in numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the molecular consequences of PRMT5 inhibition on gene transcription, with a focus on the cellular and molecular changes induced by selective PRMT5 inhibitors. While specific quantitative data for the inhibitor Prmt5-IN-20 is not extensively available in the public domain, this guide leverages data from other well-characterized PRMT5 inhibitors to illustrate the expected effects. Detailed protocols for key experimental assays and visualizations of relevant biological pathways are provided to enable researchers to effectively study the impact of PRMT5 inhibition.
Core Mechanisms of PRMT5 in Gene Transcription
PRMT5 is a Type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1] Its influence on gene transcription is multifaceted:
-
Splicing Regulation: PRMT5 is a key component of the spliceosome. It methylates Sm proteins, which are core components of small nuclear ribonucleoproteins (snRNPs).[2] This methylation is crucial for the proper assembly and function of the spliceosome. Inhibition of PRMT5 leads to widespread splicing defects, most notably intron retention and exon skipping .[2][3] A specific class of retained introns, known as detained introns (DIs) , has been identified as a major consequence of PRMT5 inhibition, leading to the production of non-functional transcripts and a decrease in the corresponding protein levels.[3][4]
-
Transcriptional Repression: PRMT5 can act as a transcriptional repressor by methylating histone tails. The symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s) are repressive marks that are associated with the silencing of tumor suppressor genes, such as those in the RB family.[5]
-
Transcriptional Activation: Conversely, PRMT5 can also activate transcription. It has been shown to facilitate enhancer-promoter looping and interact with chromatin remodeling enzymes like the SWI/SNF complex to activate gene expression during differentiation processes such as adipogenesis.[6]
-
Chromatin Organization: PRMT5 plays a role in maintaining higher-order chromatin structures. It has been found to co-localize with chromatin organizers at the boundaries of topologically associating domains (TADs). Knockdown of PRMT5 can lead to a decrease in the insulating strength of TAD boundaries, resulting in the dysregulation of gene expression.[6][7]
Quantitative Effects of PRMT5 Inhibition
While specific data for this compound is limited, the following tables summarize representative quantitative data from studies using other potent and selective PRMT5 inhibitors. This data illustrates the typical effects observed upon inhibition of PRMT5's methyltransferase activity.
Table 1: Cellular Viability of Cancer Cell Lines upon PRMT5 Inhibition
| Cell Line | Cancer Type | PRMT5 Inhibitor | IC50 (nM) |
| HCT116 (MTAPdel) | Colorectal Cancer | PRMT5-MTA-IN-3-d3 | 6 |
| HCT116 (WT) | Colorectal Cancer | PRMT5-MTA-IN-3-d3 | 961 |
| A549 | Non-Small Cell Lung Cancer | 3039-0164 | ~7,500 (at 72h) |
| HCT116 | Colorectal Cancer | PRMT5-IN-32 | 130 |
| Various | MTAP-deficient tumors | PRMT5-MTA-IN-5 | 1.15 (biochemical) |
Data compiled from publicly available information on various PRMT5 inhibitors.[8][9][10]
Table 2: Impact of PRMT5 Inhibition on Splicing Events
| Cell Type | Condition | Splicing Events Affected | Genes Affected | Predominant Splicing Change |
| Activated Murine CD4 T-cells | PRMT5 Deletion | 857 | 503 | Exon Skipping, Intron Retention |
| Human AML cells | PRMT5 Knockdown | 826 differentially spliced genes | - | Exon Skipping, Intron Retention |
Data from studies on PRMT5 loss-of-function.[11][12]
Signaling Pathways and Experimental Workflows
PRMT5's Role in Splicing and Transcription
Caption: PRMT5 methylates Sm proteins for splicing and histones for transcriptional repression.
Experimental Workflow for Assessing PRMT5 Inhibition
References
- 1. biorxiv.org [biorxiv.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. A Protocol for Visual Analysis of Alternative Splicing in RNA-Seq Data Using Integrated Genome Browser | Springer Nature Experiments [experiments.springernature.com]
- 5. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. epigenome-noe.net [epigenome-noe.net]
- 10. PRMT5 Inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 11. broadpharm.com [broadpharm.com]
- 12. researchhub.com [researchhub.com]
The Role of PRMT5 Inhibition in RNA Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal regulator of RNA splicing, a fundamental process often dysregulated in various malignancies. As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins, including key components of the spliceosome. This post-translational modification is critical for the proper assembly and function of the spliceosome machinery. Inhibition of PRMT5 disrupts this process, leading to aberrant RNA splicing, cell cycle arrest, and apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of PRMT5 in RNA splicing, the effects of its inhibition, quantitative data for representative inhibitors, detailed experimental protocols, and visualizations of the associated molecular pathways and workflows.
The Core Role of PRMT5 in RNA Splicing
PRMT5 is the primary enzyme responsible for the symmetric dimethylation of arginine residues on its substrates[1]. A critical function of PRMT5 in cellular processes is its role in the regulation of pre-mRNA splicing[2]. This process is essential for generating mature messenger RNA (mRNA) and ensuring proteomic diversity.
The primary mechanism by which PRMT5 influences RNA splicing is through the methylation of Sm proteins (SmB/B', SmD1, and SmD3), which are core components of small nuclear ribonucleoproteins (snRNPs)[3][4]. This methylation is crucial for the assembly of the spliceosome, the large RNA-protein complex that carries out splicing. The PRMT5-containing complex, often referred to as the methylosome, includes the cofactor MEP50 (also known as WDR77) and pICln, which facilitates the delivery of Sm proteins to PRMT5 for methylation[3][5][6]. The symmetrically dimethylated Sm proteins are then transferred to the Survival of Motor Neuron (SMN) complex for assembly into snRNPs[3][6].
Inhibition of PRMT5's catalytic activity blocks the symmetric dimethylation of Sm proteins and other splicing factors. This impairment of the spliceosome assembly leads to a cascade of downstream effects, including intron retention, exon skipping, and other alternative splicing events[4][7][8]. These splicing defects can result in the production of non-functional proteins or trigger nonsense-mediated decay (NMD) of the aberrant mRNA transcripts, ultimately leading to cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on proper splicing for their proliferation and survival[9].
Quantitative Data on PRMT5 Inhibitors
A number of small molecule inhibitors targeting PRMT5 have been developed and are in various stages of preclinical and clinical investigation. As information on a specific compound named "Prmt5-IN-20" is not publicly available, this guide focuses on well-characterized PRMT5 inhibitors. The following tables summarize their inhibitory activities.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular SDMA Inhibition EC50 (nM) | Cell Line | Reference |
| GSK3326595 (Pemrametostat) | PRMT5/MEP50 | 6.2 | ~5-56 | Z-138 (Mantle Cell Lymphoma) | [10][11] |
| JNJ-64619178 (Onametostat) | PRMT5/MEP50 | 0.14 | Not Reported | NCI-H1048 (Small Cell Lung Cancer) | [12][13][14] |
| LLY-283 | PRMT5/MEP50 | 22 | 25 | MCF7 (Breast Cancer) | [15][16][17] |
| EPZ015666 (GSK3235025) | PRMT5/MEP50 | 22 | Not Reported | Mantle Cell Lymphoma cell lines | [18][19] |
| Inhibitor | Cell Line | Cancer Type | Cellular Proliferation gIC50/IC50 | Reference |
| GSK3326595 | Z-138 | Mantle Cell Lymphoma | <50 nM | [20] |
| MDA-MB-468 | Breast Cancer | Low nM range | [11] | |
| MCF-7 | Breast Cancer | Low nM range | [11] | |
| JNJ-64619178 | Lung Cancer Cell Lines (various) | Lung Cancer | Potent inhibition in 4/6 cell lines | [21] |
| LLY-283 | A375 | Melanoma | 46 nM | [15] |
| Z-138 | Mantle Cell Lymphoma | Potent antiproliferative effects | [15] | |
| EPZ015666 | Mantle Cell Lymphoma cell lines | Mantle Cell Lymphoma | Nanomolar range | [18] |
| ATL patient cells | Adult T-Cell Leukemia/Lymphoma | 2.33–42.71 µM (at 120 h) | [22] |
Experimental Protocols
Cell Viability Assay (MTT/MTS-based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a PRMT5 inhibitor on cancer cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PRMT5 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for a desired period (e.g., 72 to 120 hours)[23].
-
For MTT assay, add 20 µL of MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate until formazan crystals are dissolved[24].
-
For MTS assay, add 20 µL of MTS reagent to each well and incubate for 1-4 hours[20].
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader[20][24].
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for PRMT5 Activity
This protocol assesses the on-target activity of a PRMT5 inhibitor by measuring the levels of symmetric dimethylarginine (sDMA) on PRMT5 substrates.
Materials:
-
Cell lysates from inhibitor-treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-sDMA (e.g., SYM10), anti-SmD3, anti-H4R3me2s, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of the PRMT5 inhibitor for a specified time.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane[23].
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-sDMA) overnight at 4°C[20].
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the reduction in sDMA levels.
RNA-Sequencing (RNA-Seq) for Alternative Splicing Analysis
This protocol provides a global assessment of the impact of PRMT5 inhibition on RNA splicing.
Materials:
-
Cells treated with the PRMT5 inhibitor or vehicle control
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
Library preparation kit for RNA-Seq (e.g., TruSeq RNA)
-
High-throughput sequencer
-
Bioinformatics software for splicing analysis (e.g., rMATS)
Procedure:
-
Treat cells with the PRMT5 inhibitor or vehicle control for the desired time.
-
Isolate total RNA using an RNA extraction kit, including an on-column DNase I digestion step to remove genomic DNA contamination[4].
-
Assess RNA quality and quantity.
-
Prepare RNA-Seq libraries from ~1 µg of total RNA according to the manufacturer's protocol. This typically involves poly-A mRNA selection, fragmentation, reverse transcription to cDNA, adapter ligation, and library amplification[25].
-
Sequence the libraries on a high-throughput sequencer to generate paired-end reads.
-
Bioinformatic Analysis using rMATS (replicate Multivariate Analysis of Transcript Splicing):
-
Align the raw sequencing reads to a reference genome using a splice-aware aligner like STAR.
-
Use rMATS to identify and quantify differential alternative splicing events between the inhibitor-treated and control groups. rMATS detects five major types of alternative splicing events: skipped exon (SE), alternative 5' splice site (A5SS), alternative 3' splice site (A3SS), mutually exclusive exons (MXE), and retained intron (RI)[26][27].
-
rMATS calculates the "Percent Spliced In" (PSI or Ψ) value for each event and performs a statistical test to identify significant changes[27].
-
Filter the results based on statistical significance (e.g., FDR < 0.05) and the magnitude of the change in PSI.
-
Visualize the splicing events using tools like rmats2sashimiplot for further interpretation[28].
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assisted RNP assembly: SMN and PRMT5 complexes cooperate in the formation of spliceosomal UsnRNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. interpriseusa.com [interpriseusa.com]
- 15. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. PRMT5 and CDK4/6 inhibition result in distinctive patterns of alternative splicing in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. rMATS: Robust and flexible detection of differential alternative splicing from replicate RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Differential Alternative Splicing Analysis with rMATS - BTEP Coding Club [bioinformatics.ccr.cancer.gov]
Prmt5-IN-20: An In-depth Technical Guide to its Role in DNA Damage Response Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of cellular processes, including the DNA Damage Response (DDR), making it a compelling target for therapeutic intervention, particularly in oncology. This technical guide focuses on Prmt5-IN-20, a selective inhibitor of PRMT5, and its role within the intricate network of DNA repair pathways. This compound, also identified in scientific literature as CMP5, offers a valuable tool to probe the functions of PRMT5 and explore its therapeutic potential. This document provides a comprehensive overview of the core mechanisms of PRMT5 in DDR, quantitative data on inhibitor potency, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and workflows.
Introduction: PRMT5 in the DNA Damage Response
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1] This post-translational modification is a key regulatory event in numerous cellular functions, including gene transcription, RNA splicing, and signal transduction.[1][2] Crucially, PRMT5 plays a pivotal role in maintaining genomic integrity by modulating the DNA Damage Response (DDR).[3][4]
The DDR is a complex signaling network that detects DNA lesions, signals their presence, and promotes their repair. Two major pathways for repairing DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage, are Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[5][6] PRMT5 influences the choice and efficiency of these repair pathways through several mechanisms:
-
Regulation of HR: PRMT5 is essential for efficient HR-mediated repair. It can control the alternative splicing of key DNA repair factors, including the histone acetyltransferase TIP60 (KAT5).[3][7] Proper splicing of TIP60 is critical for its acetyltransferase activity, which is required for the appropriate chromatin environment to facilitate HR.[3][7] PRMT5 also promotes HR by methylating RUVBL1, a cofactor of TIP60, which enhances TIP60's activity and facilitates the displacement of 53BP1 from break sites, a key step in committing to HR repair.[8][9]
-
Modulation of NHEJ: PRMT5 also impacts the NHEJ pathway by regulating the stability and localization of 53BP1, a key protein that promotes NHEJ by protecting DNA ends from resection.[10][11]
-
Epigenetic Regulation: Through the symmetric dimethylation of histone tails, such as H4R3 and H3R8, PRMT5 can alter chromatin structure, influencing the accessibility of DNA repair proteins to sites of damage.[7][12]
Given its central role in DNA repair, inhibition of PRMT5 presents a promising therapeutic strategy to induce synthetic lethality in cancers with pre-existing DNA repair defects or to sensitize tumors to DNA-damaging agents like chemotherapy and PARP inhibitors.[13][14]
This compound (CMP5): A Selective PRMT5 Inhibitor
This compound, also known as CMP5, is a first-in-class, selective small molecule inhibitor of PRMT5.[7][15] It was identified through cellular screening assays and has been shown to selectively block the methyltransferase activity of PRMT5, with no significant activity against other arginine methyltransferases like PRMT1, PRMT4, and PRMT7.[7][16] this compound serves as a valuable chemical probe to investigate the biological consequences of PRMT5 inhibition and as a foundational compound for the development of novel cancer therapeutics.[7]
Quantitative Data: Potency of PRMT5 Inhibitors
The following tables summarize the in vitro potency of this compound (CMP5) and other representative PRMT5 inhibitors. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and duration of treatment.
Table 1: In Vitro Potency of this compound (CMP5)
| Cell Type | Assay | Endpoint | IC50 (µM) | Reference |
| Mouse Th1 cells | Proliferation | 3.7 | [16] | |
| Mouse Th2 cells | Proliferation | 9.2 | [16] | |
| Human Th1 cells | Proliferation | 26.9 | [16] | |
| Human Th2 cells | Proliferation | 36.1 | [16] | |
| T-ALL cell lines | Cell Viability (120h) | 13.06 - 22.72 | [17] | |
| ATL patient cells | Cell Viability (120h) | 23.94 - 33.12 | [17] |
Table 2: In Vitro Potency of Other Representative PRMT5 Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference |
| GSK591 (GSK3326595) | Z-138 (MCL) | Cell Growth | <50 | [18] |
| PRT382 | Enzymatic (PRMT5/MEP50) | 2.8 | [19] | |
| PRT382 | sDMA reduction | 27 | [19] | |
| EPZ015666 | Enzymatic | 30 | [20] | |
| C220 | OVCAR8 | Cell Viability (10 days) | ~100 | [14] |
| PRMT5-IN-47 (compound 20) | Enzymatic | 15 | [7] |
Core Signaling Pathways and Mechanisms
The inhibition of PRMT5 by this compound initiates a cascade of events that ultimately impairs the DNA damage response. The following diagrams illustrate these key pathways and the points of intervention.
Caption: PRMT5 inhibition by this compound disrupts key DNA damage response pathways.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the impact of this compound on DNA damage response pathways.
Cell Viability Assay (MTS-based)
This protocol is designed to determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (CMP5) stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader (490 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium. A 10-point dose-response curve (e.g., 1 nM to 100 µM) is recommended. Include a vehicle control (DMSO).
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate for a desired time period (e.g., 72, 96, or 120 hours).[18]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[18]
-
Measure the absorbance at 490 nm using a microplate reader.[18]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining cell viability and IC50 of this compound.
Western Blotting for Symmetric Dimethylarginine (sDMA)
This protocol assesses the target engagement of this compound by measuring the levels of symmetric dimethylarginine (sDMA), a direct marker of PRMT5 activity.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-sDMA (symmetric di-methyl Arginine), anti-PRMT5, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours).
-
Harvest cells and lyse in RIPA buffer. Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.[18]
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.[18]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize bands using a digital imager.
-
Strip the membrane and re-probe for total PRMT5 and a loading control (e.g., β-actin) to ensure equal loading and to confirm the inhibitor does not degrade the PRMT5 protein.
Caption: Western blot workflow to assess PRMT5 target engagement.
Immunofluorescence for γH2AX and RAD51 Foci
This protocol is used to visualize and quantify DNA damage (γH2AX foci) and the recruitment of HR repair proteins (RAD51 foci) following treatment with this compound, with or without an accompanying DNA damaging agent.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound (CMP5)
-
Optional: DNA damaging agent (e.g., etoposide, olaparib)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: rabbit anti-γH2AX, mouse anti-RAD51
-
Fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat cells with this compound, a DNA damaging agent, or a combination for the desired time. Include a vehicle control.
-
Fixation: Aspirate the medium, wash with PBS, and fix with 4% PFA for 15 minutes at room temperature.[21]
-
Wash cells three times with PBS.
-
Permeabilization: Add permeabilization buffer for 10 minutes at room temperature.[21]
-
Wash cells three times with PBS.
-
Blocking: Add blocking solution and incubate for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Dilute primary antibodies (anti-γH2AX and anti-RAD51) in blocking solution and incubate overnight at 4°C.[20]
-
Wash cells three times with PBS.
-
Secondary Antibody Incubation: Dilute fluorescently-labeled secondary antibodies in blocking solution and incubate for 1-2 hours at room temperature, protected from light.[21]
-
Wash cells three times with PBS.
-
Counterstaining: Incubate with DAPI solution for 5 minutes.[21]
-
Wash cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Image acquisition and analysis: Capture images using a fluorescence microscope and quantify the number and intensity of nuclear foci per cell using image analysis software (e.g., ImageJ/Fiji).
Conclusion and Future Directions
This compound (CMP5) is a selective and valuable tool for dissecting the role of PRMT5 in the DNA damage response. Inhibition of PRMT5 leads to impaired DNA repair, primarily through the disruption of RNA splicing of key repair factors and altered methylation of histone and non-histone proteins. This creates a vulnerability in cancer cells that can be exploited therapeutically, particularly in combination with DNA-damaging agents and PARP inhibitors.
Future research should focus on elucidating the full spectrum of PRMT5 substrates involved in the DDR, identifying biomarkers that predict sensitivity to PRMT5 inhibitors, and further optimizing the therapeutic window of these compounds. The protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted role of this compound in the DNA damage response and to advance the development of PRMT5-targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protein arginine methyltransferase 5 as a novel therapeutic target in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmp5 [PMID: 25742700] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. SID 252166500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Selective inhibition of protein arginine methyltransferase 5 blocks initiation and maintenance of B-cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective small-chemical inhibitors of protein arginine methyltransferase 5 with anti-lung cancer activity | PLOS One [journals.plos.org]
- 9. claredavieslab.org [claredavieslab.org]
- 10. PRMT5 promotes DNA repair through methylation of 53BP1 and is regulated by Src-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cmp5 [PMID: 25742700] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. PRMT5 as a Potential Therapeutic Target in MYC-Amplified Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Prmt5-IN-20: A Technical Guide for Cancer Research Applications
Disclaimer: As "Prmt5-IN-20" does not correspond to a publicly documented specific molecule, this guide utilizes the well-characterized and potent PRMT5 inhibitor, GSK3326595 (also known as EPZ015666) , as a representative compound to illustrate the principles and methodologies relevant to the preclinical evaluation of PRMT5 inhibitors in oncology.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology. As the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) on both histone and non-histone proteins, PRMT5 plays a critical role in a multitude of cellular processes frequently dysregulated in cancer. These include gene transcription, mRNA splicing, DNA damage repair, and cell cycle progression.[1][2] Overexpression of PRMT5 is a common feature across a wide array of solid tumors and hematological malignancies, often correlating with poor clinical outcomes.[2] This has spurred the development of small molecule inhibitors aimed at disrupting its catalytic activity. This technical guide provides an in-depth overview of the preclinical evaluation of a representative PRMT5 inhibitor, GSK3326595, for cancer research applications, targeting an audience of researchers, scientists, and drug development professionals.
Mechanism of Action
GSK3326595 is a potent and selective, orally bioavailable small molecule inhibitor of PRMT5. It functions as a SAM (S-adenosylmethionine)-uncompetitive and peptide substrate-competitive inhibitor.[3] By binding to the PRMT5/MEP50 complex, GSK3326595 prevents the methylation of various substrates, leading to a global reduction in sDMA levels. This disruption of PRMT5's methyltransferase activity impacts several oncogenic pathways. For instance, inhibition of PRMT5 can lead to altered splicing of genes critical for tumor cell survival, such as the MDM4 oncogene, thereby reactivating the p53 tumor suppressor pathway.[4] Furthermore, PRMT5 inhibition has been shown to downregulate genes involved in the DNA damage response, potentially sensitizing cancer cells to other therapies like PARP inhibitors.
Quantitative Data Presentation
The following tables summarize the quantitative data for the representative PRMT5 inhibitor, GSK3326595.
Table 1: Biochemical and Cellular Potency of GSK3326595
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Biochemical | IC50 | 6 nM | PRMT5/MEP50 Enzyme | [3] |
| Biochemical | IC50 | 22 nM | PRMT5 Enzyme | [5] |
| Cellular | IC50 (Cell Viability) | Nanomolar range | Mantle Cell Lymphoma (MCL) cell lines | [5] |
Table 2: In Vivo Efficacy of GSK3326595 in Xenograft Models
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Z-138 (Mantle Cell Lymphoma) | 25 mg/kg BID | 52.1% | [4] |
| Z-138 (Mantle Cell Lymphoma) | 50 mg/kg BID | 88.03% | [4] |
| Z-138 (Mantle Cell Lymphoma) | 100 mg/kg BID | 106.05% (regression) | [4] |
| Z-138 (Mantle Cell Lymphoma) | 200 mg/kg QD | 102.81% (regression) | [4] |
| REC-1 (p53 mutant Mantle Cell Lymphoma) | 100 mg/kg BID | 55% | [4] |
| CHLA20 (Neuroblastoma) | Not specified | Significant reduction in tumor mass | [6][7] |
| NGP (Neuroblastoma) | Not specified | Significant reduction in tumor mass | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of PRMT5 inhibitors.
PRMT5/MEP50 Biochemical Assay (Radiometric)
Objective: To determine the in vitro potency of a test compound against the PRMT5/MEP50 enzyme complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
Test compound (e.g., GSK3326595)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20)
-
Streptavidin-coated microplates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
-
In a microplate, add the PRMT5/MEP50 enzyme to the assay buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the enzyme mixture and pre-incubate for a defined period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the biotinylated histone H4 peptide substrate and ³H-SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop buffer (e.g., containing a high concentration of non-radiolabeled SAM).
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound reactants.
-
Add scintillation cocktail to each well and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.[3]
Cellular Symmetric Dimethylarginine (sDMA) Western Blot
Objective: To assess the pharmacodynamic effect of a PRMT5 inhibitor by measuring the reduction in global sDMA levels in cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (e.g., GSK3326595)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-sDMA (e.g., SYM10 or SYM11)[8][9][10]
-
Primary antibody: anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound or DMSO (vehicle control) for the desired time period (e.g., 48-72 hours).
-
Harvest the cells and lyse them in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize all samples to the same protein concentration and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent reduction in sDMA levels.[8]
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To determine the effect of a PRMT5 inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (e.g., GSK3326595)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® reagent
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the existing medium and add the medium containing the various concentrations of the test compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 to 120 hours).
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add DMSO to dissolve the formazan crystals.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells according to the manufacturer's instructions.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value using a non-linear regression curve fit.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a PRMT5 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line for implantation
-
Test compound (e.g., GSK3326595) formulated for oral gavage or other appropriate route of administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a suspension of cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., once or twice daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic assessment of sDMA levels by western blot).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.[4][6][7]
Mandatory Visualizations
Signaling Pathways
Caption: PRMT5 signaling pathways and the point of intervention by GSK3326595.
Experimental Workflow
Caption: A typical experimental workflow for the preclinical evaluation of a PRMT5 inhibitor.
Logical Relationship: PRMT5 Inhibition and Cell Cycle/Apoptosis
Caption: Logical relationship between PRMT5 inhibition and its effects on cell cycle and apoptosis.[11][12][13]
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of sDMA modifications of PIWI proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epicypher.com [epicypher.com]
- 10. epicypher.com [epicypher.com]
- 11. PRMT5 promotes progression of endometrioid adenocarcinoma via ERα and cell cycle signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-20: A Technical Guide for Researchers in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology, particularly in the context of hematological malignancies.[1][2][3] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[4][5][6] This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][3][5][7]
Dysregulation and overexpression of PRMT5 are frequently observed in various cancers, including leukemia and lymphoma, where it contributes to cancer cell proliferation and survival.[1][2][6][8] In hematological malignancies, PRMT5 has been shown to promote oncogenesis by silencing tumor suppressor genes and activating pro-growth signaling pathways.[9][10][11] For instance, in B-cell lymphoma, PRMT5 can increase the expression of c-myc and cyclin D1.[7][8] In acute myeloid leukemia (AML), it has been implicated in the upregulation of FLT3.[7][8][10]
The critical role of PRMT5 in cancer has spurred the development of small molecule inhibitors aimed at blocking its methyltransferase activity.[1][12] Prmt5-IN-20 represents a novel investigational agent in this class. This document provides a comprehensive technical guide on the preclinical evaluation of this compound in hematological malignancies, summarizing key data, experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various characterized PRMT5 inhibitors across a panel of hematological malignancy cell lines. While data for this compound is not yet publicly available, these values for analogous compounds provide a benchmark for expected potency.
Table 1: In Vitro Cell Proliferation Inhibition (IC50) of PRMT5 Inhibitors in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | PRMT5 Inhibitor | IC50 (nM) | Reference |
| Z-138 | Mantle Cell Lymphoma | GSK3203591 | 7.6 - 30,000+ | [13] |
| Jeko-1 | Mantle Cell Lymphoma | EPZ015666 | low nanomolar | [1] |
| Maver-1 | Mantle Cell Lymphoma | PRT382 | Not Specified | [4][14] |
| MOLM-13 | Acute Myeloid Leukemia | HLCL-61 | Not Specified | [10] |
| MV4-11 | Acute Myeloid Leukemia | EPZ015666 | Not Specified | [1] |
| K562 | Chronic Myelogenous Leukemia | PJ-68 | Not Specified | [15] |
| HUT102 | Adult T-Cell Leukemia/Lymphoma | HLCL61 | 3.09 - 7.58 µM | [16] |
| SO4 | Adult T-Cell Leukemia/Lymphoma | HLCL61 | 3.09 - 7.58 µM | [16] |
Note: IC50 values are highly dependent on the specific assay conditions, including incubation time and the method used for determining cell viability.[17]
Table 2: Biochemical and Cellular Target Engagement of PRMT5 Inhibitors
| Inhibitor | Assay Type | Substrate | IC50 (nM) | Reference |
| GSK3326595 | Biochemical | Histone H4 Peptide | 6.2 | [13] |
| Compound 9 (analog) | Biochemical | MT-Glo Assay | Not Specified | [17] |
| Compound 10 (analog) | Biochemical | MT-Glo Assay | Not Specified | [17] |
| HLCL61 | Cellular (Viability) | Endogenous | 3.09 - 7.58 µM (ATL cells) | [16] |
| CMP5 | Cellular (Viability) | Endogenous | 23.94 - 33.12 µM (ATL cells) | [16] |
Signaling Pathways and Mechanism of Action
PRMT5 inhibition impacts multiple signaling pathways crucial for the survival and proliferation of hematological cancer cells. The following diagrams illustrate these relationships.
References
- 1. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 in gene regulation and hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 function and targeting in cancer [cell-stress.com]
- 8. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI - Targeting methyltransferase PRMT5 eliminates leukemia stem cells in chronic myelogenous leukemia [jci.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Prmt5-IN-20: A Technical Guide for Researchers in Solid Tumor Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Prmt5-IN-20, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), for its potential application in solid tumor research. This document synthesizes the currently available preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows to support further investigation into this compound.
Introduction to PRMT5 and this compound
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction. Overexpression of PRMT5 has been documented in a wide array of solid tumors and is often correlated with poor prognosis, positioning it as a compelling therapeutic target for cancer drug development.
This compound (also referred to as "compound 20" in the primary literature) is a novel, potent, and selective small molecule inhibitor of PRMT5. It belongs to a series of tetrahydroisoquinoline (THIQ) derivatives and has demonstrated significant anti-proliferative effects in preclinical cancer models. This guide focuses on the available data for this compound in the context of solid tumor models.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Cancer Type | Value | Reference |
| Enzymatic Inhibition (IC₅₀) | - | - | 4.2 nM | [1] |
| Anti-proliferative Activity (IC₅₀) | MDA-MB-468 | Triple-Negative Breast Cancer | 15.3 nM | [1] |
| MV-4-11 | Acute Myeloid Leukemia | 5.8 nM | [1] | |
| Cytotoxicity (IC₅₀) | AML-12 (normal hepatocytes) | - | >10,000 nM | [1] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Cell Line | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MV-4-11 Xenograft | MV-4-11 | Acute Myeloid Leukemia | 10 mg/kg (intravenous) | 47.6% | [1] |
Note: To date, publicly available data on the in vivo efficacy of this compound in solid tumor xenograft models (e.g., MDA-MB-468) has not been reported. The available in vivo data is from a leukemia model.
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| t₁/₂ (h) | 2.15 |
| Tₘₐₓ (h) | 0.25 |
| Cₘₐₓ (ng/mL) | 1284 |
| AUC₀₋ₜ (ng/mL*h) | 1579 |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway and Mechanism of Inhibition
This compound acts as a competitive inhibitor of PRMT5, blocking its methyltransferase activity. This leads to a reduction in the symmetric dimethylation of key substrates, such as histones and proteins involved in RNA splicing and cell cycle regulation. The downstream effects include the induction of apoptosis and inhibition of cancer cell proliferation.
Caption: PRMT5 signaling and the inhibitory mechanism of this compound.
Experimental Workflow: In Vitro Anti-proliferative Assay
The following diagram outlines the typical workflow for assessing the anti-proliferative activity of this compound in cancer cell lines.
Caption: A standard workflow for determining in vitro cell viability.
Experimental Workflow: In Vivo Xenograft Study
This diagram illustrates the general workflow for evaluating the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: General workflow for an in vivo xenograft study.
Detailed Experimental Protocols
In Vitro PRMT5 Enzymatic Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PRMT5 enzymatic activity.
-
Methodology:
-
A radiometric assay is performed using recombinant human PRMT5/MEP50 complex.
-
The reaction mixture contains the enzyme, a histone H4 peptide substrate, and S-[³H-methyl]-adenosyl-L-methionine (³H-SAM) as the methyl donor.
-
This compound is added at various concentrations.
-
The reaction is incubated to allow for the transfer of the ³H-methyl group to the substrate.
-
The reaction is stopped, and the radiolabeled peptide is captured.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay (CellTiter-Glo®)
-
Objective: To measure the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., MDA-MB-468) are seeded in 96-well opaque-walled plates and allowed to attach overnight.
-
The cells are treated with a range of concentrations of this compound or vehicle control (DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
IC₅₀ values are determined from the dose-response curves.
-
Western Blotting for sDMA Levels
-
Objective: To confirm target engagement by measuring the levels of symmetric dimethylarginine (sDMA), a product of PRMT5 activity.
-
Methodology:
-
Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for sDMA.
-
After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A loading control, such as β-actin or GAPDH, is used to normalize the sDMA signal.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Methodology:
-
Female BALB/c nude mice are inoculated subcutaneously with a suspension of cancer cells (e.g., MV-4-11).
-
Tumor growth is monitored, and when tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group via a specified route (e.g., intravenous injection) and schedule. The control group receives the vehicle.
-
Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: (length × width²)/2.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for sDMA).
-
Tumor growth inhibition (TGI) is calculated as a percentage.
-
Conclusion and Future Directions
This compound is a potent and selective inhibitor of PRMT5 with demonstrated in vitro anti-proliferative activity against the solid tumor cell line MDA-MB-468. While in vivo efficacy has been shown in a leukemia model, further studies are required to establish its therapeutic potential in solid tumor xenograft models. The favorable pharmacokinetic profile of this compound warrants its continued investigation as a potential therapeutic agent for cancers with PRMT5 dependency. Future research should focus on evaluating the efficacy of this compound in various solid tumor models, both as a monotherapy and in combination with other anti-cancer agents, and on identifying predictive biomarkers of response.
References
Prmt5-IN-20 and Cell Cycle Regulation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a multitude of cellular processes, including the regulation of the cell cycle. Its role in symmetrically dimethylating arginine residues on both histone and non-histone proteins makes it a key player in transcriptional regulation, RNA splicing, and signal transduction pathways that govern cell proliferation and survival.[1][2][3] Dysregulation of PRMT5 activity is frequently observed in various cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the role of PRMT5 in cell cycle control and the effects of its inhibition, using Prmt5-IN-20 as a representative inhibitor. While specific quantitative data for this compound is not extensively available in the public domain, this document synthesizes information from well-characterized PRMT5 inhibitors to provide a comprehensive resource.
Introduction to PRMT5
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on its substrates.[4] It forms a complex with other proteins, such as MEP50 (WDR77), to carry out its methyltransferase activity.[2] The substrates of PRMT5 are diverse and include histones (e.g., H3R8, H4R3), components of the spliceosome (Sm proteins), and key signaling molecules like p53 and E2F-1.[1][5][6] Through these modifications, PRMT5 influences gene expression, RNA processing, and cellular signaling, all of which are fundamental to cell cycle progression.[1][2]
PRMT5's Role in Cell Cycle Regulation
PRMT5 is essential for the proper progression of the cell cycle, particularly the G1 to S phase transition.[5][7] Its inhibition has been shown to induce cell cycle arrest, primarily in the G1 phase.[7][8][9] This is achieved through the modulation of several key cell cycle regulators:
-
Upregulation of G1 Cyclins and CDKs: PRMT5 promotes the expression of G1 cyclins (Cyclin D1, D2, E1) and cyclin-dependent kinases (CDK4, CDK6).[9] These proteins form complexes that phosphorylate and inactivate the retinoblastoma (Rb) protein, a key tumor suppressor that controls the G1/S checkpoint.[9]
-
Regulation of p53: PRMT5 can methylate p53, affecting its target gene specificity.[6] Inhibition of PRMT5 can lead to the activation of p53-mediated transcription of genes involved in cell cycle arrest and apoptosis.[2]
-
Control of E2F-1: E2F-1 is a transcription factor that promotes the expression of genes required for S-phase entry. PRMT5-mediated methylation of E2F-1 can decrease its half-life and promote cell viability, while its inhibition can lead to apoptosis.[1][6]
-
Histone Production: PRMT5 activity is required for the production of histone proteins during the S phase. Inhibition of PRMT5 leads to reduced histone gene transcription and decreased levels of core and linker histones, which is crucial for packaging newly replicated DNA.[10]
Quantitative Data on PRMT5 Inhibition and Cell Cycle
While specific data for this compound is limited, the following table summarizes the effects of representative PRMT5 inhibitors on cell cycle distribution in various cancer cell lines.
| Cell Line | Inhibitor | Concentration | Time (hrs) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| mTh1 Cells | HLCL65 | 10 µM | 48 | Increased | Decreased | - | [8] |
| MCF-7 | EPZ015666 | Various | - | Increased | Decreased | Decreased | [11] |
| A549 | PRMT5i | - | 96 | Increased | Decreased | - | [10] |
Key Signaling Pathways
PRMT5 is integrated into several critical signaling pathways that control cell proliferation and survival. Inhibition of PRMT5 can perturb these pathways, leading to anti-cancer effects.
PI3K/AKT/mTOR Signaling
PRMT5 can activate the PI3K/AKT pathway, a central signaling cascade that promotes cell growth, proliferation, and survival.[9][12] PRMT5-mediated methylation can directly activate AKT.[12] Consequently, inhibition of PRMT5 can lead to decreased AKT phosphorylation and suppression of this pro-survival pathway.[12] Some studies have also shown that PRMT5 inhibition can reduce mTOR signaling.[13][14]
p53 and E2F-1 Regulation
PRMT5 plays a crucial role in regulating the activity of the tumor suppressor p53 and the transcription factor E2F-1. These interactions are critical for controlling cell cycle checkpoints and apoptosis.
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 is required for cell-cycle progression and p53 tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PRMT5 is required for cell-cycle progression and p53 tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRMT5 Promotes Cyclin E1 and Cell Cycle Progression in CD4 Th1 Cells and Correlates With EAE Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRMT5-mediated arginine methylation activates AKT kinase to govern tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-20: An In-Depth Technical Guide for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal enzyme in the field of epigenetics, playing a critical role in a myriad of cellular processes through its catalysis of symmetric dimethylarginine (sDMA) marks on both histone and non-histone proteins.[1][2] Dysregulation of PRMT5 activity is strongly implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2][3] Prmt5-IN-20 is a selective inhibitor of PRMT5, designed to be a potent tool for investigating the biological functions of this enzyme and for exploring its therapeutic potential. This document provides a comprehensive technical guide on this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualization of its impact on key signaling pathways.
Disclaimer: The specific compound "this compound" may be a designation with limited public data. This guide utilizes data from well-characterized, selective PRMT5 inhibitors, such as EPZ015666 (GSK3235025), which are analogous in their mechanism of action, to provide a representative and comprehensive overview for research applications.
Core Mechanism of Action
This compound and other selective PRMT5 inhibitors function by blocking the enzymatic activity of the PRMT5/MEP50 complex.[4][5] This inhibition prevents the transfer of methyl groups from the universal methyl donor S-adenosylmethionine (SAM) to arginine residues on substrate proteins.[1] The primary epigenetic consequence of PRMT5 inhibition is the reduction of symmetric dimethylation on key histone residues, notably H4R3, H3R8, and H2AR3.[1][4] These histone marks are generally associated with transcriptional repression.[4][6] By inhibiting PRMT5, this compound can lead to the reactivation of tumor suppressor genes and interfere with critical cellular processes that are dependent on PRMT5-mediated methylation, such as RNA splicing, DNA damage repair, and cell cycle progression.[1][7]
Quantitative Data
The following tables summarize the in vitro potency and cellular activity of a representative selective PRMT5 inhibitor, EPZ015666 (GSK3235025).
Table 1: In Vitro Enzymatic Potency
| Parameter | Value | Reference |
| IC50 | 22 nM | [8][9][10] |
| Ki | 5 nM | [11][12] |
| Selectivity | >20,000-fold over other PMTs | [11] |
Table 2: Anti-proliferative Activity in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | IC50 (nM) | Reference |
| Z-138 | 96 - 904 | [11] |
| Granta-519 | 96 - 904 | [11] |
| Maver-1 | 96 - 904 | [11] |
| Mino | 96 - 904 | [11] |
| Jeko-1 | 96 - 904 | [11] |
Table 3: Anti-proliferative Activity in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCC1954 | Breast Cancer | 0.8 | [11][12] |
| MDA-MB-453 | Breast Cancer | 1 | [11][12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways influenced by PRMT5 and a general workflow for evaluating the effects of this compound.
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol is designed to determine the effect of this compound on the proliferation of cancer cell lines.[13]
Materials:
-
Cancer cell lines (e.g., Z-138, Granta-519)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader (490 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[13]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.[13]
-
Prepare serial dilutions of this compound in complete medium to create a dose-response curve (e.g., 1 nM to 10 µM).[13]
-
Add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the appropriate wells.[13]
-
Incubate for a desired period (e.g., 72-144 hours).[13]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[13]
-
Measure the absorbance at 490 nm.[13]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[13]
Western Blot for Symmetric Dimethylarginine (sDMA)
This protocol assesses the target engagement of this compound by measuring the levels of sDMA.[13][14]
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-sDMA (e.g., SYM10), anti-PRMT5, anti-β-actin (loading control)[13][15]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Harvest and lyse cells in RIPA buffer.[16]
-
Determine protein concentration using a BCA assay.[16]
-
Denature 20-30 µg of protein per sample in Laemmli buffer.[13]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[13]
-
Block the membrane for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody (e.g., anti-sDMA) overnight at 4°C.[13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Apply chemiluminescent substrate and visualize the protein bands.[13]
-
Quantify band intensities and normalize to the loading control.[13]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[17]
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for a specified time (e.g., 48 hours).[17]
-
Harvest both adherent and floating cells and wash twice with cold PBS.[17]
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[17]
-
Incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X binding buffer to each tube.[17]
-
Analyze the samples by flow cytometry within one hour.[17]
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for detecting the enrichment of PRMT5-mediated histone marks (e.g., H4R3me2s) at specific gene promoters.[18][19]
Materials:
-
This compound treated and untreated cells
-
Formaldehyde (for crosslinking)
-
Glycine
-
Cell lysis and ChIP dilution buffers
-
Sonication equipment
-
Anti-H4R3me2s antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Treat cells with this compound.
-
Crosslink proteins to DNA with formaldehyde, then quench with glycine.
-
Lyse cells and sonicate to shear chromatin to fragments of 200-1000 bp.
-
Immunoprecipitate chromatin with an anti-H4R3me2s antibody or control IgG overnight at 4°C.[18]
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.[18]
-
Wash the beads to remove non-specific binding.[18]
-
Elute the chromatin from the beads and reverse the crosslinks.
-
Treat with RNase A and Proteinase K, then purify the DNA.
-
Quantify the enrichment of target promoter regions using qPCR.
Conclusion
This compound represents a valuable tool for the epigenetic research community. Its high selectivity and potency allow for precise interrogation of PRMT5's roles in gene regulation, cell signaling, and disease pathogenesis. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex biology of PRMT5 and assessing the therapeutic potential of its inhibition. As research in this area continues to evolve, the use of specific chemical probes like this compound will be instrumental in advancing our understanding of epigenetic mechanisms in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. New Epigenetic Drug Targets: PRMT5 Inhibitors [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of protein arginine methyltransferase 5 blocks initiation and maintenance of B-cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models. | Semantic Scholar [semanticscholar.org]
- 11. selleckchem.com [selleckchem.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Negative regulation of transcription by the type II arginine methyltransferase PRMT5 | EMBO Reports [link.springer.com]
Methodological & Application
Application Notes and Protocols for Prmt5-IN-20 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1] It catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3] Dysregulation of PRMT5 activity has been implicated in the progression of numerous cancers, including prostate, breast, lung, and hematologic malignancies, making it a compelling therapeutic target.[1][3][4] Prmt5-IN-20 is a small molecule inhibitor designed to specifically target the enzymatic activity of PRMT5, offering a potential therapeutic avenue for cancers with aberrant PRMT5 function.[1]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological effects. The following sections outline procedures for cell viability assays and western blot analysis to measure the impact of this compound on cancer cell lines.
Mechanism of Action
PRMT5 functions by transferring a methyl group from S-adenosylmethionine (SAM) to the arginine residues of its substrate proteins.[1] This modification can alter protein function, localization, and interactions, thereby influencing downstream cellular pathways.[5] PRMT5 has been shown to regulate key signaling pathways involved in cell proliferation and survival, such as the WNT/β-catenin and AKT/GSK3β pathways.[6] Inhibition of PRMT5 by small molecules like this compound is expected to block these downstream effects, leading to decreased cell growth and the induction of apoptosis in cancer cells.[1][7]
Key Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., PC3, 22RV1, LNCAP for prostate cancer)[3]
-
Appropriate cell culture medium (e.g., F-12K or RPMI-1640) with 10% fetal bovine serum (FBS)[3]
-
96-well plates
-
Dimethyl sulfoxide (DMSO)[3]
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 3 x 10⁴ to 7 x 10⁴ cells/mL, depending on the cell line.[3] Incubate at 37°C and 5% CO₂ for 24 hours.[3]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Treat the cells with a range of this compound concentrations. Include a DMSO-only control (vehicle) and a positive control if available. Incubate for 24, 48, 72, and 96 hours.[3]
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure the luminescent signal, which is proportional to the amount of ATP and thus cell viability.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the expression and methylation status of target proteins.
Materials:
-
This compound
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors[2]
-
BCA or Bradford protein assay kit[2]
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes[2]
-
Blocking buffer (5% non-fat milk or BSA in TBST)[2]
-
Primary antibodies against PRMT5, symmetric dimethylarginine (sDMA), β-actin (loading control), and other proteins of interest (e.g., Cyclin D1, c-Myc)[6]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, harvest the cells and lyse them in RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[2][6]
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or methylation.
Quantitative Data Summary
| Inhibitor | Cell Line | Assay | IC₅₀ / Effect | Reference |
| General PRMT5 Inhibitors | Various Cancer Cell Lines | Cell Viability | Nanomolar to low micromolar range | [2] |
| EPZ015938 | Multiple Myeloma Cell Lines (OPM2, JJN3, AMO1, XG7) | Cell Viability | Decreased cellular growth | [7] |
| SJL2-1 | Prostate Cancer Cell Lines (PC3, 22RV1, LNCAP) | Cell Viability | Selective tumor-inhibitory activity | [3] |
| CMP-5 | Lymphoma Cell Lines | ChIP Assay | Abolished PRMT5 recruitment and epigenetic marks | [6] |
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental design and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of a Selective Cell‐Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prmt5-IN-20 In Vitro Assay Setup
For Researchers, Scientists, and Drug Development Professionals
Introduction to PRMT5 and Prmt5-IN-20
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation, functioning as a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification is integral to a variety of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and the DNA damage response.[3][4] Dysregulation of PRMT5 activity has been implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention.[1][3]
This compound is a selective inhibitor of PRMT5 with demonstrated antitumor activity.[5] While detailed biochemical and cellular characterization of this compound is emerging, compounds with similar mechanisms of action, such as those that inhibit the protein-protein interaction between PRMT5 and its essential cofactor MEP50, have shown potent anti-proliferative effects in cancer cell lines.[6] These application notes provide a comprehensive guide to the in vitro evaluation of this compound and other PRMT5 inhibitors.
PRMT5 Signaling Pathways
PRMT5 exerts its influence on cellular function through multiple signaling pathways. Its activity is intertwined with key cancer-related pathways such as the ERK1/2, PI3K/AKT/mTOR, and FGFR signaling cascades. The diagram below illustrates a simplified overview of the PRMT5 signaling network.
Caption: Simplified PRMT5 signaling pathway and its downstream effects.
Mechanism of Action of this compound
This compound is a selective inhibitor of PRMT5.[5] While some PRMT5 inhibitors act by competing with the methyl donor S-adenosylmethionine (SAM) or the substrate protein, another class of inhibitors functions by disrupting the crucial protein-protein interaction (PPI) between PRMT5 and its binding partner, MEP50.[6] This interaction is vital for the stability and enzymatic activity of the PRMT5 complex.[7][8] By preventing the association of PRMT5 and MEP50, these inhibitors effectively abolish the methyltransferase activity of the complex.
Caption: Inhibition of PRMT5 via disruption of the PRMT5-MEP50 interaction.
Experimental Protocols
The following are generalized protocols for the in vitro assessment of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Biochemical PRMT5 Methyltransferase Assay (Radiometric)
This assay directly measures the enzymatic activity of PRMT5 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a substrate peptide.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 (1-21) peptide substrate
-
[³H]-SAM
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Phosphocellulose filter paper
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.
-
Serially dilute this compound in DMSO and add to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to the dried filter paper and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTS/CCK-8)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., LNCaP, A549)
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom cell culture plates
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium and add to the cells. Include a vehicle (DMSO) control.
-
Incubate the cells for a specified period (e.g., 72, 96, or 120 hours).[9]
-
Add MTS or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value from the dose-response curve.
Western Blot for Target Engagement
This protocol is used to confirm the inhibition of PRMT5 activity within cells by measuring the levels of symmetric dimethylarginine (SDMA) on a known substrate, such as Histone H4 at Arginine 3 (H4R3me2s).[6]
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-H4R3me2s, anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with varying concentrations of this compound for a set duration (e.g., 72 hours).
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4R3me2s antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H4 antibody to ensure equal loading.
-
Quantify the band intensities to determine the dose-dependent decrease in H4R3me2s.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro evaluation of a PRMT5 inhibitor.
Caption: General workflow for in vitro testing of PRMT5 inhibitors.
Data Presentation
The potency of PRMT5 inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize IC50 values for several known PRMT5 inhibitors across different assay types and cell lines. Note: IC50 values for this compound are not widely published; data for a PRMT5:MEP50 PPI inhibitor is included as a reference.
Table 1: Biochemical IC50 Values of PRMT5 Inhibitors
| Inhibitor | Assay Type | Substrate | IC50 (nM) | Reference |
| EPZ015666 (GSK3235025) | Radiometric | Histone H4 | 22 | [10] |
| Compound 15 (Degrader) | Radiometric | H4 (1-15)-biotin | 18 ± 1 | [10] |
| Compound 17 (Degrader) | Radiometric | H4 (1-15)-biotin | 12 ± 1 | [10] |
Table 2: Cellular IC50 Values of PRMT5 Inhibitors
| Inhibitor | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| PRMT5:MEP50 PPI Inhibitor | LNCaP | Proliferation | 72 | 0.4302 | [6] |
| CMP5 | ATL patient cells | Viability | 120 | 23.94 - 33.12 | [9] |
| HLCL61 | ATL patient cells | Viability | 120 | 2.33 - 42.71 | [9] |
| 3039-0164 | A549 | MTT | - | 63 | [11] |
| GSK3326595 | Murine CD8+ T cells | CellTiter-Blue | 72 | 0.1 | [12] |
| MRTX1719 | Murine CD8+ T cells | CellTiter-Blue | 72 | 3.3 | [12] |
Disclaimer: IC50 values can vary depending on the specific experimental conditions, including the assay format, substrate concentration, cell line, and incubation time. The data presented here is for comparative purposes. Researchers should establish their own baseline values under their specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Prmt5-IN-20 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology.[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a pivotal role in regulating gene expression, RNA splicing, DNA damage repair, and cell cycle progression.[3][4] Dysregulation and overexpression of PRMT5 are frequently observed in a wide range of cancers, including hematological malignancies and solid tumors, and often correlate with poor patient prognosis.[5][6][7][8]
Prmt5-IN-20 is a potent and selective small molecule inhibitor of PRMT5. Its mechanism of action involves the direct inhibition of PRMT5's catalytic activity, leading to a reduction in symmetric arginine dimethylation of its substrates. This inhibition disrupts key cellular processes essential for cancer cell proliferation and survival, including the induction of cell cycle arrest and apoptosis.[9][10] Preclinical studies have demonstrated that targeting PRMT5 can sensitize cancer cells to other therapeutic agents, such as PARP inhibitors and chemotherapy.[11]
These application notes provide a comprehensive overview of the use of this compound and its analogs in various cancer cell lines, including detailed protocols for key experimental assays and a summary of its effects on cellular pathways.
Data Presentation: In Vitro Efficacy of PRMT5 Inhibitors
The following tables summarize the 50% inhibitory concentration (IC50) values of various PRMT5 inhibitors, analogous to this compound, across a panel of cancer cell lines. This data provides a reference for determining effective concentration ranges for experimental studies.
Table 1: IC50 Values of PRMT5 Inhibitor C220 in Ovarian and Breast Cancer Cell Lines [11]
| Cell Line | Cancer Type | Cellular IC50 (nmol/L) |
| ES-2 | Ovarian Cancer | 3 - 18 |
| OVCAR3 | Ovarian Cancer | 3 - 18 |
| OVCAR4 | Ovarian Cancer | 3 - 18 |
| OVCAR5 | Ovarian Cancer | 3 - 18 |
| OVCAR8 | Ovarian Cancer | 3 - 18 |
| KURAMOCHI | Ovarian Cancer | 3 - 18 |
| MCF7 | Breast Cancer | 3 - 18 |
| T47D | Breast Cancer | 3 - 18 |
| MDA-MB-231 | Breast Cancer | 3 - 18 |
Table 2: IC50 Values of PRMT5 Inhibitors CMP5 and HLCL61 in Leukemia Cell Lines [12]
| Cell Line | Cancer Type | Inhibitor | IC50 (µM) at 120h |
| ATL-related | Adult T-Cell Leukemia | CMP5 | 3.09 - 7.58 |
| ATL-related | Adult T-Cell Leukemia | HLCL61 | 3.09 - 7.58 |
| T-ALL | T-Cell Acute Lymphoblastic Leukemia | CMP5 | 13.06 - 22.72 |
| T-ALL | T-Cell Acute Lymphoblastic Leukemia | HLCL61 | 13.06 - 22.72 |
Table 3: Growth Inhibition (gIC50) of GSK3203591 in Hematological Malignancy Cell Lines [13]
| Cell Line | Cancer Type | gIC50 (nM) after 6 days |
| Z-138 | Mantle Cell Lymphoma | <10 |
| Granta-519 | Mantle Cell Lymphoma | <10 |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | <10 |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | <20 |
| HBL-1 | Diffuse Large B-cell Lymphoma | <20 |
| U-2932 | Diffuse Large B-cell Lymphoma | <20 |
| OCI-LY19 | Diffuse Large B-cell Lymphoma | <50 |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | <50 |
Mandatory Visualizations
Caption: PRMT5 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow.
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[13]
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a 10-point dose-response curve (e.g., from 1 nM to 10 µM).[13]
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.[13]
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.[13]
-
Incubate the plate for the desired time period (e.g., 72, 96, or 144 hours).[13]
-
Add 20 µL of MTS reagent to each well.[13]
-
Incubate the plate for 1-4 hours at 37°C.[13]
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[13]
Western Blotting for Target Engagement and Downstream Effects
This protocol allows for the assessment of PRMT5 inhibition by measuring the levels of symmetric dimethylarginine (sDMA) and the expression of downstream target proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-sDMA, anti-PRMT5, anti-p53, anti-cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Harvest cells and lyse them in RIPA buffer.[14]
-
Determine protein concentration using the BCA assay.[13]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[13]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Block the membrane for 1 hour at room temperature in blocking buffer.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Wash the membrane three times with TBST.[13]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.[13]
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.[13]
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).[13]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The data can be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[15][16]
Conclusion
This compound and its analogs represent a promising class of targeted therapies for a variety of cancers. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of PRMT5 inhibitors in relevant cancer cell line models. Further studies are warranted to explore the full therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. Clinicopathological and Prognostic Significance of PRMT5 in Cancers: A System Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Prmt5-IN-20 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and signal transduction. Its overexpression is implicated in the progression of numerous cancers, making it a compelling therapeutic target. Prmt5-IN-20 is a selective inhibitor of PRMT5 with potential anti-tumor activity. These application notes provide a detailed protocol for the in vivo evaluation of this compound in animal models, based on established methodologies for potent and selective PRMT5 inhibitors.
Disclaimer: The following protocols are generalized based on preclinical studies of similar PRMT5 inhibitors. Researchers should optimize these protocols for their specific experimental needs and for the unique properties of this compound.
Data Presentation: In Vivo Efficacy of PRMT5 Inhibitors
The following tables summarize quantitative data from in vivo studies of various PRMT5 inhibitors in xenograft models, which can serve as a reference for designing and evaluating studies with this compound.
Table 1: Efficacy of PRMT5 Inhibitors in Subcutaneous Xenograft Models
| Cancer Model | Animal Model | PRMT5 Inhibitor | Dosage and Administration | Treatment Duration | Outcome |
| Mantle Cell Lymphoma (Granta-519) | NSG Mice | GSK3326595 | 100 mg/kg, daily, oral gavage | 21 days | Significant tumor growth inhibition[1] |
| Mantle Cell Lymphoma (Maver-1) | NSG Mice | GSK3326595 | 100 mg/kg, daily, oral gavage | 28 days | Tumor growth inhibition[1] |
| Pediatric AML (PDX models) | NSG-B2m Mice | C220 | 15 mg/kg, daily for 7 days, 2 days off, p.o. | 2-3 cycles | Increased median survival[2] |
| Myeloproliferative Neoplasm (JAK2V617F) | Mice | C220 | 12.5 mg/kg, once daily (5 days on, 2 off), p.o. | 4 weeks | Reversal of elevated hematocrit and leukocytosis[3] |
| Neuroblastoma (CHLA20, NGP) | NOD/SCID Mice | GSK3326595 (GSK595) | Not specified | 2 weeks | Attenuated primary tumor growth and blocked metastasis[4][5] |
Table 2: Pharmacodynamic Effects of PRMT5 Inhibitors In Vivo
| Cancer Model | Animal Model | PRMT5 Inhibitor | Dosage | Pharmacodynamic Marker | Result |
| Myeloproliferative Neoplasm (SET2) | Mice | C220 | Not specified | Symmetric Dimethylarginine (SDMA) levels | Potent reduction in SDMA in vivo[6] |
| Sarcomas | Mice | GSK3326595 (GSK595) | Not specified | Global SDMA level | Decreased global SDMA levels[7] |
| Neuroblastoma | Mice | GSK3326595 (GSK595) | Not specified | AKT phosphorylation | Attenuated in tumors[8] |
Experimental Protocols
Xenograft Mouse Model Protocol for Solid Tumors
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose, 0.1% Tween-20 in water)
-
Cancer cell line of interest (e.g., Mantle Cell Lymphoma, Lung Cancer, Sarcoma)
-
Immunocompromised mice (e.g., NSG, NOD/SCID), 6-8 weeks old
-
Matrigel (optional)
-
Sterile PBS, cell culture medium
-
Calipers, syringes, gavage needles
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=5-10 mice per group).
-
Drug Administration:
-
Treatment Group: Administer this compound via oral gavage at a predetermined dose (e.g., starting dose of 25-100 mg/kg, daily). The formulation should be prepared fresh daily.
-
Vehicle Control Group: Administer an equivalent volume of the vehicle solution.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe mice daily for any signs of toxicity or distress.
-
-
Study Endpoint: Euthanize mice when tumors reach the predetermined maximum size, if significant weight loss (>20%) is observed, or at the end of the planned treatment period.
-
Tissue Collection: At necropsy, excise tumors and record their final weight. A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot for pharmacodynamic markers) and another portion fixed in formalin for histopathology.
Pharmacodynamic Analysis Protocol
This protocol outlines the procedure for assessing target engagement of this compound in tumor tissue by measuring the levels of symmetric dimethylarginine (SDMA), a direct downstream marker of PRMT5 activity.
Materials:
-
Tumor tissue collected from the in vivo study
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, PVDF membranes
-
Primary antibodies: anti-SDMA, anti-PRMT5, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize flash-frozen tumor tissue in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for PRMT5 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities to determine the relative reduction in SDMA levels in the this compound treated group compared to the vehicle control group.
Mandatory Visualizations
Caption: A stepwise workflow for in vivo xenograft studies using this compound.
Caption: PRMT5 signaling and the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 inhibition modulates E2F1 methylation and gene regulatory networks leading to therapeutic efficacy in JAK2V617F mutant MPN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
Prmt5-IN-20: A Guide to Stock Solution Preparation, Storage, and Experimental Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and application of Prmt5-IN-20, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Detailed protocols for creating stable stock solutions and recommendations for optimal storage conditions are presented to ensure experimental reproducibility and integrity of the compound. Furthermore, this guide outlines key experimental procedures, including Western blotting for histone methylation analysis and cell viability assays, to facilitate the investigation of this compound's biological effects. Visualized signaling pathways and experimental workflows are included to enhance understanding of its mechanism of action and practical application in research settings.
Chemical Properties and Solubility
This compound is a small molecule inhibitor of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. Understanding its chemical and physical properties is crucial for its effective use in experimental settings.
| Property | Value |
| Molecular Formula | C₂₁H₂₁N₃ |
| Molecular Weight | 315.41 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Stock Solution Preparation and Storage
Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and activity.
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated analytical balance
Protocol for 10 mM Stock Solution Preparation
-
Weighing: Accurately weigh 3.154 mg of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid complete dissolution. Ensure the solution is clear before use.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a desiccator to prevent moisture absorption. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Recommended for long-term storage of the solution. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
Note: It is highly recommended to use freshly opened, anhydrous DMSO, as the presence of water can negatively impact the solubility and stability of the compound.[1] If precipitation is observed in the stock solution upon storage, gently warm the vial to 37°C and sonicate until the compound is fully redissolved.[1]
PRMT5 Signaling Pathway and Inhibition
PRMT5 plays a crucial role in various cellular processes by methylating a wide range of substrates. Its activity is regulated by interacting proteins and upstream signaling pathways. This compound acts by inhibiting the catalytic activity of PRMT5, thereby affecting downstream cellular events.
Caption: PRMT5 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for common experiments utilizing this compound.
Western Blot for Histone Methylation
This protocol is designed to assess the effect of this compound on the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), a direct target of PRMT5.
4.1.1. Materials
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-H4R3me2s (symmetric dimethyl Arg3)
-
Rabbit anti-Histone H4 (loading control)
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
4.1.2. Protocol
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H4R3me2s (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H4 (typically diluted 1:2000 in blocking buffer).
Cell Viability Assay (MTS-based)
This protocol assesses the effect of this compound on cell proliferation and viability.
4.2.1. Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
4.2.2. Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the wells, including a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the IC₅₀ value.
Experimental Workflow
A typical workflow for investigating the effects of this compound is outlined below.
References
Prmt5-IN-20 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prmt5-IN-20 is a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including signal transduction, RNA splicing, and transcriptional regulation. Dysregulation of PRMT5 activity has been implicated in numerous cancers, making it a significant target for therapeutic development. These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents, along with protocols for solubility determination and an overview of the PRMT5 signaling pathway.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₁N₃ |
| Molecular Weight | 315.41 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 880813-30-9 |
Solubility Data
The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. The following table summarizes its known solubility.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (79.26 mM) | Ultrasonic treatment may be required to fully dissolve the compound. It is highly recommended to use anhydrous, newly opened DMSO as the solvent is hygroscopic and absorbed water can reduce solubility.[1][2] |
For other solvents, a qualitative assessment of solubility is recommended using the protocol outlined below.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.154 mg of the compound.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles. For long-term storage, store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Protocol 2: General Qualitative Solubility Determination
This protocol provides a method for determining the qualitative solubility of this compound in various solvents.
Materials:
-
This compound
-
Test solvents (e.g., Water, Ethanol, 5% HCl, 5% NaHCO₃, 5% NaOH)
-
Small test tubes
-
Vortex mixer
Procedure:
-
Sample Preparation: Place approximately 1-2 mg of this compound into a small test tube.
-
Solvent Addition: Add 0.5 mL of the test solvent to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes.
-
Observation: Observe the solution. If the compound dissolves completely, it is considered soluble. If a suspension or precipitate remains, it is considered insoluble or poorly soluble.
-
Incremental Solvent Addition: For compounds that do not dissolve, add another 0.5 mL of the solvent and repeat the mixing and observation steps. This can help determine if solubility can be achieved at a lower concentration.
-
Record Observations: Carefully record the solubility of this compound in each tested solvent.
PRMT5 Signaling Pathway
PRMT5 plays a crucial role in several signaling pathways that are often dysregulated in cancer. It can influence cell proliferation, survival, and differentiation through the methylation of both histone and non-histone proteins.[3][4] Key pathways influenced by PRMT5 include those initiated by growth factor receptors like EGFR and PDGFR, as well as the NF-κB, WNT/β-catenin, and AKT/GSK3β signaling cascades.[5][6] Inhibition of PRMT5 can therefore impact these downstream pathways, leading to anti-tumor effects.
Caption: PRMT5's role in key oncogenic signaling pathways.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for utilizing this compound in a cell-based assay, from stock solution preparation to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cell-stress.com [cell-stress.com]
Application Notes and Protocols for Oral Administration of Prmt5-IN-20 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and oral administration of the selective PRMT5 inhibitor, Prmt5-IN-20, in mouse models. The protocols are based on established methodologies for poorly soluble compounds and data from preclinical studies of PRMT5 inhibitors.
Introduction to this compound
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Its dysregulation has been implicated in numerous cancers, making it a promising target for therapeutic intervention. This compound is a potent and selective inhibitor of PRMT5, demonstrating antitumor activity in preclinical models. Effective oral delivery in animal models is crucial for evaluating its therapeutic potential.
Physicochemical and Solubility Data
Understanding the physicochemical properties of this compound is essential for developing a suitable oral formulation.
| Property | Value/Information | Source |
| Molecular Weight | Data not available in searched results | - |
| Solubility | Highly soluble in DMSO. Poorly soluble in aqueous solutions. | [1] |
| Storage (Solid) | -20°C for up to 3 years. 4°C for up to 2 years. | - |
| Storage (in DMSO) | -80°C for up to 6 months. -20°C for up to 1 month. Aliquot to avoid freeze-thaw cycles. | [1] |
Recommended Oral Formulation Protocol
Due to its low aqueous solubility, this compound requires a suspension formulation for oral administration (gavage) in mice. The following protocol is a standard approach for compounds with similar characteristics.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v) in sterile water
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Add Tween 80 to the 0.5% methylcellulose solution to a final concentration of 0.1% - 0.2% (v/v). Mix thoroughly. This vehicle serves to suspend the compound and improve its wettability.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the dosing volume (typically 10 mL/kg for mice).
-
Weigh the this compound powder accurately.
-
Levigate the powder in a mortar with a small amount of the vehicle to create a smooth paste. This step is crucial to break down aggregates.
-
Gradually add the remaining vehicle to the paste while continuously triturating or homogenizing to ensure a uniform suspension.
-
Transfer the suspension to a sterile tube.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity. Sonication can be used to aid in creating a fine, uniform suspension.
-
Example Formulation for a 20 mg/kg Dose:
-
For a 25 g mouse, the dose is 0.5 mg.
-
If the dosing volume is 10 mL/kg (0.25 mL for a 25 g mouse), the required concentration is 2 mg/mL.
-
To prepare 10 mL of this suspension, weigh 20 mg of this compound and suspend it in 10 mL of the 0.5% methylcellulose, 0.2% Tween 80 vehicle.
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical in vivo efficacy study using a subcutaneous xenograft mouse model.
Experimental Workflow:
References
Application Notes and Protocols for Prmt5-IN-20 Target Engagement using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction to PRMT5 and Prmt5-IN-20
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1][3] Dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1][4]
This compound is a small molecule inhibitor designed to specifically block the catalytic activity of PRMT5. By inhibiting PRMT5, this compound is expected to reduce the symmetric dimethylation of its substrates, thereby impacting downstream cellular processes and potentially inhibiting cancer cell proliferation.[1] Western blot analysis is a fundamental and widely used technique to assess the efficacy of PRMT5 inhibitors like this compound by monitoring the levels of total and methylated PRMT5 target proteins.[1][5] A key biomarker for PRMT5 inhibition is the global reduction of symmetric dimethylarginine (SDMA) levels.[5][6]
Principle of the Assay
This protocol describes a Western blot-based method to determine the cellular target engagement of this compound. The assay relies on the principle that effective inhibition of PRMT5 by this compound will lead to a dose-dependent decrease in the symmetric dimethylation of its downstream substrates. By treating cells with varying concentrations of this compound and subsequently analyzing cell lysates via Western blot, we can quantify the reduction in SDMA levels on specific PRMT5 substrates, such as SmBB', SmD1/3, or Histone H4, or by using a pan-SDMA antibody. This provides a direct measure of the inhibitor's ability to engage and inhibit PRMT5 within a cellular context.
PRMT5 Signaling and Inhibition
Caption: Simplified PRMT5 signaling pathway and point of inhibition by this compound.
Experimental Protocol: Western Blot for this compound Target Engagement
This protocol provides a detailed methodology for assessing the target engagement of this compound by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins.
Materials:
-
Cell Lines: A suitable cancer cell line with known PRMT5 expression (e.g., MCF7, A549, HCT116).[2][7][8]
-
This compound: Stock solution in DMSO.
-
Complete Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).[9][10]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[9][10]
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol).
-
SDS-PAGE Gels: (e.g., 4-15% precast polyacrylamide gels).
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9]
-
Primary Antibodies:
-
Rabbit anti-Symmetric Dimethyl Arginine (SDMA) motif antibody.
-
Rabbit or Mouse anti-PRMT5 antibody.
-
Rabbit or Mouse anti-SmBB' antibody.
-
Rabbit or Mouse anti-Histone H4 antibody.
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.[9]
-
Chemiluminescent Substrate (ECL).
-
Imaging System: (e.g., digital imager or X-ray film).
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.[9]
-
Replace the medium with the inhibitor-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours).[7][10]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.[10]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[9]
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to 20-30 µg of protein from each sample.[9]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA, anti-PRMT5, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Visualize the protein bands using a digital imaging system or by exposing to X-ray film.[9]
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band (β-actin or GAPDH).
-
Experimental Workflow
Caption: General workflow for Western blot analysis of this compound target engagement.
Data Presentation and Interpretation
The primary endpoint of this assay is the reduction in SDMA signal in this compound-treated cells compared to vehicle-treated controls. The data should be presented as a dose-response curve, plotting the normalized SDMA signal against the concentration of this compound. This allows for the calculation of an IC50 value, which represents the concentration of the inhibitor required to reduce the SDMA signal by 50%.
Quantitative Data Summary
| This compound Conc. (nM) | Normalized SDMA Intensity (Arbitrary Units) | % Inhibition of SDMA | Total PRMT5 Level (Normalized) | Loading Control (Normalized) |
| 0 (Vehicle) | 1.00 | 0% | 1.00 | 1.00 |
| 10 | 0.85 | 15% | 0.98 | 1.01 |
| 50 | 0.60 | 40% | 1.02 | 0.99 |
| 100 | 0.45 | 55% | 0.99 | 1.00 |
| 500 | 0.15 | 85% | 1.01 | 0.98 |
| 1000 | 0.05 | 95% | 0.97 | 1.02 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, treatment duration, and experimental conditions.
Expected Results:
-
A dose-dependent decrease in the signal from the pan-SDMA antibody or specific methylated substrate antibodies should be observed in cells treated with this compound.
-
The total protein levels of PRMT5 should remain relatively unchanged, indicating that this compound inhibits the enzyme's activity rather than causing its degradation.[5]
-
The levels of the loading control (e.g., β-actin or GAPDH) should be consistent across all lanes, confirming equal protein loading.
Alternative Target Engagement Assays
While Western blot is a robust method, other techniques can also be employed to confirm target engagement:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of PRMT5 in the presence of this compound. Ligand binding typically stabilizes the target protein, leading to a shift in its melting curve, which can be detected by Western blot or mass spectrometry.[11][12][13]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of an inhibitor to a NanoLuc®-tagged target protein. It provides quantitative data on inhibitor affinity and residence time in a physiological setting.[14][15]
These alternative assays can provide complementary data to strengthen the evidence of direct target engagement by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. researchgate.net [researchgate.net]
- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NanoBRET® TE PRMT5 Assay [promega.com]
- 15. researchgate.net [researchgate.net]
Measuring Symmetric Dimethylarginine (SDMA) Levels After PRMT5 Inhibitor Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in regulating various cellular processes, including gene expression, RNA splicing, signal transduction, and DNA damage repair.[1][2][3] Dysregulation of PRMT5 activity is implicated in numerous diseases, particularly cancer, making it a compelling therapeutic target.[2][3]
PRMT5 inhibitors are a class of small molecules designed to block the enzymatic activity of PRMT5. A key pharmacodynamic biomarker for assessing the on-target activity of these inhibitors is the reduction of global SDMA levels in treated cells or tissues.[1][4][5] This document provides detailed application notes and protocols for measuring SDMA levels following treatment with a PRMT5 inhibitor, using compounds such as GSK3326595 (Pemrametostat) as examples.
Signaling Pathway and Mechanism of Action
PRMT5, in complex with its binding partner MEP50 (Methylosome Protein 50), utilizes S-adenosylmethionine (SAM) as a methyl donor to symmetrically dimethylate arginine residues on substrate proteins.[2][6][7] This modification can impact protein function and downstream signaling pathways. PRMT5 inhibitors block this process, leading to a decrease in SDMA levels and subsequent therapeutic effects.
Caption: Mechanism of PRMT5 inhibition.
Data Presentation: Quantitative Analysis of SDMA Inhibition
The efficacy of a PRMT5 inhibitor is often quantified by its IC50 or EC50 value for SDMA reduction. The following table summarizes representative data for the PRMT5 inhibitor GSK3326595 in various cell lines.
| Cell Line | Inhibitor | Assay Type | Cellular SDMA Inhibition IC50/EC50 | Reference |
| Z-138 (Mantle Cell Lymphoma) | GSK3326595 | ELISA | 2.5 nM | [8] |
| Various Breast and Lymphoma Cell Lines | GSK3326595 | ELISA | 2 - 160 nM | [8] |
| MCF-7_RBKO (Breast Cancer) | Pemrametostat (GSK3326595) | Western Blot | ~144.1 nM (Growth Inhibition IC50) | [5] |
| T47D_RBKO (Breast Cancer) | Pemrametostat (GSK3326595) | Western Blot | ~248.5 nM (Growth Inhibition IC50) | [5] |
Experimental Protocols
Accurate measurement of SDMA levels is crucial for evaluating the potency and on-target effects of PRMT5 inhibitors. Below are detailed protocols for common experimental techniques.
Experimental Workflow for Cellular SDMA Measurement
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. JCI - High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer [jci.org]
- 5. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis for substrate recruitment to the PRMT5 methylosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Anti-proliferative Effects of Prmt5-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a multitude of cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it a compelling therapeutic target. Prmt5-IN-20 is a selective small molecule inhibitor of PRMT5 with demonstrated antitumor activity, offering a valuable tool for investigating the therapeutic potential of PRMT5 inhibition.
These application notes provide a detailed protocol for assessing the effect of this compound on cancer cell viability. The following sections include comprehensive experimental procedures, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.
Data Presentation
The anti-proliferative activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). Researchers should perform dose-response experiments across various cancer cell lines and treatment durations to establish the potency and selectivity of the inhibitor. The results of these experiments should be summarized in a clear and structured table, as exemplified below.
Table 1: Template for Summarizing IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (nM) | Assay Method |
| e.g., A549 | e.g., Non-Small Cell Lung Cancer | e.g., 72 | User-determined | e.g., MTT |
| e.g., MCF-7 | e.g., Breast Cancer | e.g., 72 | User-determined | e.g., CellTiter-Glo |
| e.g., HCT116 | e.g., Colorectal Cancer | e.g., 96 | User-determined | e.g., MTT |
| e.g., Z-138 | e.g., Mantle Cell Lymphoma | e.g., 120 | User-determined | e.g., CellTiter-Glo |
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Experimental Protocols
Two common and reliable methods for assessing cell viability are the MTT and CellTiter-Glo assays. The choice of assay may depend on the available laboratory equipment and the specific cell line being used.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 3,000 to 10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the experiment.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the final desired concentrations. A 10-point dose-response curve (e.g., ranging from 1 nM to 10 µM) is recommended.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 to 120 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control wells using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log-transformed concentrations of this compound.
-
Determine the IC50 value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well opaque-walled plates (white or black)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
-
Cell Seeding:
-
Seed cells into a 96-well opaque-walled plate at a density of 3,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and a vehicle control as described in the MTT assay protocol.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 to 120 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the medium-only wells (background) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log-transformed concentrations of this compound and determine the IC50 value as described for the MTT assay.
-
Application Notes and Protocols for Prmt5-IN-20 IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in epigenetic regulation and has emerged as a significant target in oncology. PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby influencing a wide array of cellular processes including gene transcription, RNA splicing, and signal transduction.[1][2] Its dysregulation is implicated in the progression of various cancers, making the development of potent and selective PRMT5 inhibitors a key focus in therapeutic research.[2][3][4] Prmt5-IN-20 (also known as BLL5 Maleate or PRMT5:MEP50 PPI inhibitor; CAS No. 880813-30-9) is a selective inhibitor of PRMT5.[5][6][7] These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound, a crucial parameter for assessing its potency.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in cell-based assays. The following table summarizes the reported IC50 value and its effect on a key biomarker of PRMT5 activity.
| Compound | Cell Line | Assay Type | IC50 Value | Notes |
| This compound | LNCaP (Prostate Cancer) | Cell Growth Inhibition | 430.2 nM | Treatment for 72 hours.[5] |
| This compound | LNCaP (Prostate Cancer) | Western Blot | - | 65% decrease in global H4R3me2s levels at 250-1000 nM after 72 hours.[5] |
Signaling Pathway and Inhibition Mechanism
PRMT5 functions as a part of a complex that includes the WD-repeat protein MEP50 (methylosome protein 50), which is essential for its enzymatic activity.[8] This complex symmetrically dimethylates arginine residues on various substrates, a key one being Histone H4 at arginine 3 (H4R3me2s), which is often associated with transcriptional repression.[3][8] this compound acts as a protein-protein interaction (PPI) inhibitor, disrupting the interaction between PRMT5 and MEP50, which in turn inhibits its methyltransferase activity.[5]
Caption: Simplified PRMT5 signaling pathway and mechanism of inhibition by this compound.
Experimental Protocols
The determination of an inhibitor's IC50 value is fundamental for its characterization. Below are detailed protocols for a biochemical and a cell-based assay to determine the IC50 of this compound.
Biochemical IC50 Determination: PRMT5 Methyltransferase Activity Assay
This protocol describes a common method to measure the direct inhibitory effect of a compound on the enzymatic activity of the PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/ml BSA)
-
Scintillation cocktail
-
Filter paper and scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer.
-
Reaction Setup: In a microplate, combine the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and varying concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Start the methylation reaction by adding ³H-SAM to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 1 hour).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Detection: Spot the reaction mixture onto filter paper, wash to remove unincorporated ³H-SAM, and add a scintillation cocktail.
-
Measurement: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the enzyme activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based IC50 Determination: Cell Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
LNCaP cells (or other relevant cell line)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent
-
96-well plates
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed LNCaP cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer).
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Measurement:
-
MTT Assay: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CellTiter-Glo® Assay: Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the absorbance/luminescence values to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the IC50 of this compound.
Caption: General experimental workflow for IC50 determination of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cromatina / Epigenética | CymitQuimica [cymitquimica.com]
- 7. Cancer Targeted Therapy 抑制剂 | MCE [medchemexpress.cn]
- 8. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prmt5-IN-20 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology.[1][2] As the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, PRMT5 plays a critical role in regulating numerous cellular processes, including gene transcription, RNA splicing, cell cycle progression, and DNA damage repair.[2][3][4][5] Its overexpression is frequently observed in a wide range of malignancies, including lung, breast, colorectal, and pancreatic cancers, and often correlates with poor patient prognosis.[3][6] Prmt5-IN-20 is a potent and selective inhibitor of PRMT5, offering a promising avenue for therapeutic intervention.
Recent preclinical studies have highlighted the potential of combining PRMT5 inhibitors with conventional chemotherapy agents to enhance anti-tumor efficacy and overcome drug resistance.[1][7] This combination strategy is based on the rationale that inhibiting PRMT5 can sensitize cancer cells to the cytotoxic effects of chemotherapy by disrupting key DNA damage response pathways and promoting apoptosis.[1][8][9] These application notes provide a comprehensive overview of the preclinical data, suggested experimental protocols, and the underlying signaling pathways involved in the synergistic interaction between this compound and various chemotherapy agents.
Data Presentation: Synergistic Effects of PRMT5 Inhibition with Chemotherapy
The following tables summarize the synergistic effects observed when combining PRMT5 inhibitors with different classes of chemotherapy agents in various cancer cell lines. The data is presented to facilitate easy comparison of combination indices (CI), where a CI < 1 indicates synergy.
| Cancer Type | Cell Line | Chemotherapy Agent | PRMT5 Inhibitor | Combination Index (CI) | Key Findings | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | Cisplatin | EPZ015938 | < 1 | Strong synergistic effect in impairing cell proliferation. | [7] |
| Triple-Negative Breast Cancer | BT-549 | Doxorubicin | EPZ015938 | < 1 | Moderate synergistic interaction. | [7] |
| Triple-Negative Breast Cancer | MDA-MB-468 | Camptothecin | EPZ015938 | < 1 | Synergistic impairment of cell proliferation. | [7] |
| Triple-Negative Breast Cancer | Various | Paclitaxel | EPZ015938 | > 1 | No synergistic effect observed. | [7] |
| Non-Small Cell Lung Cancer | A549, PC-9 | Etoposide | BLL3.3 | < 1 | Synergistic increase in cell death. | [10] |
| Pancreatic Ductal Adenocarcinoma | PDX models | Gemcitabine | Pharmacologic Inhibitor | N/A | Combination led to lower final tumor weight and fewer metastatic tumors. | [8][9] |
| Pancreatic Ductal Adenocarcinoma | PDX models | Gemcitabine + Paclitaxel | Pharmacologic Inhibitor | N/A | Improved response in primary and metastatic models. | [8][9] |
| Microsatellite-Stable Colorectal Cancer | MC38 | Irinotecan (CPT-11) | GSK3326595 | N/A | Enhanced chemotherapy sensitivity and induced a mismatch repair deficiency-like state. | [11][12] |
Experimental Protocols
Cell Viability and Synergy Analysis
This protocol outlines the methodology to assess the synergistic effect of this compound and a chemotherapy agent on cancer cell viability using a standard colorimetric assay (e.g., MTT or PrestoBlue).
Materials:
-
Cancer cell lines of interest
-
This compound
-
Chemotherapy agent (e.g., cisplatin, doxorubicin)
-
Complete cell culture medium
-
96-well plates
-
MTT or PrestoBlue reagent
-
Plate reader
-
Drug combination analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for both this compound and the chemotherapy agent.
-
Treatment: Treat the cells with either this compound alone, the chemotherapy agent alone, or a combination of both at various concentrations. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a period that allows for the assessment of cell proliferation (typically 48-72 hours).
-
Viability Assay: Add the viability reagent (e.g., MTT or PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Apoptosis Assay by Flow Cytometry
This protocol describes the detection and quantification of apoptosis in cells treated with this compound and a chemotherapy agent using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell lines
-
This compound
-
Chemotherapy agent
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, the combination, or vehicle control for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for assessing changes in the expression and phosphorylation of key proteins in signaling pathways affected by the combination treatment.
Materials:
-
Treated cell lysates
-
Protein electrophoresis and blotting equipment
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-PARP, anti-cleaved-PARP, anti-γH2AX)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Visualizations
Caption: Experimental workflow for evaluating the synergy of this compound and chemotherapy.
Caption: Signaling pathways affected by the combination of this compound and chemotherapy.
Mechanism of Action and Rationale for Combination
PRMT5 contributes to tumorigenesis through multiple mechanisms, making its inhibition a multifaceted anti-cancer strategy.[13][14][15]
-
Transcriptional Regulation: PRMT5 can repress the expression of tumor suppressor genes.[15] Its inhibition can therefore reactivate these protective pathways.
-
RNA Splicing: PRMT5 is crucial for the proper splicing of numerous pre-mRNAs, including those encoding proteins involved in cell cycle control and DNA repair.[13] Dysregulation of splicing following PRMT5 inhibition can lead to cell cycle arrest and apoptosis.
-
DNA Damage Response (DDR): PRMT5 has been shown to play a role in the DDR.[1] By inhibiting PRMT5, cancer cells may become more susceptible to DNA-damaging chemotherapy agents. For instance, combining a PRMT5 inhibitor with irinotecan in microsatellite-stable colorectal cancer can induce a state resembling mismatch repair deficiency, leading to the activation of the cGAS-STING pathway and enhanced anti-tumor immunity.[11][12]
-
Growth Factor Signaling: PRMT5 can influence pro-survival signaling pathways such as the PI3K/AKT pathway.[3][7] Inhibition of PRMT5 can attenuate these signals, thereby lowering the threshold for chemotherapy-induced cell death.
The synergistic effect of combining this compound with chemotherapy is likely due to a multi-pronged attack on cancer cells. This compound weakens the cells' intrinsic survival and repair mechanisms, while the chemotherapy agent inflicts cytotoxic damage, leading to a more profound anti-tumor response than either agent alone. This approach holds promise for improving treatment outcomes, particularly in aggressive and resistant cancers. Further preclinical and clinical investigations are warranted to fully elucidate the potential of this combination therapy.
References
- 1. onclive.com [onclive.com]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Epigenetic Drug Targets: PRMT5 Inhibitors [synapse.patsnap.com]
- 7. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PRMT5 promotes chemotherapy‐induced neuroendocrine differentiation in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 Inhibitor Synergizes with Chemotherapy to Induce Resembling Mismatch Repair Deficiency and Enhance Anti-TIGIT Therapy in Microsatellite-Stable Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PRMT5 function and targeting in cancer [cell-stress.com]
- 14. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Identification of Synergistic Drug Combinations with PRMT5 Inhibitors Using CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1] Its dysregulation has been implicated in numerous cancers, making it a compelling target for therapeutic intervention.[1] While PRMT5 inhibitors have shown promise, combination therapies are often required to enhance efficacy and overcome resistance. This application note describes a comprehensive workflow utilizing a genome-wide CRISPR-Cas9 knockout screen to identify novel synergistic partners for PRMT5 inhibitors, using Prmt5-IN-20 as a representative compound. As specific data for this compound is not publicly available, this note will utilize data from well-characterized PRMT5 inhibitors such as MRTX1719 and others to exemplify the expected outcomes.
The primary mechanism of synergy often involves targeting parallel or compensatory pathways. For instance, PRMT5 inhibition has been shown to impair DNA damage repair (DDR) pathways, suggesting a potential synergy with DNA-damaging agents.[2][3][4] Additionally, PRMT5 interacts with key signaling cascades like the MAPK and PI3K pathways, opening avenues for combinations with inhibitors of these pathways.[5][6]
Key Synergistic Partners Identified for PRMT5 Inhibitors
Genome-wide CRISPR screens have successfully identified several classes of drugs that exhibit synergistic activity with PRMT5 inhibitors. Two prominent examples are:
-
DNA Damaging Agents (e.g., Gemcitabine): By impairing the DDR pathway, PRMT5 inhibition sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents like gemcitabine.[3][4] This combination leads to an accumulation of excessive DNA damage and subsequent cell death.[3][4]
-
MAPK Pathway Inhibitors: CRISPR screens have revealed that the loss of genes in the MAPK pathway sensitizes cancer cells to PRMT5 inhibition.[7] This provides a strong rationale for combining PRMT5 inhibitors with inhibitors of key MAPK pathway components such as MEK or ERK.
Quantitative Analysis of Synergy
The synergistic effects of combining PRMT5 inhibitors with other anti-cancer agents can be quantified using various models, such as the Combination Index (CI) and the Bliss Synergy Score (BSS). A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.[8] For the BSS, a score greater than 0 indicates synergy.[8]
Table 1: Synergistic Effects of MRTX1719 (an MTA-cooperative PRMT5 inhibitor) with Chemotherapeutic Agents in HCT116 cells with MTAP knockdown. [8][9]
| Combination Partner | Mean Combination Index (CI) | p-value | Bliss Synergy Score (BSS) |
| Gemcitabine | 0.83 | 0.0063 | 1.92 |
| Oxaliplatin | 0.85 | <0.0001 | 5.41 |
| Paclitaxel | 1.16 | 0.0424 | -3.4 |
Data from a study on HCT116 cells with shRNA-mediated MTAP knockdown, treated for 7 days.[8][9]
Signaling Pathways and Mechanisms of Synergy
The synergistic interactions of PRMT5 inhibitors can be understood by examining their impact on key cellular signaling pathways.
In the context of DNA damage, PRMT5 plays a crucial role in promoting homology-directed repair (HDR) by regulating the expression and function of key proteins like the RPA complex.[3][4] Inhibition of PRMT5 impairs this repair mechanism, leading to an accumulation of DNA double-strand breaks.[2][3] When combined with a DNA-damaging agent like gemcitabine, this impairment of the DDR pathway results in synergistic cytotoxicity.[3][4]
PRMT5 also modulates the MAPK signaling pathway. It has been shown to promote the degradation of CRAF, a key kinase in the cascade.[10] By inhibiting PRMT5, the stability of activated CRAF increases, leading to enhanced signaling through the MEK/ERK axis.[10] This creates a dependency on the MAPK pathway, which can then be targeted with specific inhibitors to achieve a synergistic anti-cancer effect.
Experimental Protocol: CRISPR-Cas9 Knockout Screen for Synergy
This protocol outlines the key steps for performing a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to a PRMT5 inhibitor.
I. Materials and Reagents
-
Cell Line: A cancer cell line of interest that stably expresses Cas9.
-
sgRNA Library: A pooled genome-wide or targeted sgRNA library in a lentiviral vector.
-
Lentivirus Packaging Plasmids: e.g., psPAX2 and pMD2.G.
-
Transfection Reagent: e.g., Lipofectamine 3000 or equivalent.
-
HEK293T cells: For lentivirus production.
-
This compound: Or another PRMT5 inhibitor of interest.
-
Vehicle Control: e.g., DMSO.
-
Selection Agent: e.g., Puromycin.
-
Cell Culture Reagents: DMEM/RPMI-1640, FBS, Penicillin-Streptomycin.
-
Genomic DNA Extraction Kit.
-
High-Fidelity DNA Polymerase: For library amplification.
-
NGS Sequencing Platform.
II. Detailed Procedure
A. Lentiviral Library Production and Titer Determination
-
Amplify the pooled sgRNA library plasmid according to the manufacturer's instructions to obtain sufficient DNA for lentivirus production.
-
Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.
-
Determine the viral titer by transducing the target Cas9-expressing cells with serial dilutions of the viral supernatant and measuring the percentage of infected cells (e.g., by antibiotic selection or fluorescence).
B. CRISPR Screen
-
Transduce the Cas9-expressing target cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.4 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library coverage of at least 200-500 cells per sgRNA.
-
After 24-48 hours, select the transduced cells with the appropriate antibiotic (e.g., puromycin) until a non-transduced control population is completely eliminated.
-
After selection, harvest a portion of the cells as the day 0 (T0) reference sample.
-
Split the remaining cell population into two groups: a treatment group and a vehicle control group.
-
Treat the cells with a pre-determined concentration of this compound (typically IC20-IC30) or vehicle (DMSO).
-
Culture the cells for a specified period (e.g., 14-21 days), passaging as needed and maintaining library coverage at each passage.
-
At the end of the experiment, harvest the cells from both the treatment and control groups.
C. Sample Preparation and Next-Generation Sequencing
-
Extract genomic DNA from the T0, this compound-treated, and vehicle-treated cell pellets.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using a two-step PCR protocol with high-fidelity polymerase to add sequencing adapters and barcodes.
-
Pool the barcoded PCR products and perform next-generation sequencing.
D. Data Analysis
-
Perform quality control on the raw sequencing data.
-
Use a computational tool such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sgRNA read counts.[11][12]
-
The analysis will involve comparing the sgRNA abundance in the this compound-treated population to the vehicle-treated population to identify sgRNAs that are significantly depleted (indicating synthetic lethality).
-
Gene-level scores are then calculated to identify candidate synergistic genes.
E. Hit Validation
-
Validate the top candidate genes from the screen using individual sgRNAs.
-
Perform synergy assays (e.g., dose-response matrices and calculation of CI or BSS) with the PRMT5 inhibitor and drugs that target the validated hits or their pathways.
Conclusion
CRISPR-Cas9 knockout screens are a powerful and unbiased method for identifying novel synergistic drug combinations. This application note provides a framework for utilizing this technology to discover partners for PRMT5 inhibitors like this compound. The identification of synergistic combinations, such as with DNA-damaging agents and MAPK pathway inhibitors, holds significant promise for developing more effective cancer therapies. The detailed protocol and data analysis workflow described herein should enable researchers to successfully implement this approach in their own drug discovery and development programs.
References
- 1. Expert Insights | How to Analyze CRISPR Library Data to Find Targets | Ubigene [ubigene.us]
- 2. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted CRISPR screening identifies PRMT5 as synthetic lethality combinatorial target with gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. MRTX1719, an MTA-cooperative PRMT5 Inhibitor, Induces Cell Cycle Arrest and Synergizes With Oxaliplatin and Gemcitabine for Enhanced Anticancer Effects | Anticancer Research [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Integrative analysis of pooled CRISPR genetic screens using MAGeCKFlute - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prmt5-IN-20 in 3D Spheroid Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2][3][4] Its overexpression has been implicated in the progression of numerous cancers, making it a promising target for therapeutic intervention.[5][6][7][8] Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to mimic the complex microenvironment of solid tumors more accurately than traditional 2D cell cultures, thereby providing a more predictive preclinical platform for evaluating anti-cancer agents.[9][10] This document provides detailed application notes and protocols for the use of Prmt5-IN-20, a potent and selective inhibitor of PRMT5, in 3D spheroid models to assess its anti-tumor efficacy.
Mechanism of Action of PRMT5 Inhibition
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[11] Dysregulation of PRMT5 activity in cancer cells leads to altered gene expression, promoting cell proliferation, survival, and metastasis.[5][12] PRMT5 can influence key oncogenic pathways, including the EGFR, PI3K/AKT, and NF-κB signaling cascades.[1][2][12] Inhibition of PRMT5 with small molecules like this compound is expected to reverse these effects, leading to cell cycle arrest, apoptosis, and reduced tumor growth.[8][13] Specifically, PRMT5 inhibition has been shown to decrease the viability of cancer cell lines, impair clonogenicity, and reduce invasion in 3D models.[14][15]
Quantitative Data Summary
The following tables summarize the effects of PRMT5 inhibitors in 3D spheroid models based on published data for similar compounds. This data provides an expected range of efficacy for this compound.
Table 1: Growth Inhibition of Diffuse Midline Glioma (DMG) Spheroids by PRMT5 Inhibitors
| Cell Line | PRMT5 Inhibitor | GI50 (nM) | Treatment Duration |
| DMG Cell Line 1 | GSK591 | 10 - 50 | 7 days |
| DMG Cell Line 2 | LLY-283 | 5 - 25 | 7 days |
| HSJD-DIPG-007 | LLY-283 | ~20 | 7 days |
Data synthesized from studies on PRMT5 inhibitors in DMG spheroids.[14][15]
Table 2: Effect of PRMT5 Inhibition on Spheroid Invasion
| Cell Line | Treatment | Fold Change in Spheroid Area (vs. Control) | Assay Duration |
| HSJD-DIPG-007 | Vehicle | 3.0 | 2 days |
| HSJD-DIPG-007 | LLY-283 (GI70) | 1.5 | 2 days |
This data demonstrates a significant reduction in the invasive potential of DMG spheroids upon PRMT5 inhibition.[15]
Table 3: Impact of PRMT5 Inhibition on Clonogenicity
| Cell Line | Pre-treatment | Clonogenic Fraction (%) |
| HSJD-DIPG-007 | Vehicle | 72 |
| HSJD-DIPG-007 | LLY-283 (GI70 for 7 days) | 23 |
PRMT5 inhibition significantly reduces the self-renewal capacity of cancer cells.[15]
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway in Cancer
Caption: PRMT5 signaling pathways in cancer and points of inhibition.
Experimental Workflow for this compound in 3D Spheroid Models
Caption: Workflow for assessing this compound efficacy in 3D spheroids.
Experimental Protocols
Protocol 1: 3D Spheroid Formation and Viability Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in a 3D spheroid model.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ultra-low attachment 96-well round-bottom plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in complete medium to a concentration of 2.5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (2,500 cells) into each well of an ultra-low attachment 96-well plate.
-
-
Spheroid Formation:
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days until single, tight spheroids are formed in each well.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the appropriate drug dilution.
-
-
Incubation:
-
Incubate the treated spheroids for 7 days. Monitor spheroid morphology and size every 2-3 days using a microscope.
-
-
Viability Assessment:
-
On day 7, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix thoroughly by pipetting up and down or by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Calculate the GI50 value using a non-linear regression curve fit.
-
Protocol 2: 3D Spheroid Invasion Assay
Objective: To assess the effect of this compound on the invasive capacity of cancer cell spheroids.
Materials:
-
Pre-formed cancer cell spheroids (from Protocol 1, step 2)
-
Basement membrane matrix (e.g., Matrigel®), thawed on ice
-
Complete cell culture medium with and without this compound
-
Ice-cold serum-free medium
-
Microscope with imaging capabilities
Procedure:
-
Spheroid Preparation:
-
Generate spheroids as described in Protocol 1.
-
-
Matrigel Embedding:
-
On the day of the assay, thaw Matrigel on ice.
-
Dilute the Matrigel to the desired concentration (e.g., 4-5 mg/mL) with ice-cold serum-free medium.
-
Carefully transfer single spheroids from the ultra-low attachment plate to a new flat-bottom 96-well plate.
-
Gently add 50 µL of the diluted Matrigel to each well containing a spheroid.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.
-
-
Drug Treatment:
-
Prepare complete medium containing this compound at the desired concentration (e.g., GI70) and a vehicle control.
-
Carefully add 100 µL of the medium with the drug or vehicle on top of the Matrigel layer.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the spheroids at time 0 and after 48-72 hours.
-
-
Data Analysis:
-
Measure the total area of the spheroid and any invasive protrusions at each time point using image analysis software (e.g., ImageJ).
-
Calculate the fold change in area for both treated and control spheroids.
-
Compare the invasive growth between the this compound treated group and the vehicle control group.[15]
-
Conclusion
This compound presents a promising therapeutic agent for cancers with PRMT5 dependency. The use of 3D spheroid culture models provides a robust and clinically relevant platform for evaluating its efficacy. The protocols outlined in this document offer a standardized approach to assess the impact of this compound on spheroid growth, viability, and invasion, thereby facilitating its preclinical development.
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. researchgate.net [researchgate.net]
- 5. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. onclive.com [onclive.com]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PRMT5 inhibition shows in vitro efficacy against H3K27M-altered diffuse midline glioma, but does not extend survival in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NanoBRET™ Target Engagement Assay: Prmt5-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1] Its dysregulation is implicated in numerous cancers, making it a promising therapeutic target.[1] The NanoBRET™ Target Engagement (TE) Assay is a powerful, quantitative method to measure the binding of a test compound to a target protein within intact cells.[2] This technology relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-fused target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor).[2][3] A test compound that binds to the target protein will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[3]
These application notes provide a detailed protocol for utilizing the NanoBRET™ TE PRMT5 Assay to quantify the intracellular target engagement of Prmt5-IN-20, a PRMT5 inhibitor.
Principle of the Assay
The NanoBRET™ TE PRMT5 Assay quantifies the interaction of this compound with the PRMT5 protein in live cells.[3] The assay utilizes a PRMT5 protein fused to NanoLuc® luciferase (NanoLuc®-PRMT5) as the BRET donor.[3] A specific, cell-permeable fluorescent tracer that binds to the PRMT5 active site acts as the BRET acceptor.[3] When the tracer binds to NanoLuc®-PRMT5 in close proximity (<10 nm), energy transfer occurs from the NanoLuc® donor to the fluorescent tracer upon addition of the NanoLuc® substrate, resulting in a BRET signal.[4] When this compound is introduced, it competes with the tracer for binding to PRMT5.[3] This competition leads to a dose-dependent reduction in the BRET signal, which can be measured to determine the target engagement and apparent intracellular potency (IC50) of this compound.[3]
Caption: Principle of the NanoBRET™ TE PRMT5 Assay.
PRMT5 Signaling Pathway
PRMT5 is a key regulator of numerous cellular signaling pathways. It primarily functions by symmetrically dimethylating arginine residues on both histone and non-histone proteins, thereby influencing gene expression, RNA processing, and signal transduction.[1] PRMT5 activity is often associated with cancer cell proliferation and survival through its impact on pathways such as WNT/β-catenin and AKT/GSK3β.[5] Understanding the broader signaling context of PRMT5 is crucial for interpreting the downstream consequences of its inhibition by compounds like this compound.
Caption: Simplified PRMT5 Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells are recommended for their high transfection efficiency.
-
Plasmids:
-
NanoLuc®-PRMT5 Fusion Vector
-
WDR77 Expression Vector
-
-
Reagents:
-
This compound
-
NanoBRET™ Tracer for PRMT5
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
FuGENE® HD Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
DMSO
-
-
Equipment:
-
Luminometer with BRET-compatible filter sets (e.g., 450nm for donor and >600nm for acceptor)
-
Cell culture incubator (37°C, 5% CO2)
-
White, 96-well or 384-well assay plates
-
Standard cell culture equipment
-
Experimental Workflow
The following diagram outlines the key steps for performing the NanoBRET™ TE PRMT5 Assay.
Caption: Experimental Workflow for the NanoBRET™ Assay.
Detailed Protocol
Day 1: Cell Seeding for Transfection
-
Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
Day 2: Transfection
-
Prepare the transfection mix in Opti-MEM™ I medium. For each well of a 6-well plate, combine:
-
1 µg of NanoLuc®-PRMT5 Fusion Vector
-
1 µg of WDR77 Expression Vector
-
A suitable volume of FuGENE® HD Transfection Reagent (typically a 3:1 ratio of reagent to total DNA).
-
-
Incubate the transfection mix at room temperature for 15-20 minutes.
-
Add the transfection mix dropwise to the cells.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
Day 3: Cell Plating for Assay
-
Trypsinize and resuspend the transfected cells in Opti-MEM™ I medium.
-
Adjust the cell density to 2 x 10^5 cells/mL.[6]
-
Plate 100 µL of the cell suspension into each well of a white 96-well assay plate.
-
Incubate the plate for 4-6 hours at 37°C and 5% CO2 to allow for cell attachment.
Day 3: Compound Treatment and Assay
-
Compound Preparation: Prepare a serial dilution of this compound in Opti-MEM™ I medium at 10X the final desired concentrations. Also, prepare a vehicle control (e.g., DMSO).
-
Compound Addition: Add 11 µL of the 10X this compound dilutions or vehicle to the appropriate wells.
-
Incubation: Incubate the plate for 2 hours at 37°C and 5% CO2.
-
Tracer Addition: Prepare the NanoBRET™ Tracer at the recommended concentration (e.g., 0.075 µM) in Opti-MEM™ I medium.[6] Add 11 µL of the tracer solution to all wells.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix according to the manufacturer's instructions. Add 25 µL of this mix to each well.
-
Signal Measurement: Immediately measure the donor emission (450 nm) and acceptor emission (>600 nm) using a BRET-capable luminometer.
Data Analysis
-
Calculate the BRET Ratio: For each well, divide the acceptor emission signal by the donor emission signal.
-
BRET Ratio = (Acceptor Emission) / (Donor Emission)
-
-
Normalize Data: Normalize the BRET ratios to the vehicle control (0% inhibition) and a positive control (e.g., a high concentration of a known PRMT5 inhibitor, 100% inhibition).
-
Generate Dose-Response Curve: Plot the normalized BRET ratios against the logarithm of the this compound concentration.
-
Determine IC50: Fit the data to a four-parameter logistic regression model to determine the IC50 value, which represents the concentration of this compound that causes a 50% reduction in the BRET signal.
Data Presentation
The following tables present representative quantitative data for PRMT5 inhibitors in the NanoBRET™ TE Assay. Note: The data for this compound is illustrative, as specific NanoBRET™ data has not been published. The values for other compounds are based on published literature.[6]
Table 1: Illustrative NanoBRET™ Target Engagement Data for this compound
| This compound Conc. (µM) | Donor Signal (RLU) | Acceptor Signal (RLU) | BRET Ratio | % Inhibition |
| 0 (Vehicle) | 5,000,000 | 2,500,000 | 0.500 | 0 |
| 0.01 | 4,950,000 | 2,400,750 | 0.485 | 5 |
| 0.1 | 4,800,000 | 2,064,000 | 0.430 | 23 |
| 1 | 4,500,000 | 1,125,000 | 0.250 | 83 |
| 10 | 4,400,000 | 704,000 | 0.160 | 113 |
| 100 | 4,350,000 | 609,000 | 0.140 | 120 |
Table 2: Comparison of PRMT5 Inhibitor Potency in NanoBRET™ TE Assay
| Compound | Target | Assay Type | Cell Line | IC50/EC50 (µM) | Reference |
| This compound | PRMT5 | NanoBRET™ TE | HEK293 | ~0.5 (Illustrative) | N/A |
| GSK3326595 | PRMT5 | NanoBRET™ TE | HEK293 | ~0.1 | [6] |
| GSK3203591 | PRMT5 | NanoBRET™ TE | HEK293 | ~0.2 | [6] |
| LLY-283 | PRMT5 | NanoBRET™ TE | HEK293 | >10 | [6] |
Conclusion
The NanoBRET™ TE PRMT5 Assay is a robust and sensitive method for quantifying the target engagement of inhibitors like this compound in live cells. This technology provides valuable insights into the intracellular potency and mechanism of action of small molecule inhibitors, which is critical for drug discovery and development. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to successfully implement this assay in their laboratories.
References
Troubleshooting & Optimization
Prmt5-IN-20 stability and degradation issues
Disclaimer: Prmt5-IN-20 is a fictional compound name. The information, protocols, and data provided herein are based on publicly available information for well-characterized, selective small-molecule inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), such as GSK3326595 and EPZ015666. Researchers should always consult the manufacturer's product-specific datasheet for the most accurate and up-to-date information.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and activity of this compound, proper storage is critical. For long-term storage, the solid (powder) form of the compound should be stored at -20°C. When dissolved in a solvent such as DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to use anhydrous DMSO to prepare a concentrated stock solution. When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q3: My this compound stock solution in DMSO appears to have precipitated. What should I do?
A3: Precipitation can occur if the stock solution is not stored properly or if it has been subjected to multiple freeze-thaw cycles. Gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound. If precipitation persists, it may indicate degradation or saturation. It is recommended to prepare a fresh stock solution.
Q4: Can I prepare aqueous working solutions from my DMSO stock of this compound?
A4: Direct dilution of a concentrated DMSO stock into aqueous buffers may lead to precipitation of hydrophobic compounds like this compound. To prepare aqueous working solutions, it is advisable to perform serial dilutions, first to an intermediate concentration in a co-solvent system if necessary, before final dilution in the aqueous buffer. For in vivo studies, specific formulation strategies may be required to maintain solubility and bioavailability.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected activity in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure proper storage of both solid compound and stock solutions. - Prepare fresh working solutions from a frozen stock for each experiment. - Avoid prolonged exposure of the compound to light and elevated temperatures. |
| Inhibitor Solubility Issues | - Confirm that the compound is fully dissolved in the stock solution. - Observe for any precipitation when diluting into aqueous media. - Consider using a different formulation or co-solvent system if solubility is a persistent issue. |
| Insufficient Incubation Time | - Perform a time-course experiment to determine the optimal treatment duration for observing the desired biological effect. The effects of PRMT5 inhibition can take several hours to days to manifest. |
| Cell Line Insensitivity | - Confirm the expression level of PRMT5 in your cell line using Western blot or qPCR. - Some cell lines may have lower dependence on PRMT5 activity. Consider using a positive control cell line known to be sensitive to PRMT5 inhibition. |
Issue 2: Suspected off-target effects or cellular toxicity.
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | - Perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect. |
| Solvent Toxicity | - Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line. |
| Compound Instability Leading to Toxic Degradants | - Assess the stability of this compound under your specific experimental conditions (e.g., in cell culture medium at 37°C) using methods like HPLC to monitor for the appearance of degradation products. |
| Cellular Context | - The effects of PRMT5 inhibition can be cell-type specific. Characterize the key signaling pathways regulated by PRMT5 in your experimental system to distinguish on-target from off-target effects. |
Quantitative Data Summary
The following table summarizes stability data for a representative PRMT5 inhibitor, GSK3326595, which can be used as a general reference for handling this compound.
| Parameter | Condition | Value | Reference |
| Solid State Stability | -20°C | ≥ 4 years | [1] |
| Terminal Half-life (in vivo) | Oral administration in patients | 4-6 hours | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation pathways and products of this compound under various stress conditions, as recommended by ICH guidelines.[3][4]
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hot air oven
-
UV cabinet (254 nm)
-
HPLC system with a Diode Array Detector (DAD)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile-water mixture).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature. Collect samples at various time points (e.g., 2, 6, 12, 24, 48 hours). Neutralize the samples with an equivalent molar concentration of NaOH before HPLC analysis.[3]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature. Collect samples at different time intervals and neutralize with an equivalent molar concentration of HCl before analysis.[3]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Collect samples at various time points for analysis.[3]
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 50°C) in a hot air oven for defined periods (e.g., 2, 4, 6 hours). Dissolve the stressed solid in the mobile phase for HPLC analysis.[5]
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) in a UV cabinet for different durations (e.g., 2, 4, 6 hours) at room temperature. Prepare solutions of the exposed solid for analysis.[5]
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.[6]
Protocol 2: Western Blot Analysis of PRMT5 Target Methylation
This protocol is used to assess the on-target activity of this compound by measuring the levels of symmetric dimethylarginine (sDMA) on a known PRMT5 substrate, such as SmD3.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-sDMA, anti-SmD3 (total), and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound or vehicle control (DMSO) for the desired duration.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Normalization: Re-probe the membrane with an antibody against the total substrate protein (e.g., anti-SmD3) or a loading control to normalize the sDMA signal.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Optimizing PRMT5-IN-20 Working Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of PRMT5-IN-20 for various experimental applications. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a summary of quantitative data to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that plays a crucial role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3][4] This post-translational modification is involved in the regulation of gene expression, mRNA splicing, signal transduction, and DNA damage repair.[2][5][6] this compound functions by inhibiting the methyltransferase activity of the PRMT5/MEP50 complex.[6] Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it a significant target for therapeutic intervention.[4][5][7]
Q2: How should I store and handle this compound?
A2: Proper storage and handling are critical to maintain the stability and activity of this compound. For long-term storage, the solid compound should be stored at -20°C for up to three years or at 4°C for up to two years.[8] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[8][9] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9]
Q3: What is the best solvent for dissolving this compound?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO).[8][9] A stock solution of at least 25 mg/mL can be prepared in DMSO with the assistance of ultrasonication.[9] It is advisable to use anhydrous, freshly opened DMSO, as its hygroscopic nature can negatively impact the compound's solubility.[9]
Q4: How do I prepare working solutions from a DMSO stock for cell-based assays?
A4: Direct dilution of a concentrated DMSO stock into aqueous buffers or cell culture media can cause precipitation of hydrophobic compounds like this compound. To avoid this, it is recommended to first dilute the DMSO stock to an intermediate concentration before further diluting it into the final culture medium.[9] Ensure the final DMSO concentration in your cell culture medium is below the toxic threshold for your specific cell line, which is typically less than 0.1-0.5%.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibitory effect observed in a cell-based assay. | Insufficient inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations. |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the necessary treatment duration.[11] | |
| Cell line insensitivity. | Confirm PRMT5 expression in your cell line using Western blot or qPCR. Consider using a positive control cell line known to be sensitive to PRMT5 inhibition.[6] | |
| Compound instability. | Prepare fresh working solutions from a frozen stock for each experiment. Ensure proper storage of the stock solution.[6] | |
| High levels of cell death or cytotoxicity observed. | Inhibitor concentration is too high. | Perform a dose-response curve to identify the lowest effective concentration that does not cause significant cell death.[10] |
| Solvent toxicity. | Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically <0.1-0.5%). Run a vehicle-only control.[10] | |
| Off-target effects. | Use the lowest effective concentration to minimize off-target effects. Consider using a structurally related inactive analog as a negative control if available.[6] | |
| Inconsistent results between experiments. | Variability in cell density or passage number. | Maintain consistent cell seeding densities and use cells within a specific passage number range for all experiments. |
| Inconsistent preparation of inhibitor dilutions. | Prepare fresh serial dilutions for each experiment. Ensure the inhibitor is fully dissolved in DMSO before preparing aqueous solutions. | |
| Reagent quality. | Use high-quality, fresh reagents, including the PRMT5 enzyme and substrates for biochemical assays.[11] |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) values for PRMT5 inhibitors can vary depending on the specific inhibitor, the assay conditions, and the cell line used. The following table provides a summary of reported IC50 values for various PRMT5 inhibitors as a reference.
| Inhibitor | Assay Type | Cell Line / Target | Reported IC50 |
| PRMT5 Inhibitor (General) | Biochemical Assay | PRMT5/MEP50 | <100 nM (typical benchmark)[12] |
| Cell-Based Assay | Various Cancer Cell Lines | <1-10 µM (typical benchmark)[12] | |
| CMP-5 | Cell Viability | ATL Patient Cells | 23.94–33.12 µM (120h)[13] |
| Cell Viability | PBMCs (Control) | 58.08 µM (120h)[13] | |
| HLCL61 | Cell Viability | ATL-related Cell Lines | 3.09–7.58 µM (120h)[13] |
| Cell Viability | T-ALL Cell Lines | 13.06–22.72 µM (120h)[13] | |
| Cell Viability | ATL Patient Cells | 2.33–42.71 µM (120h)[13] | |
| Cell Viability | PBMCs (Control) | 43.37 µM (120h)[13] | |
| GSK3203591 (GSK591) | Cell Viability | Neuroblastoma Cell Lines (CHLA20, NGP, SK-N-BE(2)) | Dose-dependent inhibition[14] |
| EPZ015666 | Biochemical Assay | PRMT5/MEP50 | 30 ± 3 nM[15] |
| Compound 15 (Degrader) | Biochemical Assay | PRMT5/MEP50 | 18 ± 1 nM[15] |
| Cell-Based Degradation (DC50) | MCF-7 | 1.1 ± 0.6 µM[15] |
Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate the PRMT5 signaling pathway and a general workflow for optimizing the working concentration of this compound.
Caption: PRMT5 signaling and its inhibition by this compound.
Caption: Experimental workflow for this compound concentration optimization.
Detailed Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability
This protocol outlines a method to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or other cell viability reagent (e.g., CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control with the same final DMSO concentration as the highest inhibitor concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[14]
Protocol 2: Western Blot Analysis of PRMT5 Target Methylation
This protocol is used to assess the inhibition of PRMT5's methyltransferase activity within cells by measuring the levels of symmetric dimethylarginine (sDMA) on target proteins like SmD3 or Histone H4.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-sDMA, anti-total SmD3, anti-total Histone H4, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total protein of the substrate (e.g., anti-SmD3 or anti-Histone H4) or a loading control to normalize the sDMA signal.[6]
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent decrease in sDMA levels. The concentration that causes a 50% reduction in the sDMA signal is the EC50 for target inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. benchchem.com [benchchem.com]
- 7. onclive.com [onclive.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Prmt5-IN-20 Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for minimizing and managing toxicities associated with the PRMT5 inhibitor, Prmt5-IN-20, in preclinical animal models. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a critical role in various cellular processes, including gene transcription, RNA splicing, and DNA damage repair, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] In cancer, PRMT5 is often overexpressed and contributes to tumor growth and survival. This compound inhibits the enzymatic activity of PRMT5, thereby disrupting these essential cellular processes in cancer cells, leading to cell cycle arrest, apoptosis, and suppression of tumor growth.[1][2]
Q2: What are the common toxicities observed with PRMT5 inhibitors in animal models?
The most frequently reported toxicities associated with PRMT5 inhibitors in animal models are primarily hematological and gastrointestinal. These are often considered on-target toxicities due to the role of PRMT5 in the proliferation of hematopoietic stem and progenitor cells and in maintaining the integrity of the gastrointestinal epithelium.
Common toxicities include:
-
Hematological: Anemia (decrease in red blood cells), thrombocytopenia (decrease in platelets), and neutropenia (decrease in neutrophils).[3]
-
Gastrointestinal: Diarrhea, weight loss, and general signs of poor health such as hunched posture and ruffled fur.
-
General: Lethargy and decreased activity.
Q3: How can I proactively minimize the toxicity of this compound in my animal studies?
Minimizing toxicity starts with careful experimental planning. Key strategies include:
-
Appropriate Formulation: Ensuring this compound is properly solubilized and stable in a well-tolerated vehicle is crucial. Poor solubility can lead to inconsistent dosing and local irritation.
-
Dose Escalation Studies: Performing a pilot dose-escalation study to determine the maximum tolerated dose (MTD) is essential before initiating large-scale efficacy studies.
-
Alternative Dosing Schedules: Exploring intermittent dosing schedules (e.g., 5 days on, 2 days off) instead of continuous daily dosing may improve tolerability while maintaining efficacy.[2]
-
Supportive Care: Proactively providing supportive care, such as ensuring easy access to hydration and palatable, high-calorie food, can help mitigate weight loss and dehydration.
Troubleshooting Guides
Issue 1: Unexpected Severe Toxicity or Mortality at Predicted Sub-Lethal Doses
Possible Causes:
-
Formulation Issues: The vehicle used for administration may have its own toxicity, or the compound may not be fully solubilized, leading to inconsistent and potentially high local concentrations.
-
Animal Strain and Health Status: The strain, age, or underlying health of the animal model can significantly impact their susceptibility to the compound.
-
Rapid Administration: Too rapid injection, especially intravenously, can lead to acute toxicity.
-
Incorrect Dose Calculation: Errors in calculating the dose for each animal.
Troubleshooting Steps:
-
Verify Formulation:
-
Run a vehicle-only control group to assess for any toxicity related to the formulation itself.
-
Ensure the formulation is prepared fresh before each use and that this compound is completely dissolved.
-
-
Review Dosing Procedure:
-
Double-check all dose calculations.
-
Ensure the administration rate is appropriate for the route (e.g., slow bolus for IV injections).
-
-
Conduct a Dose-Range Finding Study:
-
If not already done, perform a small-scale dose-escalation study to determine the MTD in your specific animal model and strain.
-
-
Animal Health Monitoring:
-
Ensure all animals are healthy and within a consistent age and weight range before starting the experiment.
-
Issue 2: Significant Body Weight Loss and/or Dehydration
Possible Causes:
-
Gastrointestinal Toxicity: this compound may be causing diarrhea, nausea, or anorexia, leading to reduced food and water intake.
-
Systemic Toxicity: General malaise can lead to decreased appetite and activity.
Troubleshooting and Management Plan:
| Severity | Clinical Signs | Management Strategy |
| Mild | <10% weight loss from baseline, slight decrease in food/water intake. | - Monitor daily. - Provide supplemental hydration (e.g., hydrogel packs). - Offer palatable, high-calorie soft food. |
| Moderate | 10-15% weight loss, noticeable decrease in food/water intake, soft stools. | - All actions for Mild toxicity. - Administer subcutaneous fluids (e.g., 1-2 mL sterile saline or Lactated Ringer's solution) once daily. - Consider a temporary dose reduction of this compound. |
| Severe | >15% weight loss, anorexia, dehydration (skin tenting), diarrhea. | - Immediately stop this compound administration. - Administer subcutaneous fluids twice daily. - Provide nutritional support with a highly palatable liquid or gel diet. - If diarrhea is present, initiate anti-diarrheal treatment (e.g., loperamide, consult with a veterinarian for appropriate dosing). - If the animal's condition does not improve within 24-48 hours, consider humane euthanasia. |
Issue 3: Hematological Abnormalities (Anemia, Thrombocytopenia)
Possible Causes:
-
Myelosuppression: this compound is likely suppressing the proliferation of hematopoietic stem and progenitor cells in the bone marrow, which is an expected on-target effect of PRMT5 inhibition.
Troubleshooting and Management Plan:
| Toxicity | Monitoring | Management Strategy |
| Anemia | - Monitor complete blood counts (CBCs) weekly or bi-weekly. - Observe for clinical signs such as pale paws and mucous membranes, lethargy, and increased respiratory rate. | - For moderate to severe anemia (e.g., hematocrit < 25-30%), consider supportive care such as administration of erythropoiesis-stimulating agents (ESAs) or, in severe cases, a red blood cell transfusion (consult with a veterinarian). |
| Thrombocytopenia | - Monitor CBCs for platelet counts. - Observe for signs of bleeding (e.g., petechiae, bruising, nosebleeds). | - For severe thrombocytopenia (e.g., platelets < 50,000/µL), handle animals with extra care to avoid trauma and potential bleeding. - Consider dose reduction or interruption of this compound. - In cases of active bleeding, a platelet transfusion may be necessary (consult with a veterinarian). - Prophylactic use of agents like Stem Cell Factor (SCF) has been shown in some models to prevent chemotherapy-induced thrombocytopenia.[4] |
Data Presentation
Table 1: Summary of Reported Toxicities for Selective PRMT5 Inhibitors in Preclinical and Clinical Studies
Disclaimer: The following data is compiled from studies of various PRMT5 inhibitors and may not be fully representative of this compound. This table should be used as a general guide for potential toxicities.
| PRMT5 Inhibitor | Animal Model/Study Population | Dose/Schedule | Observed Toxicities | Reference |
| EPZ015666 (GSK3235025) | Mice (MCL xenograft) | 150 mg/kg, twice daily (oral) | No adverse toxicity profile reported. | [5] |
| PRT382 | Mice (MCL xenograft) | 5 mg/kg daily or 10 mg/kg 4 days on/3 days off | Not specified, but tolerated. | [2] |
| LLY-238 | Mice (GBM model) | Every other day vs. 3 days on/4 days off | Significant weight loss (>20%) with every other day dosing; less weight loss (<10%) with intermittent dosing. | [6] |
| PF-06939999 | Human (Phase I) | 0.5-12 mg daily | Anemia (43%), Thrombocytopenia (32%), Nausea (29%) | [3] |
| JNJ-64619178 | Human (Phase I) | Not specified | Thrombocytopenia (dose-limiting toxicity) | [3] |
| GSK3326595 | Human (Myeloid neoplasms) | 300-400 mg once daily | Decreased platelet count (27%), Dysgeusia (23%), Fatigue (20%), Nausea (20%) | [7] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicities (DLTs).
Methodology:
-
Animal Model: Use a standardized strain of mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old, with equal numbers of males and females.
-
Dose Escalation Design: Employ a "3+3" dose escalation design.
-
Start with a low dose (e.g., 1/10th of the predicted efficacious dose or a dose based on in vitro cytotoxicity).
-
Enroll a cohort of 3 mice at the starting dose.
-
Administer this compound daily (or on the planned schedule) for a defined period (e.g., 14-28 days).
-
-
Monitoring:
-
Record body weight and clinical observations (activity, posture, fur condition) daily.
-
Perform CBCs at baseline and at the end of the dosing period.
-
At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.
-
-
Dose Escalation Logic:
-
If 0/3 mice experience a DLT, escalate to the next dose level with a new cohort of 3 mice.
-
If 1/3 mice experiences a DLT, expand the cohort to 6 mice at the same dose level.
-
If ≤1/6 mice experience a DLT, escalate to the next dose level.
-
If ≥2/6 mice experience a DLT, the MTD has been exceeded. The MTD is the dose level below this.
-
-
If ≥2/3 mice experience a DLT, the MTD has been exceeded. The MTD is the dose level below this.
-
-
Definition of Dose-Limiting Toxicity (DLT):
-
20% body weight loss that is not regained.
-
Grade 3 or 4 hematological toxicity (e.g., severe anemia, thrombocytopenia, or neutropenia) based on established murine hematology reference ranges.
-
Significant, irreversible organ damage observed on histopathology.
-
Severe clinical signs of distress.
-
Protocol 2: Quantification of Symmetric Dimethylarginine (SDMA) in Tumor Tissue by Western Blot
Objective: To confirm target engagement of this compound in tumor tissue by measuring the reduction in SDMA, a pharmacodynamic biomarker of PRMT5 activity.[7]
Methodology:
-
Tumor Tissue Homogenization:
-
Excise tumors from treated and vehicle control animals and snap-freeze in liquid nitrogen.
-
Weigh a small piece of frozen tumor tissue (~20-50 mg).
-
Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) at a ratio of approximately 10:1 (buffer volume to tissue weight).
-
Homogenize the tissue on ice using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) until no visible tissue fragments remain.[8][9][10][11]
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (protein lysate) into a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for SDMA and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the SDMA signal to the loading control for each sample.
-
Compare the normalized SDMA levels in the this compound treated groups to the vehicle control group to determine the extent of target inhibition.
-
Visualizations
PRMT5 Signaling and Inhibition
Caption: PRMT5 signaling pathway and its inhibition by this compound.
Experimental Workflow for Troubleshooting In Vivo Toxicity
Caption: A logical workflow for troubleshooting unexpected in vivo toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Prevention of chemotherapy-induced anemia and thrombocytopenia by constant administration of stem cell factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Arginine Methyltransferase 5 (PRMT5) has prognostic relevance and is a druggable target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sample preparation for western blot | Abcam [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sisweb.com [sisweb.com]
Prmt5-IN-20 precipitation in aqueous solutions
Welcome to the technical support center for Prmt5-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing precipitation issues with this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, the solid compound should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution is best stored at -80°C for up to 6 months, or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1] A stock solution of at least 25 mg/mL can be prepared in DMSO, potentially with the aid of ultrasonication. It is advisable to use fresh, anhydrous DMSO, as DMSO that has absorbed water can negatively impact the solubility of the compound.[1]
Q3: Why does this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer or cell culture medium?
A3: This phenomenon is known as antisolvent precipitation. This compound, like many small molecule inhibitors, is hydrophobic and has poor aqueous solubility.[1][2] While it dissolves well in an organic solvent like DMSO, its solubility dramatically decreases when the solution is diluted into a predominantly aqueous environment. This sudden change in solvent polarity causes the compound to "crash out" of the solution and form a precipitate.[2]
Q4: Can I store aqueous working solutions of this compound?
A4: It is highly recommended to prepare fresh aqueous working solutions for each experiment. Due to the limited aqueous solubility of this compound, these solutions are prone to precipitation over time, especially if stored at lower temperatures.
Troubleshooting Guide
Issue: I have observed precipitation in my this compound solution.
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound.
| Step | Action | Rationale |
| 1. Visual Inspection | Confirm that the solid material is the compound and not foreign contamination. | To rule out other sources of particulate matter. |
| 2. Gentle Agitation | Gently vortex or swirl the solution. | May be sufficient to redissolve minor precipitation. |
| 3. Sonication | Place the vial in an ultrasonic water bath for 5-15 minutes. | The energy from sonication can help break up aggregates and enhance dissolution. |
| 4. Gentle Warming | Briefly warm the solution to 37°C. | Increased temperature can improve the solubility of some compounds. However, avoid prolonged heating to prevent potential degradation. |
| 5. Re-evaluate Dilution Protocol | If precipitation occurred upon making a working solution, review your dilution method. | Direct dilution of a concentrated DMSO stock into an aqueous buffer is a common cause of precipitation. A serial or gradient dilution is recommended. See the detailed protocol below. |
| 6. Adjust Final DMSO Concentration | Consider if the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility. | While high concentrations of DMSO can be toxic to cells, a minimal amount is often necessary to keep hydrophobic compounds in solution. Aim for a final DMSO concentration that is tolerated by your experimental system (typically ≤0.5%) but sufficient to prevent precipitation at your working concentration of this compound. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 315.41 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.154 mg of the compound.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C as recommended.
Preparation of an Aqueous Working Solution from a DMSO Stock (to minimize precipitation)
This protocol uses a serial dilution approach to gradually introduce the DMSO stock to the aqueous solution, which can help prevent precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution. This reduces the concentration gradient during the final dilution step.
-
Prepare Final Aqueous Solution:
-
Add the desired volume of your aqueous buffer or cell culture medium to a sterile tube.
-
While gently vortexing the aqueous solution, add the required volume of the this compound stock (or intermediate dilution) dropwise to the side of the tube. This gradual addition and continuous mixing help to disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
For example, to prepare 1 mL of a 1 µM working solution from a 1 mM intermediate stock, add 999 µL of your aqueous buffer to a tube and then add 1 µL of the 1 mM stock while vortexing. This results in a final DMSO concentration of 0.1%.
-
-
Final Check: Visually inspect the final working solution to ensure it is clear and free of any precipitate before use.
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Molecular Weight | 315.41 g/mol | N/A | [3] |
| Solubility | ≥ 25 mg/mL | DMSO | [1] |
| Storage (Solid) | -20°C for up to 3 years; 4°C for up to 2 years | N/A | [1] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | DMSO | [1] |
PRMT5 Signaling Pathway and Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that regulates numerous cellular processes through the symmetric dimethylation of arginine residues on histone and non-histone proteins.[4][5] Its activity has been implicated in cancer cell proliferation, survival, and DNA damage repair.[5][6] this compound is a selective inhibitor of PRMT5, blocking its methyltransferase activity and thereby impacting these downstream pathways.
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
References
Assessing On-Target Toxicity of PRMT5 Inhibitors: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the on-target toxicity of PRMT5 inhibitors, with a focus on the investigational compound Prmt5-IN-20. This resource offers troubleshooting guides and frequently asked questions in a user-friendly format to address specific challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PRMT5 and how do inhibitors like this compound work?
A1: Protein Arginine Methyltransferase 5 (PRMT5) is a crucial enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a vital role in regulating numerous cellular processes, including gene transcription, pre-mRNA splicing, signal transduction, and the DNA damage response.[2][3][4] PRMT5 inhibitors, such as this compound, are small molecules designed to block this enzymatic activity. They typically function by binding to the active site of PRMT5, preventing the transfer of a methyl group from its cofactor S-adenosylmethionine (SAM) to the target protein substrate.[5]
Q2: What are the expected on-target toxicities associated with PRMT5 inhibition?
A2: As PRMT5 is essential for the normal function of healthy, proliferating cells, its inhibition can lead to on-target toxicities. The most commonly observed treatment-related adverse effects in preclinical and clinical studies of PRMT5 inhibitors are hematological.[6][7] These include:
-
Anemia: A decrease in red blood cells.
-
Thrombocytopenia: A reduction in platelet count.[6]
-
Neutropenia: A decrease in neutrophils, a type of white blood cell.[6]
Gastrointestinal issues, such as nausea, have also been reported. The severity of these toxicities is often dose-dependent.[6]
Q3: How can I confirm that this compound is active in my cell line?
A3: Confirming the cellular activity of this compound involves several key experiments:
-
Western Blotting: This is the most direct method to assess on-target activity by measuring the levels of symmetric dimethylarginine (sDMA) on known PRMT5 substrates, such as SmD3 or histone H4. A dose-dependent decrease in sDMA levels indicates successful target engagement.[8]
-
Cell Viability and Proliferation Assays: Assays like MTT or MTS can determine the functional consequence of PRMT5 inhibition on cell growth and survival.[8][9]
-
Gene Expression Analysis: Measuring changes in the expression of genes known to be regulated by PRMT5 can also confirm its activity.[5]
Q4: How do I distinguish between on-target and off-target toxicity?
A4: Distinguishing between on-target and off-target effects is critical. Here are some strategies:
-
Use of a Negative Control: Employ a structurally similar but inactive compound to this compound. If this control compound does not produce the same toxic effects, it suggests the toxicity of this compound is on-target.[8]
-
PRMT5 Knockdown/Knockout Models: Comparing the phenotype of this compound treatment with the phenotype of genetic depletion (siRNA/shRNA or CRISPR) of PRMT5 can help verify on-target effects. If the phenotypes are similar, the toxicity is likely on-target.[10]
-
Rescue Experiments: In some systems, it may be possible to "rescue" the toxic phenotype by overexpressing a form of PRMT5 that is resistant to the inhibitor.[5]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Solubility and Stability | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and prepare fresh dilutions for each experiment. Visually inspect for any precipitation. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. Variations can significantly impact results.[5] |
| Incubation Time | The effects of PRMT5 inhibition can be time-dependent. Perform a time-course experiment to determine the optimal duration of treatment. |
| Assay Conditions | Maintain consistent assay conditions, including media volume, temperature, and CO2 levels. |
Problem 2: Weak or no reduction in sDMA levels by Western blot.
| Potential Cause | Troubleshooting Steps |
| Insufficient Inhibitor Concentration or Incubation Time | Increase the concentration of this compound and/or extend the incubation time. A dose-response and time-course experiment is recommended. |
| Poor Antibody Quality | Use a validated and high-quality primary antibody specific for sDMA. Titrate the antibody to determine the optimal concentration. |
| Inefficient Protein Extraction or Transfer | Ensure complete cell lysis and efficient protein transfer to the membrane. Use appropriate lysis buffers and transfer conditions. |
| Low PRMT5 Expression in Cell Line | Confirm PRMT5 expression in your cell line of interest via Western blot or qPCR. |
Problem 3: High background in sDMA Western blot.
| Potential Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | Increase the blocking time and use a high-quality blocking agent (e.g., 5% BSA in TBST).[5] |
| Insufficient Washing | Increase the number and duration of washing steps with TBST.[5] |
| High Antibody Concentration | Titrate both primary and secondary antibodies to their optimal, lowest effective concentrations.[5] |
Quantitative Data
While specific quantitative toxicity data for this compound is not publicly available, the following tables provide illustrative examples based on other well-characterized PRMT5 inhibitors.
Table 1: In Vitro Potency of Selected PRMT5 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) |
| GSK3326595 (EPZ015666) | MCL Cell Lines | Cell Viability | Nanomolar range |
| JNJ-64619178 | Solid Tumor Cell Lines | Cell Viability | Varies by cell line |
| MRTX1719 | MTAP-deleted Cancer Cells | Cell Viability | Highly potent |
| CMP5 | ATL Patient Cells | Cell Viability | 23.94–33.12 µM |
| HLCL61 | ATL Patient Cells | Cell Viability | 2.33–42.71 µM |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions used.[11]
Table 2: Common On-Target Toxicities of PRMT5 Inhibitors in Preclinical/Clinical Studies
| Toxicity | Grade (Severity) | Frequency |
| Anemia | Grade 1-4 | Common (e.g., ~43% in one study) |
| Thrombocytopenia | Grade 1-4 | Common (e.g., ~32% in one study) |
| Neutropenia | Grade 1-4 | Less Common |
| Dysgeusia (Altered Taste) | Grade 1-2 | Common (e.g., ~29% in one study) |
| Nausea | Grade 1-2 | Common (e.g., ~29% in one study) |
Data is generalized from studies on various PRMT5 inhibitors and may not be representative of this compound.[6]
Experimental Protocols
Protocol 1: Western Blot for Symmetric Dimethylarginine (sDMA)
Objective: To measure the on-target activity of this compound by quantifying the reduction in sDMA levels on a known PRMT5 substrate.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against sDMA (e.g., anti-sDMA)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the sDMA signal to the loading control.
Protocol 2: Cell Viability (MTS) Assay
Objective: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the diluted compound to the appropriate wells. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: PRMT5 signaling pathways and the point of inhibition by this compound.
Caption: Experimental workflow for assessing the on-target toxicity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT5 in gene regulation and hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Prmt5-IN-20 Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Prmt5-IN-20 and other PRMT5 inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of our PRMT5 inhibitor over time in our mantle cell lymphoma (MCL) cell line. What are the potential resistance mechanisms?
A1: A common mechanism of acquired resistance to PRMT5 inhibitors in MCL is the upregulation of the mTOR signaling pathway.[1][2][3] Transcriptomic analysis of resistant MCL models has revealed significant enrichment of mTOR signaling components.[1][3] This upregulation appears to be a key adaptive response that allows cancer cells to bypass the effects of PRMT5 inhibition. Additionally, look for alterations in pathways such as B-cell receptor signaling, PI3K/AKT, and WNT/β-catenin networks, which can also contribute to resistance.[1][2] Mutations in the p53 gene and expression of the RNA-binding protein MUSASHI-2 have also been associated with resistance in B-cell lymphomas.[1][2]
Q2: Our lung adenocarcinoma (LUAD) cells rapidly develop resistance to this compound. Is this due to the selection of a pre-existing resistant clone?
A2: Not necessarily. Studies in KrasG12D;Tp53-null LUAD cell lines indicate that resistance to PRMT5 inhibitors can arise rapidly from a drug-induced transcriptional state switch, rather than the selection of a pre-existing resistant population.[4][5] This suggests that the inhibitor itself can induce a stable, resistant phenotype in the cancer cells.
Q3: We have developed a this compound resistant LUAD cell line and want to explore potential therapeutic strategies. Are there any known collateral sensitivities?
A3: Yes, LUAD cells that have acquired resistance to PRMT5 inhibitors often exhibit collateral sensitivity to taxanes, such as paclitaxel.[4][6] This sensitivity is dependent on the expression of stathmin 2 (STMN2), a microtubule regulator that is specifically upregulated in the resistant state.[4][6] Interestingly, STMN2 is also essential for the development of resistance to the PRMT5 inhibitor itself.[4][6] This creates a strong rationale for a combination therapy approach.
Q4: We are working with a cancer model that has a deletion in the MTAP gene. How does this affect sensitivity to PRMT5 inhibitors?
A4: MTAP (methylthioadenosine phosphorylase) deletion is a key biomarker for sensitivity to PRMT5 inhibitors.[1][2] MTAP-deficient cancer cells accumulate methylthioadenosine (MTA), which is an endogenous inhibitor of PRMT5.[7] This pre-existing partial inhibition of PRMT5 makes the cells more susceptible to pharmacological PRMT5 inhibitors.
Q5: Can PRMT5 inhibition affect the tumor immune microenvironment and lead to resistance?
A5: Yes, PRMT5 inhibition has been shown to have immunomodulatory effects that can contribute to resistance. In lung cancer models, targeting PRMT5 can lead to the upregulation of PD-L1 on cancer cells, which can compromise CD8+ T cell-mediated antitumor immunity.[8] This suggests that while PRMT5 inhibition can have direct antitumor effects, it may also induce an immune-resistant phenotype.[8] Therefore, combining PRMT5 inhibitors with immune checkpoint inhibitors like anti-PD-1 therapy could be a promising strategy to overcome this resistance mechanism.[8][9]
Troubleshooting Guides
Problem: Unexpectedly high IC50 values for this compound in our cancer cell line.
| Possible Cause | Troubleshooting Step |
| Primary Resistance | Sequence the cell line for known resistance markers such as p53 mutations.[1][2] Assess the expression of proteins like MUSASHI-2 if it's a B-cell lymphoma model.[1][2] |
| MTAP Status | Verify the MTAP status of your cell line. MTAP-proficient cells are generally less sensitive to PRMT5 inhibitors.[1][2] |
| Experimental Error | Confirm the concentration and stability of your this compound stock solution. Ensure accurate cell seeding densities and appropriate assay duration. |
Problem: Development of acquired resistance after initial sensitivity to this compound.
| Possible Cause | Troubleshooting Step |
| Upregulation of Bypass Pathways | Perform RNA sequencing or proteomic analysis on sensitive versus resistant cells to identify upregulated pathways, such as the mTOR pathway in MCL.[1][3] |
| Transcriptional Reprogramming | In LUAD models, investigate changes in the expression of key transcriptional regulators. Assess STMN2 expression as a potential marker of a resistant state.[4][6] |
| Immune-mediated Resistance | If working in an in vivo or co-culture model, assess the expression of immune checkpoint molecules like PD-L1 on tumor cells via flow cytometry or immunohistochemistry.[8] |
Quantitative Data Summary
Table 1: IC50 Values for PRMT5 Inhibitors in Sensitive and Resistant Mantle Cell Lymphoma (MCL) Cell Lines. [3][10]
| Cell Line Status | PRMT5 Inhibitor | IC50 Range (nM) |
| Sensitive | PRT-382 | 20 - 140 |
| Primary Resistant | PRT-382 | 340 - 1650 |
| Acquired Resistant | PRT-382 | 200 - 500 |
Experimental Protocols
Protocol 1: Generation of Acquired PRMT5 Inhibitor-Resistant Cell Lines
This protocol describes a drug escalation method to generate cancer cell lines with acquired resistance to PRMT5 inhibitors.[1][2][11]
Materials:
-
Sensitive cancer cell line of interest
-
Complete cell culture medium
-
PRMT5 inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
Cell counting solution (e.g., Trypan Blue)
-
Incubator (37°C, 5% CO2)
-
Multi-well plates and culture flasks
Methodology:
-
Determine Initial IC50: Perform a dose-response assay to determine the initial 50% inhibitory concentration (IC50) of the PRMT5 inhibitor for the sensitive parental cell line.
-
Initial Drug Exposure: Culture the sensitive cells in the presence of the PRMT5 inhibitor at a concentration equal to the IC50.
-
Drug Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of the PRMT5 inhibitor in the culture medium. The increments should be small enough to allow for cell survival and adaptation.
-
Monitor Cell Viability: Regularly monitor cell viability and proliferation. Only increase the drug concentration once the cell population has recovered and is actively dividing.
-
Establish Resistant Line: Continue this process of drug escalation until the cells are able to proliferate in a drug concentration that is 3 to 5 times the original IC50.[11]
-
Verify Resistance: To confirm stable resistance, culture the resistant cells in drug-free medium for an extended period (e.g., one month) and then re-challenge them with the inhibitor to re-determine the IC50.[1][2] The IC50 should remain significantly higher than that of the parental cell line.
Protocol 2: Western Blot for Detecting mTOR Pathway Activation
This protocol outlines the steps to assess the activation of the mTOR signaling pathway, a key resistance mechanism in MCL.
Materials:
-
Sensitive and resistant cell line lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Protein Extraction and Quantification: Lyse sensitive and resistant cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR and its downstream effectors (S6K, 4E-BP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Compare the levels of phosphorylated proteins relative to the total protein levels between the sensitive and resistant cell lines. An increase in the ratio of phosphorylated to total protein indicates pathway activation.
Visualizations
Caption: Overview of PRMT5 inhibition and resistance pathways.
Caption: Workflow for generating acquired resistant cell lines.
Caption: mTOR signaling as a PRMT5 inhibitor resistance mechanism.
References
- 1. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer [frontiersin.org]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [kb.osu.edu]
Technical Support Center: Overcoming Solubility Challenges of PRMT5-IN-20 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of PRMT5-IN-20 in in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary solubility issue with this compound for in vivo studies?
A1: this compound is a hydrophobic compound with high solubility in organic solvents like dimethyl sulfoxide (DMSO). However, it exhibits poor aqueous solubility, leading to precipitation when directly diluted into aqueous buffers or physiological saline. This precipitation can cause inconsistent dosing, poor bioavailability, and potential toxicity in animal models. Therefore, specialized formulations are required to maintain its solubility for in vivo administration.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and activity of this compound, proper storage is crucial. For long-term storage, the solid compound should be stored at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is typically stable for up to six months. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: Can I use a simple suspension of this compound in an aqueous vehicle for oral gavage?
A3: While suspending a poorly soluble compound in a vehicle like carboxymethyl cellulose (CMC) is a common strategy, it may not be optimal for this compound due to its hydrophobicity. A suspension can lead to variable absorption and inconsistent plasma concentrations. Formulations that enhance solubility are generally preferred to ensure more reliable and reproducible in vivo results.
Q4: Are there any commercially available, pre-formulated versions of this compound for in vivo use?
A4: Currently, there are no widely advertised, pre-formulated in vivo-ready versions of this compound. Researchers typically need to prepare the formulation in the laboratory.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and administering this compound for in vivo experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation upon dilution of DMSO stock solution in aqueous vehicle. | This compound is poorly soluble in aqueous solutions. The rapid change in solvent polarity causes the compound to crash out of solution. | 1. Utilize a co-solvent system: Do not directly dilute the DMSO stock in an aqueous vehicle. Instead, use a multi-step dilution process with co-solvents like PEG300, PEG400, or Tween 80 to gradually decrease the solvent polarity. 2. Optimize the co-solvent ratio: The ratio of DMSO, co-solvents, and the final aqueous vehicle is critical. A common starting point is a vehicle containing a small percentage of DMSO, a surfactant like Tween 80, and a solubilizing agent like PEG300, with the remainder being saline or water. 3. Gentle mixing and warming: Ensure thorough mixing at each step of the dilution. Gentle warming (e.g., to 37°C) can sometimes help maintain solubility, but be cautious of potential compound degradation at higher temperatures. |
| Inconsistent or low in vivo efficacy. | Poor bioavailability due to suboptimal formulation, leading to low plasma exposure. | 1. Verify formulation clarity: Ensure the final formulation is a clear solution before administration. Any cloudiness or visible precipitate indicates a solubility issue. 2. Consider alternative administration routes: If oral bioavailability is low, parenteral routes such as intraperitoneal (IP) or intravenous (IV) injection may provide more consistent exposure. The formulation will need to be adjusted accordingly to be sterile and isotonic. 3. Conduct pharmacokinetic (PK) studies: If possible, perform a pilot PK study to determine the plasma concentration of this compound after administration of your chosen formulation. This will provide valuable data on its absorption and bioavailability. |
| Observed toxicity or adverse events in animal models. | This could be due to the vehicle components (e.g., high percentage of DMSO) or localized precipitation of the compound at the injection site. | 1. Minimize the percentage of organic solvents: Aim to use the lowest effective concentration of DMSO and other organic co-solvents in the final formulation. 2. Ensure proper injection technique: For parenteral routes, ensure the injection is administered correctly to avoid localized high concentrations of the compound. 3. Monitor animals closely: Observe the animals for any signs of distress or adverse reactions after dosing. If toxicity is observed, consider reducing the dose or reformulating the compound. |
Experimental Protocols & Formulation Strategies
Due to the limited publicly available data on a specific in vivo formulation for this compound, the following protocols are based on established methods for other poorly soluble PRMT5 inhibitors and general formulation strategies.
Table 1: Example Formulations for Poorly Soluble PRMT5 Inhibitors
| Inhibitor | Formulation Vehicle | Route of Administration | Reference/Source |
| GSK591 | 5% DMSO + 30% PEG300 + 65% water | Intraperitoneal (IP) | [2] |
| General - Oral | Suspend in 0.5% CMC Na | Oral Gavage | [3] |
| General - Oral | Dissolved in PEG400 | Oral Gavage | [3] |
| General - Injection | 10% DMSO + 90% Corn oil | IP/IV/IM/SC | [3] |
| General - Injection | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | IP/IV/IM/SC | [4] |
Detailed Protocol: Preparation of a Co-solvent Formulation for Parenteral Administration
This protocol is a general guideline and may require optimization for this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, low-binding microcentrifuge tubes and syringes
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1]
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
-
Prepare the Vehicle Mixture (example based on a 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline formulation):
-
In a sterile tube, combine the required volumes of DMSO, PEG300, and Tween 80.
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Final Formulation Preparation:
-
Slowly add the this compound stock solution to the vehicle mixture while vortexing.
-
Once the stock solution is fully incorporated, slowly add the sterile saline to the mixture, again with continuous vortexing, to reach the final desired concentration.
-
Visually inspect the final solution for any signs of precipitation. It should be a clear, homogenous solution.
-
-
Administration:
-
Use the freshly prepared formulation for in vivo administration. Do not store the final diluted formulation for extended periods.
-
Administer the appropriate volume to the animal based on its weight and the desired dose.
-
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[5] Dysregulation of PRMT5 activity is implicated in several cancers.[5]
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
Caption: A typical experimental workflow for an in vivo xenograft study.
By following these guidelines and protocols, researchers can effectively address the solubility challenges of this compound and conduct successful and reproducible in vivo studies.
References
Prmt5-IN-20 dose-response curve troubleshooting
Welcome to the technical support center for Prmt5-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in-vitro experiments with this potent and selective PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification is crucial for regulating cellular processes such as gene transcription, mRNA splicing, and DNA damage repair.[1][2][3] this compound is designed to block the enzymatic activity of the PRMT5/MEP50 complex, likely by competing with the methyl donor S-adenosylmethionine (SAM) and binding to the active site of PRMT5. This prevents the transfer of a methyl group to its substrates, leading to a global reduction in symmetric dimethylarginine (SDMA) levels.[1]
Q2: My this compound dose-response curve is flat or shows weak activity in cell-based assays, but it is reported to be potent. What are the potential causes?
A2: A discrepancy between expected and observed cellular potency is a common issue.[4] Several factors could be contributing to this:
-
Insufficient Incubation Time: The effects of PRMT5 inhibition on cell viability are often not immediate. An extended incubation period (e.g., 72 to 144 hours) may be necessary to observe a significant effect.[1][5]
-
Poor Cell Permeability: The compound may have low permeability in your specific cell line, resulting in a lower intracellular concentration.
-
Compound Solubility: this compound may have limited solubility in aqueous media. Precipitation of the compound during dilution or in the culture medium will significantly reduce its effective concentration.[4]
-
Cell Line Insensitivity: The chosen cell line may not be sensitive to PRMT5 inhibition.
Q3: The IC50 value for this compound varies significantly between experiments. How can I improve reproducibility?
A3: Inconsistent IC50 values can be frustrating. To improve reproducibility, consider the following:
-
Consistent Assay Conditions: Ensure that factors like cell seeding density, passage number, and growth phase are consistent across experiments.
-
Reagent Quality: Use high-quality, fresh reagents. The stability of this compound in your stock solution and assay buffer is critical. Prepare fresh dilutions for each experiment.[4]
-
Vehicle Control: The concentration of the vehicle (e.g., DMSO) should be consistent across all wells, including the untreated controls.[1]
-
Assay Duration: Maintain a consistent incubation time with the inhibitor for all replicate experiments.
Q4: I'm observing cell death at concentrations where I don't see a significant decrease in global SDMA levels. Is this an off-target effect?
A4: It is possible that the observed cytotoxicity is due to off-target effects.[6] To investigate this:
-
On-Target Confirmation: Measure the levels of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate, such as SmD3, using Western blotting. A dose-dependent decrease in SDMA would confirm on-target activity.[4]
-
Time-Course Experiment: Perform a time-course experiment to determine if the reduction in SDMA levels precedes the onset of cell death.[6]
-
Inactive Control: If available, use a structurally related but inactive analogue of this compound as a negative control to distinguish between on-target and off-target toxicity.[6]
Troubleshooting Guides
Issue 1: Atypical (Non-Sigmoidal) Dose-Response Curve
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation at High Concentrations | Visually inspect the wells with the highest concentrations for any precipitate. Prepare fresh serial dilutions and ensure complete dissolution at each step. Consider lowering the highest concentration in your dose range. |
| Cellular Efflux | Some cell lines express efflux pumps that can actively remove the inhibitor. Try co-incubating with a known efflux pump inhibitor to see if potency is restored. |
| Biphasic Effect | At very high concentrations, some compounds can have secondary effects that may lead to a non-sigmoidal curve. Focus on a narrower concentration range around the expected IC50. |
| Assay Interference | The compound may interfere with the assay readout (e.g., absorbance or fluorescence). Run a control plate without cells to check for any direct effect of the compound on the assay reagents. |
Issue 2: High Well-to-Well Variability
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Pipette carefully and avoid introducing bubbles. Consider using a multichannel pipette for better consistency. |
| "Edge Effects" in Microplates | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment. |
| Incomplete Compound Mixing | After adding this compound to the wells, gently mix the plate on a shaker or by tapping to ensure even distribution of the compound. |
| Contamination | Visually inspect plates for any signs of microbial contamination, which can significantly impact cell viability and assay results. |
Experimental Protocols
Protocol 1: Cell Viability (MTS/MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in complete culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.[1]
-
Treatment: Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72, 96, or 144 hours).[1]
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[1][5]
-
Absorbance Measurement: If using MTT, solubilize the formazan crystals with 100 µL of DMSO.[4] Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[1][5]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for SDMA Levels
-
Cell Treatment: Treat cells with a range of concentrations of this compound and a vehicle control for the desired duration.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1][5]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1][5]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with a primary antibody against a symmetrically dimethylated protein (e.g., anti-SDMA-SmD3) overnight at 4°C.[1][4]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Apply a chemiluminescent substrate and visualize the protein bands using a digital imager.[1][5]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a this compound dose-response assay.
Caption: Troubleshooting logic for weak this compound cellular activity.
References
Technical Support Center: Validating PRMT5-IN-20 Specificity in a New Cell Line
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the specificity of the PRMT5 inhibitor, PRMT5-IN-20, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is PRMT5 and why is it a therapeutic target?
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This modification impacts gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1] Dysregulation of PRMT5 activity is implicated in several cancers, making it a significant target for therapeutic intervention.[3][4]
Q2: What is the expected outcome of this compound treatment in a sensitive cell line?
This compound is a small molecule designed to inhibit the catalytic activity of PRMT5.[1] Successful inhibition should lead to a decrease in the symmetric dimethylation of known PRMT5 substrates. This can be observed as reduced signal on a Western blot for symmetric dimethylarginine (SDMA) marks on target proteins like SmD3 or Histone H4 at arginine 3 (H4R3me2s).[5] Phenotypically, this can result in decreased cell proliferation, cell cycle arrest, and potentially apoptosis in cancer cells dependent on PRMT5 activity.[6][7]
Q3: How do I determine the optimal concentration of this compound to use?
The optimal concentration should be determined empirically in your new cell line. A dose-response experiment is recommended.
-
Initial Range: Start with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50) for cell viability.[8]
-
Target Engagement: Concurrently, assess target engagement by measuring the reduction of SDMA levels on a known PRMT5 substrate via Western blot at various concentrations. The lowest concentration that achieves significant reduction in the substrate methylation without causing excessive immediate cytotoxicity is often ideal for mechanistic studies.[9]
Q4: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response:
-
Cell Line Insensitivity: The new cell line may not be dependent on PRMT5 for its survival and proliferation.[5] Confirming PRMT5 expression levels in your cell line is a critical first step.[5]
-
Compound Instability: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh working solutions for each experiment.[5]
-
Insufficient Treatment Duration: The effects of PRMT5 inhibition can take time to manifest, from several hours to days.[5] A time-course experiment is advisable.
-
Drug Efflux: Some cell lines may express high levels of drug efflux pumps that actively remove the inhibitor from the cell.
Q5: I'm observing effects that don't align with known PRMT5 functions. How can I check for off-target effects?
It is crucial to validate that the observed phenotype is a direct result of PRMT5 inhibition.[9]
-
Use a Structurally Different PRMT5 Inhibitor: Corroborating your findings with another PRMT5 inhibitor that has a different chemical structure can help confirm that the effect is on-target.[9]
-
Genetic Knockdown/Knockout: The most definitive way to validate on-target activity is to use RNAi or CRISPR/Cas9 to reduce or eliminate PRMT5 expression.[6][9] The phenotype of genetic knockdown/knockout should mimic the effects of the inhibitor.[9] If the inhibitor still produces the effect in a PRMT5-knockout cell line, it is likely an off-target effect.[9]
-
Rescue Experiment: In a PRMT5 knockdown background, re-introducing a wild-type, but not a catalytically inactive, PRMT5 should rescue the phenotype caused by the inhibitor.
Troubleshooting Guides
Problem 1: No decrease in global SDMA levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the integrity and proper storage of this compound. Use a new batch if necessary. |
| Insufficient Concentration | Perform a dose-response experiment, titrating the concentration of this compound.[8] |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Low PRMT5 Expression | Confirm PRMT5 protein expression in your cell line via Western blot.[5] |
| Technical Issues with Western Blot | Ensure the primary antibody for SDMA is validated and working correctly. Use a positive control cell line known to be sensitive to PRMT5 inhibition.[5] |
Problem 2: High cell-to-cell variability in response to treatment.
| Possible Cause | Troubleshooting Step |
| Cell Line Heterogeneity | Consider single-cell cloning to establish a more homogenous cell population. |
| Inconsistent Plating Density | Ensure uniform cell seeding density across all wells and plates.[10] |
| Uneven Drug Distribution | Mix the plate gently after adding the inhibitor to ensure even distribution. |
Experimental Protocols
Protocol 1: Western Blot for PRMT5 Target Engagement
This protocol assesses the on-target activity of this compound by measuring the levels of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate.[5]
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors[10]
-
BCA protein assay kit[10]
-
SDS-PAGE gels and running buffer[11]
-
PVDF membrane and transfer buffer[11]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[5]
-
Primary antibodies: anti-SDMA, anti-total substrate (e.g., SmD3), anti-PRMT5, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody[5]
-
Chemiluminescent substrate[5]
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound and a vehicle control (DMSO) for the desired time.[5]
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[11]
-
Antibody Incubation:
-
Detection: Visualize the protein bands using a chemiluminescent substrate.[5]
-
Normalization: Strip the membrane and re-probe with an antibody against the total substrate protein and a loading control to normalize the SDMA signal.[5]
Protocol 2: Cell Viability Assay (MTT-based)
This protocol measures the effect of this compound on cell proliferation.[10]
Materials:
-
96-well plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[10]
-
Inhibitor Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.[10]
-
Incubation: Incubate for the desired time period (e.g., 72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm.[10]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[10]
Protocol 3: Immunoprecipitation (IP) of PRMT5 and Interacting Proteins
This protocol can be used to determine if this compound affects the interaction of PRMT5 with its binding partners.[13]
Materials:
-
Treated and untreated cell lysates
-
Anti-PRMT5 antibody (IP-validated)[13]
-
Isotype control IgG antibody[13]
-
Protein A/G magnetic beads[13]
-
Wash buffer[13]
-
Elution buffer or Laemmli sample buffer[13]
Procedure:
-
Cell Lysis and Pre-clearing: Lyse the cells and pre-clear the lysate with protein A/G beads to reduce non-specific binding.[13]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PRMT5 antibody or an isotype control IgG overnight at 4°C.[13]
-
Bead Capture: Add protein A/G beads to capture the antibody-protein complexes.[13]
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.[13]
-
Elution: Elute the bound proteins. For Western blot analysis, boil the beads in Laemmli sample buffer.[13]
-
Analysis: Analyze the eluates by Western blotting for PRMT5 and its known interacting partners.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a New Cell Line
| Concentration (nM) | % Cell Viability (Mean ± SD) | % SDMA Reduction (vs. Vehicle) |
| 0 (Vehicle) | 100 ± 5.2 | 0 |
| 1 | 98 ± 4.8 | 15 |
| 10 | 92 ± 6.1 | 45 |
| 100 | 75 ± 7.3 | 85 |
| 1000 | 52 ± 5.9 | 95 |
| 10000 | 21 ± 4.5 | 98 |
Visualizations
Caption: Simplified PRMT5 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound specificity in a new cell line.
Caption: A logical approach to troubleshooting common issues with this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Effects of PRMT5 Inhibition in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot protocol - Creative BioMart [creativebiomart.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Impact of serum proteins on Prmt5-IN-20 activity
Welcome to the technical support center for Prmt5-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the impact of serum proteins on the inhibitor's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of various cellular processes, including gene transcription, RNA splicing, and signal transduction. This compound is designed to block the enzymatic activity of the PRMT5/MEP50 complex, likely by competing with the S-adenosylmethionine (SAM) cofactor or the protein substrate, thereby preventing the methylation of PRMT5 targets.
Q2: How can I assess the activity of this compound in my experiments?
A2: The activity of this compound can be assessed using both biochemical and cellular assays.
-
Biochemical Assays: These assays directly measure the enzymatic activity of purified PRMT5 in the presence of the inhibitor. Common methods include radiometric assays that measure the transfer of a radiolabeled methyl group, or non-radioactive assays such as AlphaLISA® or chemiluminescent assays that detect the methylated substrate or a reaction byproduct.
-
Cellular Assays: In a cellular context, the most common method is to measure the level of symmetric dimethylarginine (sDMA) on known PRMT5 substrates, such as SmD3 or histone H4 at arginine 3 (H4R3me2s), via Western blotting. A reduction in sDMA levels upon treatment with this compound indicates target engagement and inhibition of PRMT5 activity. Additionally, cell viability or proliferation assays (e.g., MTS or Annexin V staining) can determine the functional consequence of PRMT5 inhibition in cancer cell lines.[1]
Q3: Why is my IC50 value for this compound higher in cell-based assays compared to biochemical assays?
A3: A common reason for a rightward shift in the IC50 value (lower apparent potency) in cell-based assays is the presence of serum proteins in the cell culture medium.[2] According to the "free drug hypothesis," only the unbound fraction of an inhibitor is available to cross cell membranes and interact with its intracellular target.[2][3] Serum proteins, primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG), can bind to small molecule inhibitors, sequestering them and reducing the free concentration available to inhibit PRMT5 within the cell.[2]
Q4: How do I determine if serum protein binding is affecting my this compound activity?
A4: An IC50 shift assay is a straightforward method to evaluate the impact of serum proteins.[4] This involves determining the IC50 of this compound in your assay system with and without the addition of a specific concentration of serum or a purified serum protein like human serum albumin (HSA). A significant increase in the IC50 value in the presence of the protein indicates binding and a reduction in the free fraction of the inhibitor.[2][4]
Q5: What is the "free drug hypothesis" and why is it important for my experiments?
A5: The "free drug hypothesis" states that the pharmacological effect of a drug is proportional to the concentration of its unbound (free) form in the plasma or at the site of action.[2][3] The fraction of the drug bound to plasma proteins is generally considered inactive as it cannot readily diffuse across membranes to reach its target.[2][3] This is a critical concept in drug development as high plasma protein binding can significantly impact a drug's efficacy, distribution, and clearance. For in vitro experiments, understanding the free fraction of this compound in your cell culture medium is essential for correlating in vitro potency with potential in vivo activity.
Troubleshooting Guides
Issue 1: High background in Western blot for symmetric dimethylarginine (sDMA)
High background can obscure the specific signal of sDMA, making it difficult to accurately quantify the effect of this compound.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider trying a different blocking agent (e.g., 5% BSA in TBST instead of non-fat milk, especially for phospho-antibodies).[5][6][7] |
| Primary or Secondary Antibody Concentration Too High | Titrate both primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[6][7] |
| Inadequate Washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations. Use a larger volume of wash buffer (e.g., TBST with 0.1% Tween-20).[5][6][7] |
| Cross-reactivity of Secondary Antibody | Run a control lane with only the secondary antibody to check for non-specific binding. If bands are present, consider using a different secondary antibody.[5][6] |
| Membrane Has Dried Out | Ensure the membrane remains wet throughout the entire process.[6] |
Issue 2: Inconsistent IC50 values for this compound in cellular assays
Variability in IC50 values can make it difficult to assess the true potency of the inhibitor.
| Potential Cause | Recommended Solution |
| Variable Serum Concentration in Media | Use a consistent batch and concentration of fetal bovine serum (FBS) for all experiments. Consider using serum-free or low-serum media for initial potency determination, followed by an IC50 shift assay with a defined concentration of serum or HSA. |
| Cell Seeding Density | Ensure a consistent and optimal cell seeding density for each experiment. Overly confluent or sparse cells can lead to variable responses.[1] |
| Inhibitor Instability or Precipitation | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect the media for any signs of compound precipitation, especially at higher concentrations. |
| Inconsistent Incubation Times | Use a consistent incubation time for all experiments. For PRMT5 inhibitors, longer incubation times (e.g., 72-120 hours) may be necessary to observe a significant effect on cell viability.[1] |
| Improper Equilibration in IC50 Shift Assays | When performing an IC50 shift assay, pre-incubate this compound with the serum protein (e.g., HSA) for a sufficient time (e.g., 30 minutes) to allow binding to reach equilibrium before adding to the cells.[2] |
Issue 3: Low signal or high variability in AlphaLISA® assays
A weak or inconsistent signal can compromise the reliability of your biochemical data.
| Potential Cause | Recommended Solution |
| Interference from Assay Buffer Components | Avoid using potent singlet oxygen quenchers like sodium azide (NaN3). Components of some cell culture media, such as biotin and phenol red, can also interfere.[8][9] |
| Photobleaching of Donor/Acceptor Beads | Handle and store the beads in low-light conditions to prevent photobleaching.[8] |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the enzyme, substrate, and beads to find the optimal assay window.[8] |
| Incorrect Order of Reagent Addition | Follow the manufacturer's protocol for the order of reagent addition, as this can influence assay sensitivity.[8] |
| Incompatible Microplate | Use standard solid opaque white plates (e.g., 384-well OptiPlates™) for AlphaLISA® assays to ensure optimal signal detection.[10] |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential impact of serum proteins on this compound activity.
Table 1: Hypothetical IC50 Values of this compound in Different Assay Formats
| Assay Type | Assay System | IC50 (nM) |
| Biochemical | Purified PRMT5/MEP50 (Radiometric) | 15 |
| Biochemical | Purified PRMT5/MEP50 (AlphaLISA®) | 20 |
| Cellular | sDMA Reduction (Western Blot, Serum-Free) | 50 |
| Cellular | Cell Viability (10% FBS) | 500 |
Table 2: Hypothetical IC50 Shift for this compound in the Presence of Human Serum Albumin (HSA)
| HSA Concentration (%) | IC50 (nM) | Fold Shift |
| 0 | 50 | 1.0 |
| 1 | 250 | 5.0 |
| 2 | 550 | 11.0 |
| 4 | 1200 | 24.0 |
Experimental Protocols
Protocol 1: Western Blot for Symmetric Dimethylarginine (sDMA)
This protocol describes a standard method to assess the cellular activity of this compound by measuring the levels of a known PRMT5 substrate mark.[1][11]
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control inhibitor for the desired time (e.g., 48-72 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a symmetrically dimethylated substrate (e.g., anti-sDMA-SmD3 or anti-H4R3me2s) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against the total protein of the substrate (e.g., anti-SmD3 or anti-Histone H4) or a loading control (e.g., β-actin or GAPDH) to normalize the sDMA signal.
Protocol 2: IC50 Shift Assay with Human Serum Albumin (HSA)
This protocol describes how to measure the shift in the IC50 value of this compound in the presence of HSA.[2]
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of fatty-acid-free HSA in your assay buffer.
-
Prepare your assay system (e.g., purified PRMT5 enzyme and substrate for a biochemical assay, or cells for a cellular assay).
-
-
Set up Assay Plates:
-
In a multi-well plate, prepare serial dilutions of this compound at 2x the final concentration in assay buffer.
-
Prepare separate sets of these dilutions for each HSA concentration to be tested (e.g., 0%, 1%, 2%, 4% HSA).
-
-
Pre-incubation (for biochemical assays):
-
Add the 2x concentrated this compound dilutions to wells containing the appropriate concentration of HSA.
-
Pre-incubate for 30 minutes at room temperature to allow the inhibitor and HSA to reach binding equilibrium.
-
-
Initiate Reaction/Cell Treatment:
-
For biochemical assays, add the PRMT5 enzyme and substrate to initiate the reaction.
-
For cellular assays, add the this compound/HSA mixture to the cells.
-
-
Incubation: Incubate the plates for the predetermined assay duration.
-
Detection: Measure the assay signal according to the specific assay protocol (e.g., luminescence, fluorescence, or cell viability).
-
Data Analysis:
-
Normalize the data for each HSA concentration.
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each HSA concentration.
-
Calculate the "fold shift" by dividing the IC50 in the presence of HSA by the IC50 in the absence of HSA.
-
Protocol 3: Plasma Protein Binding Assay (Equilibrium Dialysis)
Equilibrium dialysis is the gold standard method for determining the percentage of plasma protein binding (%PPB) of a compound.[3][12]
-
Apparatus: Use a 96-well equilibrium dialysis apparatus with a semipermeable membrane (MWCO 12-14 kDa).
-
Sample Preparation: Spike this compound into undiluted plasma (human, mouse, etc.) at a final concentration of 1-5 µM.
-
Dialysis:
-
Add the plasma containing this compound to one chamber of the dialysis well.
-
Add dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.
-
-
Equilibration: Incubate the plate at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of this compound in both the plasma and buffer samples using LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) and the percentage of plasma protein binding (%PPB) using the following formulas:
-
fu = (Concentration in buffer) / (Concentration in plasma)
-
%PPB = (1 - fu) * 100
-
Visualizations
Caption: PRMT5 signaling pathways and the inhibitory action of this compound.
Caption: A typical experimental workflow for characterizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 4. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. sinobiological.com [sinobiological.com]
- 7. arp1.com [arp1.com]
- 8. revvity.com [revvity.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. enamine.net [enamine.net]
Prmt5-IN-20 freeze-thaw cycle stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Prmt5-IN-20, with a focus on issues related to freeze-thaw cycles. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Proper storage is critical for maintaining the stability and activity of this compound. For long-term storage, the solid compound should be stored at -20°C. Once dissolved, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2][3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3]
Q2: Why are repeated freeze-thaw cycles not recommended for this compound solutions?
A2: Repeatedly freezing and thawing solutions of small molecule inhibitors like this compound can lead to degradation of the compound. This can result in decreased potency and inaccurate experimental results. The process of freezing and thawing can cause changes in the local concentration and pH of the solution, which may promote chemical degradation. Although specific data for this compound is not available, the general recommendation for similar compounds is to avoid such cycles.[1]
Q3: I have subjected my this compound stock solution to multiple freeze-thaw cycles. What should I do?
A3: If you suspect that your this compound stock solution has been compromised due to multiple freeze-thaw cycles, it is best to discard the solution and prepare a fresh one from solid material. If this is not possible, you may consider qualifying the stock by comparing its activity in a reliable assay against a freshly prepared solution or a new lot of the compound.
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation can include precipitation or color change in the stock solution. However, degradation can also occur without any visible changes. The most reliable indicator of degradation is a loss of biological activity in your experiments. If you observe a diminished or inconsistent effect of the inhibitor, degradation of your stock solution should be considered as a potential cause.
Q5: How can I minimize the number of freeze-thaw cycles?
A5: The best practice is to aliquot your stock solution into smaller, single-use volumes immediately after preparation.[1] This allows you to thaw only the amount needed for a specific experiment, leaving the remaining aliquots frozen and stable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or reduced inhibitor activity | Degradation of this compound due to repeated freeze-thaw cycles. | Prepare a fresh stock solution from solid compound and aliquot into single-use volumes. Avoid using stock solutions that have been frozen and thawed multiple times. |
| Precipitation of the compound upon thawing. | Before use, ensure the solution is completely thawed and homogenous. If precipitation is observed, gently warm the solution and vortex to redissolve the compound. If it does not redissolve, the solution may be supersaturated or degraded and should be discarded. | |
| Precipitate formation in stock solution | The solution has been stored for an extended period or the solvent has absorbed moisture. | Gently warm the vial to 37°C and use an ultrasonic bath to help redissolve the compound.[1] Ensure the stock solution is clear before preparing working solutions. |
| Improper storage temperature. | Store DMSO stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][2][3] |
Storage Conditions of PRMT5 Inhibitors
The following table summarizes recommended storage conditions for various PRMT5 inhibitors, which can serve as a general guideline for this compound.
| Compound | Storage of Solid | Storage of Solution | Key Recommendation |
| This compound | -20°C (up to 3 years) or 4°C (up to 2 years)[1] | -80°C (up to 6 months) or -20°C (up to 1 month) in DMSO[1][3] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| PF-06939999 (PRMT5-IN-3) | -20°C (3 years)[2] | -80°C (6 months) or -20°C (1 month) in solvent[2] | Avoid repeated freeze-thaw cycles. |
| PRMT5/MEP50 Active human recombinant protein | -70°C | -70°C in single-use aliquots | Enzyme is very sensitive to freeze/thaw cycles. |
PRMT5 Signaling Pathway
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of various cellular processes, including gene transcription, signal transduction, and RNA processing.[4][5] PRMT5 has been shown to influence several important signaling pathways implicated in cancer, such as the WNT/β-catenin and AKT/GSK3β pathways.[6]
Caption: PRMT5's role in major signaling pathways.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly to dissolve the compound.
-
If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Once completely dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Note: It is advisable to use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes with Prmt5-IN-20 treatment
Welcome to the technical support center for Prmt5-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes and troubleshooting experimental challenges encountered during treatment with this potent and selective PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] By inhibiting PRMT5, this compound is designed to modulate a variety of cellular processes that are often dysregulated in cancer, including gene transcription, RNA splicing, and signal transduction.[4][5][6]
Q2: What are the expected on-target effects of this compound?
The primary on-target effect of this compound is the reduction of symmetric dimethylarginine (SDMA) levels on known PRMT5 substrates. This can lead to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth in sensitive cell lines.[7][8] Key PRMT5 substrates include histone H4 at arginine 3 (H4R3), Sm proteins (involved in spliceosome assembly), and various transcription factors.[1][5][9]
Q3: What are potential on-target toxicities associated with PRMT5 inhibition?
PRMT5 is essential for normal cellular function, and its global knockout is embryonically lethal in mice. Therefore, on-target inhibition of PRMT5 may lead to toxicities in highly proliferative normal tissues, such as the bone marrow and gastrointestinal tract. Common treatment-related adverse effects observed with other PRMT5 inhibitors in clinical trials include anemia, thrombocytopenia, and nausea.
Q4: How can I assess the selectivity of this compound in my experimental model?
Several methods can be employed to assess the selectivity of a small molecule inhibitor:
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target kinase interactions.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of the inhibitor to its target protein in a cellular context by measuring changes in the thermal stability of the protein.[10]
-
CRISPR-Cas9 Genetic Validation: Knocking out the intended target (PRMT5) should phenocopy the effects of the inhibitor. If the inhibitor still shows activity in a PRMT5-knockout model, it suggests the presence of off-target effects.
Q5: What are some known mechanisms of resistance to PRMT5 inhibitors?
Resistance to PRMT5 inhibitors can arise through various mechanisms. In some cancer cell lines, resistance has been linked to a drug-induced transcriptional state switch rather than the selection of a pre-existing resistant population.[11] This can involve the upregulation of specific genes, such as stathmin 2 (STMN2), a microtubule regulator.[11] Other potential mechanisms could involve the activation of bypass signaling pathways, such as the mTOR and PI3K pathways.[7]
Troubleshooting Guide: Interpreting Unexpected Phenotypes
This guide provides a structured approach to troubleshooting unexpected experimental outcomes with this compound.
Scenario 1: Weaker Than Expected Efficacy
Observation: this compound shows potent activity in biochemical assays but has weaker or different effects in cellular or animal models.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | - Perform cellular uptake assays to measure intracellular drug concentration. - Compare with a PRMT5 inhibitor known to have good cell permeability. |
| Drug Efflux | - Use inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if efficacy is restored. |
| Rapid Drug Metabolism | - Analyze drug stability in cell culture media and in the presence of liver microsomes (for in vivo studies). |
| Target Not Limiting for Growth in the Specific Model | - Confirm PRMT5 expression and activity in your cell line or tumor model. - Not all cancer types are equally dependent on PRMT5.[12] |
| Acquired Resistance | - Perform long-term culture with increasing concentrations of this compound to select for resistant clones. - Analyze resistant clones for changes in gene expression (e.g., RNA-seq) to identify potential resistance mechanisms.[7] |
Scenario 2: Unexpected Cellular Phenotype
Observation: You observe a cellular phenotype (e.g., cell death, differentiation) that is inconsistent with the known functions of PRMT5.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Confirm On-Target Engagement: Perform a Western blot to measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates (e.g., Histone H4 at Arginine 3). A decrease in SDMA levels indicates on-target activity. - Dose-Response Analysis: Determine if the unexpected phenotype occurs at concentrations significantly higher than those required for on-target PRMT5 inhibition. - Use a Structurally Different PRMT5 Inhibitor: If a different PRMT5 inhibitor does not produce the same phenotype, it is more likely an off-target effect of this compound. - Perform a kinome-wide scan to identify any off-target kinase activity. |
| Context-Dependent PRMT5 Function | - The function of PRMT5 can be highly dependent on the cellular context, including the specific tissue type and the presence of different binding partners.[4] - Investigate the expression of known PRMT5 cofactors and substrates in your model system. |
| Genetic Validation | - Generate a PRMT5 knockout cell line using CRISPR-Cas9. - Treat both the wild-type and PRMT5-knockout cells with this compound. If the unexpected phenotype persists in the knockout cells, it is likely due to an off-target effect. |
Key Experimental Protocols
Western Blot for Symmetric Dimethylarginine (SDMA)
Objective: To confirm on-target engagement of this compound by measuring the reduction in SDMA levels on a known PRMT5 substrate (e.g., SmBB').
Methodology:
-
Cell Treatment: Treat cells with a dose range of this compound or DMSO control for 48-72 hours.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Run 20-30 µg of protein on a 4-20% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for symmetric dimethylarginine (e.g., anti-SDMA) or a specific methylated substrate (e.g., anti-SmBB'-Rme2s) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Re-probe the membrane with an antibody for the total protein of interest (e.g., anti-SmBB') or a loading control (e.g., β-actin) to normalize the SDMA signal.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To determine the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The next day, treat cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubation: Incubate cells for 72 hours (or a desired time point).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or acidic isopropanol) and read the absorbance at 570 nm.
-
-
CellTiter-Glo Assay:
-
Add CellTiter-Glo reagent to each well.
-
Shake for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence.
-
-
Data Analysis: Normalize the results to the DMSO control and plot the dose-response curve to determine the IC50 value.
Visualizations
References
- 1. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. researchgate.net [researchgate.net]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. mdpi.com [mdpi.com]
- 6. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 7. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
Mitigating off-target kinase activity of Prmt5-IN-20
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Off-Target Kinase Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the off-target kinase activity of Prmt5-IN-20. The information is designed to help researchers optimize their experiments and ensure the accurate interpretation of their results.
Disclaimer: Specific off-target kinase activity data for this compound is not publicly available. The guidance provided here is based on general principles for mitigating off-target effects of kinase inhibitors. It is strongly recommended that users perform a comprehensive kinase selectivity profile (kinome scan) for this compound in their experimental system to identify any specific off-target interactions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] By inhibiting PRMT5, this compound is designed to modulate cellular processes such as gene transcription, RNA splicing, and signal transduction, which are often dysregulated in diseases like cancer.[3]
Q2: What are off-target effects and why are they a concern with kinase inhibitors?
Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] For kinase inhibitors, off-target binding is a common concern due to the conserved nature of the ATP-binding site across the kinome.[4] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse effects in clinical settings, making it crucial to identify and mitigate them.[1][4]
Q3: How can I determine if this compound is causing off-target effects in my experiments?
Several experimental strategies can help identify off-target effects:
-
Kinome Profiling: This is the most direct method to assess the selectivity of this compound. Screening the inhibitor against a large panel of kinases will reveal its interaction profile.[1][2]
-
Phenotypic Comparison: Compare the observed cellular phenotype with the known biological consequences of PRMT5 inhibition. Discrepancies may point towards off-target activity.
-
Use of a Structurally Different Inhibitor: Confirm your findings with a structurally unrelated PRMT5 inhibitor. If the second inhibitor does not reproduce the same phenotype, it suggests the initial observations may be due to off-target effects of this compound.[2]
-
Genetic Validation (CRISPR/Cas9 or siRNA): Knocking down or knocking out PRMT5 should mimic the on-target effects of the inhibitor. If the phenotype persists after genetic ablation of PRMT5, it is likely caused by off-target interactions.[5]
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations than off-target effects. A significant difference between the biochemical IC50 and the cellular EC50 for a given phenotype may indicate off-target activity.[2][4]
Q4: What are some general strategies to mitigate the off-target effects of this compound?
-
Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.[5]
-
Use of Control Compounds: Include a structurally related but inactive compound in your experiments to control for non-specific effects.
-
Rescue Experiments: If a specific off-target is identified, you can perform a rescue experiment by overexpressing a drug-resistant mutant of that off-target to see if the phenotype is reversed.[1]
Troubleshooting Guide
| Observed Problem | Possible Cause | Troubleshooting Steps | Expected Outcome |
| High levels of cytotoxicity observed at concentrations expected to be selective for PRMT5. | Off-target inhibition of kinases essential for cell survival. | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[1] 2. Conduct a dose-response curve to determine the lowest effective concentration. 3. Test a structurally distinct PRMT5 inhibitor to see if the cytotoxicity persists.[2] | 1. Identification of specific off-target kinases. 2. If cytotoxicity is maintained across different scaffolds, it may be an on-target effect. |
| Inconsistent or unexpected experimental results (e.g., activation of a pathway that should be inhibited). | 1. Inhibition of an off-target kinase in a compensatory or opposing signaling pathway.[1] 2. Activation of compensatory signaling pathways in response to PRMT5 inhibition. | 1. Use Western blotting to probe the phosphorylation status of key proteins in related signaling pathways (e.g., PI3K/AKT, ERK/MAPK).[1] 2. Perform a phospho-proteomics analysis to get a global view of altered signaling. 3. Validate findings with a genetic approach (siRNA or CRISPR) to confirm the phenotype is PRMT5-dependent.[2] | 1. A clearer understanding of the cellular response to this compound. 2. Identification of affected off-target pathways. |
| Biochemical potency (IC50) does not correlate with cellular potency (EC50). | 1. Poor cell permeability of the compound. 2. Compound efflux from the cells. 3. Engagement of off-target kinases at higher concentrations in the cellular environment. | 1. Perform a cellular target engagement assay (e.g., CETSA or NanoBRET) to confirm the compound is reaching PRMT5 in cells.[5] 2. Investigate compound stability and metabolism in your cell culture media. | 1. Confirmation of intracellular target engagement. 2. Identification of potential reasons for the discrepancy between biochemical and cellular potency. |
Experimental Protocols & Methodologies
Kinase Selectivity Profiling
Objective: To identify the off-target kinase interactions of this compound.
Methodology: A widely used method is a competition binding assay that quantifies the ability of a test compound to displace a ligand from the ATP site of a large panel of kinases.
Generalized Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Assay Plate Preparation: Use a multi-well plate containing a panel of purified, active kinases.
-
Competition Binding: Add a fixed concentration of a broad-spectrum kinase inhibitor linked to an immobile solid support (e.g., beads) to each well. Then, add this compound at various concentrations.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Quantification: The amount of kinase bound to the solid support is quantified, typically using qPCR to measure DNA tags corresponding to each kinase or by mass spectrometry. The displacement of the broad-spectrum inhibitor by this compound indicates binding.
-
Data Analysis: The results are expressed as the percentage of kinase bound to the solid support relative to a DMSO control. Dissociation constants (Kd) are calculated for kinases that show significant displacement.
Cellular Target Engagement Assay (Western Blot for Symmetric Dimethylarginine - sDMA)
Objective: To confirm that this compound engages and inhibits PRMT5 in a cellular context.
Methodology: This assay measures the levels of sDMA on a known PRMT5 substrate, such as SmD3 or histone H4 at arginine 3 (H4R3me2s), in cells treated with the inhibitor. A reduction in the sDMA signal indicates on-target activity.[6][7]
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with a range of concentrations of this compound and a vehicle control (DMSO) for a predetermined time (e.g., 24-72 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for sDMA or H4R3me2s overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[8]
-
-
Data Analysis: Quantify the band intensities and normalize the sDMA signal to a loading control (e.g., β-actin or GAPDH) to determine the relative reduction in methylation.
Visualizations
Caption: PRMT5 signaling pathways and points of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PRMT5 Inhibitors: Prmt5-IN-20 vs. GSK3326595
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal therapeutic target in oncology due to its role in regulating a multitude of cellular processes, including gene transcription, RNA splicing, and signal transduction. The dysregulation of PRMT5 is implicated in the progression of various cancers, leading to the development of numerous small molecule inhibitors. This guide provides an objective comparison of two such inhibitors: Prmt5-IN-20, a covalent inhibitor, and GSK3326595 (Pemrametostat), a reversible, substrate-competitive inhibitor. This comparison is based on publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.
At a Glance: Key Performance Metrics
The following tables summarize the key quantitative data for this compound and GSK3326595, highlighting their distinct biochemical and cellular activities.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound (Compound 11) | GSK3326595 (Pemrametostat) |
| Mechanism of Action | Covalent, irreversible | Reversible, Substrate-competitive, SAM-uncompetitive |
| Target Residue | Cysteine 449 (C449)[1] | Not applicable (non-covalent) |
| Biochemical IC50 (PRMT5/MEP50) | 26 nM[2] | 6.0 - 6.2 nM[2] |
| Cellular sDMA IC50 | 158 nM (Granta-519 cells)[1] | 2.5 - 160 nM (various cell lines) |
| Cell Proliferation IC50 | 270 nM (Granta-519 cells)[1] | 7.6 nM - >30 µM (various cell lines) |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | This compound (Compound 11) | GSK3326595 (Pemrametostat) |
| Xenograft Model | Data not publicly available | Z-138 (Mantle Cell Lymphoma)[3], Granta-519 & Maver-1 (Mantle Cell Lymphoma)[4], CHLA20 & NGP (Neuroblastoma)[5] |
| Dosing Regimen | Data not publicly available | 25, 50, 100 mg/kg BID (oral) in Z-138 model[3]; 100 mg/kg daily in Granta-519 & Maver-1 models[4] |
| Tumor Growth Inhibition (TGI) | Data not publicly available | Significant dose-dependent anti-tumor effect[3][4] |
| Pharmacokinetics (Human) | Data not publicly available | Tmax: ~2 hours; Terminal half-life: 4-6 hours |
Delving Deeper: Mechanism of Action and Experimental Data
This compound: A Covalent Approach
This compound, also referred to as compound 11 in the scientific literature, is a covalent inhibitor that offers a distinct mechanism for targeting PRMT5.[2] It achieves its irreversible inhibition by forming a covalent bond with a unique cysteine residue (C449) located in the active site of PRMT5.[1] This covalent modification leads to a complete and sustained shutdown of the enzyme's methyltransferase activity. The biochemical potency of this compound against the PRMT5/MEP50 complex has been reported with an IC50 of 26 nM.[2] In cellular assays using the Granta-519 mantle cell lymphoma line, it demonstrated an IC50 of 158 nM for the inhibition of symmetric dimethylarginine (sDMA) and 270 nM for the inhibition of cell proliferation.[1]
GSK3326595: A Reversible, Substrate-Competitive Inhibitor
GSK3326595, also known as Pemrametostat, is a potent, selective, and reversible inhibitor of PRMT5. Its mechanism of action is substrate-competitive and S-adenosylmethionine (SAM)-uncompetitive, meaning it binds to the PRMT5/MEP50 complex and competes with the protein substrate for binding.[2] GSK3326595 has demonstrated high biochemical potency with an IC50 in the range of 6.0-6.2 nM.[2] Its cellular activity is broad, with growth inhibitory IC50 values ranging from the low nanomolar to micromolar range across a wide variety of cancer cell lines.
Preclinical in vivo studies have shown that GSK3326595 exhibits significant dose-dependent tumor growth inhibition in various xenograft models, including mantle cell lymphoma and neuroblastoma.[3][4][5] Clinical data has provided insights into its pharmacokinetic profile in humans, with a time to maximum concentration (Tmax) of approximately 2 hours and a terminal half-life of 4-6 hours.
The PRMT5 Signaling Landscape and Inhibition
PRMT5 plays a crucial role in multiple cellular signaling pathways that are often dysregulated in cancer. Its inhibition can lead to cell cycle arrest, apoptosis, and modulation of DNA damage repair pathways.
PRMT5 signaling pathways and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PRMT5 inhibitors. Below are generalized protocols for key experiments.
Biochemical IC50 Determination (Radiometric Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PRMT5/MEP50 enzyme complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4-derived peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Test inhibitors (this compound, GSK3326595)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 10 mM NaCl, 1 mM DTT)
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 96-well plate, combine the PRMT5/MEP50 enzyme, histone H4 peptide substrate, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and transfer the mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid and measure radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Symmetric Dimethylarginine (sDMA) Western Blot
Objective: To assess the pharmacodynamic effect of PRMT5 inhibitors by measuring the reduction in global sDMA levels in cells.
Materials:
-
Cancer cell line of interest (e.g., Granta-519)
-
Test inhibitors (this compound, GSK3326595)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membrane
-
Primary antibodies: anti-sDMA, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a loading control antibody.
-
Quantify band intensities to determine the relative reduction in sDMA levels.
Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)
Objective: To determine the effect of PRMT5 inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Test inhibitors (this compound, GSK3326595)
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After overnight incubation, treat the cells with serial dilutions of the inhibitors.
-
Incubate for a defined period (e.g., 3-7 days).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.
A typical experimental workflow for evaluating PRMT5 inhibitors.
Conclusion
This compound and GSK3326595 represent two distinct and potent strategies for the inhibition of PRMT5. This compound offers the advantage of covalent, irreversible inhibition, which may lead to a more sustained pharmacodynamic effect. However, publicly available data on its cellular activity in a broad range of cell lines and its in vivo efficacy are currently limited.
In contrast, GSK3326595 is a well-characterized reversible inhibitor with demonstrated biochemical and cellular potency across numerous cancer types. Extensive preclinical in vivo data and initial clinical pharmacokinetic data are available, providing a more comprehensive understanding of its therapeutic potential.
The choice between a covalent and a reversible inhibitor will depend on the specific research question and therapeutic goals. This guide provides a foundational comparison to aid researchers in navigating the landscape of PRMT5 inhibitors and in designing further comparative studies.
References
A Comparative Efficacy Analysis of PRMT5 Inhibitors: JNJ-64619178 and a Novel Preclinical Candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the clinical-stage PRMT5 inhibitor, JNJ-64619178, and a potent preclinical candidate, here designated as Prmt5-IN-20, which represents a novel tetrahydroisoquinoline derivative with significant anti-tumor activity. This document is intended to serve as a resource for researchers in the field of oncology and drug development, offering a side-by-side look at the performance of these two inhibitors, supported by experimental data.
Introduction to PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in numerous cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[1] Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it a compelling therapeutic target.[2] PRMT5 inhibitors are small molecules designed to block the enzymatic activity of PRMT5, thereby disrupting the cellular pathways that are aberrantly driven by this enzyme in cancer cells.[1]
This compound: A Novel Preclinical Inhibitor
For the purpose of this comparison, "this compound" refers to a novel tetrahydroisoquinoline derivative identified as compound 20 in a recent study. This compound has demonstrated potent enzymatic and cellular inhibitory activity, along with in vivo anti-tumor efficacy.
JNJ-64619178: A Clinical-Stage Inhibitor
JNJ-64619178 is a novel, selective, and potent PRMT5 inhibitor currently in clinical trials for patients with advanced solid tumors and non-Hodgkin's lymphoma.[3][4] It exhibits a prolonged inhibition of PRMT5 and has shown potent antiproliferative activity in a variety of cancer cell lines and in vivo models.[3][4]
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and JNJ-64619178.
Table 1: In Vitro Enzymatic and Cellular Efficacy
| Inhibitor | Assay Type | Target/Cell Line | IC50/GI50 | Reference |
| This compound (compound 20) | Enzymatic Assay | PRMT5 | 4.2 nM | [5] |
| Cell Proliferation | MV-4-11 (AML) | 9.8 nM | [5] | |
| Cell Proliferation | MDA-MB-468 (Breast) | 26.3 nM | [5] | |
| JNJ-64619178 | Enzymatic Assay | PRMT5/MEP50 | <15% inhibition at 10 µM for other methyltransferases | [3] |
| Cell Proliferation (GI50) | NCI-H522 (Lung) | 0.03 nM | [3] | |
| Cell Proliferation (GI50) | A549 (Lung) | 0.08 nM | [3] | |
| Cell Proliferation (GI50) | NCI-H1048 (Lung) | 0.1 nM | [3] | |
| Cell Proliferation (GI50) | HCC-78 (Lung) | 0.3 nM | [3] | |
| Cell Proliferation (IC50) | Primary AML Samples (SF mutant) | Generally more sensitive | [3] |
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound (compound 20) | MV-4-11 (AML) Xenograft | 50 mg/kg, p.o., qd | 68.3% | [5] |
| JNJ-64619178 | NCI-H1048 (SCLC) Xenograft | 10 mg/kg, p.o., qd | Significant tumor growth inhibition | [3][6] |
| Disseminated AML Xenograft | 1-10 mg/kg, p.o., qd | Up to 99% TGI | [6][7] | |
| Solid Tumor PDX Models | 10 mg/kg, p.o., qd | Varied TGI, no strong correlation with SF mutations | [3] |
Mandatory Visualizations
The following diagrams illustrate the PRMT5 signaling pathway and a general workflow for evaluating PRMT5 inhibitors.
Caption: Simplified PRMT5 signaling pathway and points of inhibition.
Caption: General experimental workflow for PRMT5 inhibitor evaluation.
Experimental Protocols
Biochemical PRMT5 Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of the test compound against the PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Test compounds (this compound, JNJ-64619178)
-
Assay buffer
-
AlphaLISA-based detection reagents (e.g., streptavidin-donor beads and anti-methylated substrate antibody-acceptor beads)
-
384-well microplates
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the PRMT5/MEP50 enzyme, biotinylated histone H4 peptide substrate, and diluted test compounds to the wells of a 384-well plate.
-
Initiate the methyltransferase reaction by adding SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours).
-
Stop the reaction.
-
Add the AlphaLISA acceptor beads and streptavidin donor beads.
-
Incubate in the dark to allow for bead association.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.[8]
Cell Viability Assay (MTS/MTT)
Objective: To assess the anti-proliferative effect of the PRMT5 inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV-4-11, NCI-H522)
-
Complete cell culture medium
-
Test compounds
-
96-well cell culture plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[9][10]
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72-144 hours).[3][9]
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.[9][11]
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[9][10]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 or IC50 value.[10]
Western Blot for Target Engagement
Objective: To confirm target engagement by measuring the levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-SDMA, anti-PRMT5, loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the PRMT5 inhibitor at various concentrations and for different durations.
-
Lyse the cells and quantify the protein concentration.[9]
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[9]
-
Block the membrane for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[9]
-
Quantify the band intensities and normalize to the loading control to determine the reduction in SDMA levels.[9]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the PRMT5 inhibitors in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for implantation
-
Test compounds and vehicle for administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells into the flank of the immunocompromised mice.[12]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[12]
-
Randomize the mice into treatment and control groups.[12]
-
Administer the test compound or vehicle to the respective groups via the appropriate route (e.g., oral gavage) and schedule.[12]
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).[12]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment by Western blot).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
References
- 1. onclive.com [onclive.com]
- 2. New Epigenetic Drug Targets: PRMT5 Inhibitors [synapse.patsnap.com]
- 3. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unlocking a New Therapeutic Frontier: A Comparative Guide to PRMT5 and PARP Inhibitor Combination Therapy
A promising synergistic strategy is emerging in oncology, leveraging the combined inhibition of Protein Arginine Methyltransferase 5 (PRMT5) and Poly (ADP-ribose) Polymerase (PARP) to enhance anti-cancer efficacy. This guide provides a comprehensive comparison of this combination therapy, supported by preclinical experimental data, to inform researchers, scientists, and drug development professionals. While specific data for a compound named "Prmt5-IN-20" is not publicly available, this guide will utilize data from well-characterized and potent PRMT5 inhibitors like GSK3326595 and PRT543 as representative examples of this drug class.
The core principle behind this combination is the induction of synthetic lethality.[1] PRMT5 is a key enzyme that regulates various cellular processes, including DNA damage repair (DDR).[2][3] By inhibiting PRMT5, cancer cells experience a downregulation of crucial genes in the homologous recombination (HR) DNA repair pathway, such as BRCA1, BRCA2, and RAD51.[4][5] This suppression of HR creates a "BRCAness" phenotype, making the cancer cells highly dependent on other DNA repair mechanisms where PARP enzymes are critical.[1] Consequently, the concurrent inhibition of PARP leads to a catastrophic accumulation of DNA damage and subsequent cancer cell death.
This combination therapy holds the potential to expand the utility of PARP inhibitors to a wider patient population, including those with tumors proficient in homologous recombination and those who have developed resistance to PARP inhibitors.[1][5]
Quantitative Data Summary
The synergy between PRMT5 and PARP inhibitors has been demonstrated across various cancer cell lines, showing a potent anti-proliferative effect. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Synergistic Activity of PRMT5 and PARP Inhibitors
| Cancer Type | Cell Line | PRMT5 Inhibitor | PARP Inhibitor | IC50 (Single Agent) | IC50 (Combination) | Synergy Score (Method) |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-468 (BRCA1 wt) | GSK3326595 | Olaparib | >10 µM (Olaparib) | Not specified | Synergistic (MTT assay)[6] |
| Triple-Negative Breast Cancer (TNBC) | HCC1806 (BRCA1 wt) | GSK3326595 | Talazoparib | Not specified | Not specified | Synergistic (MTT assay)[6] |
| Ovarian Cancer | OVCAR3 | GSK3326595 | Niraparib | Not specified | Not specified | Additive to Synergistic[3] |
| Breast Cancer | MCF7 | GSK3326595 | Niraparib | Not specified | Not specified | Additive to Synergistic[3] |
| Ovarian Cancer (HR-proficient) | ES-2 | C220 | Olaparib | Not specified | Not specified | Synergistic[5] |
| Breast Cancer (Patient-Derived Xenograft) | Not specified | PRT543 | Olaparib | Not specified | Not specified | Effective growth inhibition[5] |
IC50 values are approximate and can vary between studies. "wt" denotes wild-type.
Table 2: In Vivo Efficacy of PRMT5 and PARP Inhibitor Combination
| Cancer Model | PRMT5 Inhibitor | PARP Inhibitor | Treatment Outcome |
| Breast Cancer Xenograft | GSK3326595 | Niraparib | Tumor stasis[3] |
| Ovarian Cancer Xenograft | GSK3326595 | Niraparib | Tumor regression[3] |
| Olaparib-Resistant Breast Cancer Xenograft | PRT543 | Olaparib | Significant growth inhibition[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used to demonstrate the synergy between PRMT5 and PARP inhibitors.
Cell Viability Assays (MTT Assay) [1][6]
-
Objective: To assess the anti-proliferative effects of single-agent and combination treatments.
-
Method:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of a PRMT5 inhibitor, a PARP inhibitor, or the combination of both for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
Synergy is calculated using methods such as the Loewe additivity model.[7]
-
Immunofluorescence for DNA Damage Markers (γH2AX) [5][8]
-
Objective: To visualize and quantify DNA double-strand breaks as a measure of DNA damage.
-
Method:
-
Cells are grown on coverslips and treated with the inhibitors.
-
After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Cells are incubated with a primary antibody against γH2AX (a marker for DNA double-strand breaks).
-
A fluorescently labeled secondary antibody is used for detection.
-
Nuclei are counterstained with DAPI.
-
Images are captured using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified.
-
In Vivo Xenograft Studies [3][5]
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Method:
-
Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, PRMT5 inhibitor alone, PARP inhibitor alone, combination).
-
Drugs are administered according to a predetermined schedule and dosage.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting, immunohistochemistry).
-
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental designs, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibiting PRMT5 induces DNA damage and increases anti-proliferative activity of Niraparib, a PARP inhibitor, in models of breast and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on Small-molecule Inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unlocking Synergistic Lethality: A Comparative Guide to PRMT5 Inhibitors in Combination with Gemcitabine for Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of pancreatic cancer therapy is fraught with challenges, underscored by the modest efficacy of single-agent treatments. A promising avenue of investigation lies in combination therapies designed to exploit cancer cell vulnerabilities. This guide provides a comprehensive comparison of the synergistic effects observed when combining PRMT5 inhibitors with the standard-of-care chemotherapeutic agent, gemcitabine, in preclinical models of pancreatic cancer. While the specific compound "Prmt5-IN-20" was not identified in the available literature, this guide will focus on the broader class of PRMT5 inhibitors, using data from well-characterized molecules such as EPZ015666 and GSK3326595 as illustrative examples.
Executive Summary
Inhibition of Protein Arginine Methyltransferase 5 (PRMT5) has been shown to induce synthetic lethality in pancreatic cancer cells when combined with gemcitabine. This synergistic interaction stems from the dual assault on DNA integrity. Gemcitabine induces DNA damage, while PRMT5 inhibitors impair the DNA damage response (DDR) pathways, specifically homology-directed repair (HDR) and non-homology end joining (NHEJ). This leads to an overwhelming accumulation of DNA damage, culminating in cell death. Preclinical studies, both in vitro and in vivo, have consistently demonstrated the superiority of this combination therapy over single-agent treatments in pancreatic cancer models.
Quantitative Data Summary
The synergistic efficacy of combining PRMT5 inhibitors with gemcitabine has been quantified across various pancreatic cancer cell lines and in animal models. The following tables summarize key findings from published studies.
In Vitro Synergy: Combination Index (CI) Values
The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Pancreatic Cancer Cell Line | PRMT5 Inhibitor | Gemcitabine Concentration Range | PRMT5 Inhibitor Concentration Range | Combination Index (CI) | Reference |
| PDX 366T | EPZ015666 | Multiple doses | Multiple doses | ~80% of combinations showed CI < 1 | |
| PDX 366T | EPZ015938 | Multiple doses | Multiple doses | ~78% of combinations showed CI < 1 | |
| HCT116 (colorectal cancer with MTAP deletion) | MRTX1719 | Not specified | Not specified | Mean CI = 0.83 |
In Vivo Tumor Growth Inhibition
Studies using patient-derived xenograft (PDX) and cell line-derived xenograft models in mice have demonstrated significant tumor growth inhibition with the combination therapy.
| Animal Model | Treatment Group | Tumor Volume Reduction vs. Control | Tumor Volume Reduction vs. Gemcitabine Monotherapy | Reference |
| Orthotopic PDX | PRMT5 Knockout + Gemcitabine | Not specified | 30% reduction in tumor volume | |
| Orthotopic PDX | PRMT5 Knockout (no Gemcitabine) | 46% reduction in tumor volume | Not Applicable | |
| Orthotopic PDX | PRMT5 Inhibitor + Gemcitabine/Paclitaxel | 65% reduction in tumor volume | 18% reduction in tumor volume |
Mechanism of Synergistic Action: A Two-Pronged Attack
The combination of a PRMT5 inhibitor and gemcitabine creates a scenario of conditional lethality in pancreatic cancer cells through the disruption of DNA damage and repair mechanisms.
Mechanism of Synergistic Action.
Gemcitabine, a nucleoside analog, incorporates into DNA during replication, leading to stalled replication forks and DNA damage. Under normal conditions, cancer cells can activate DNA damage response (DDR) pathways, such as homology-directed repair (HDR) and non-homology end joining (NHEJ), to repair this damage and survive. PRMT5 plays a crucial role in enabling these repair pathways. By inhibiting PRMT5, the cancer cells' ability to repair the gemcitabine-induced DNA damage is severely compromised. This leads to an accumulation of catastrophic DNA damage, ultimately triggering apoptosis and synergistic cell death.
PRMT5-Related Signaling Pathways in Pancreatic Cancer
PRMT5 has been implicated in several signaling pathways that are critical for pancreatic cancer progression. Targeting PRMT5 can therefore have pleiotropic anti-cancer effects beyond the potentiation of DNA-damaging agents.
PRMT5-Associated Signaling Pathways in Pancreatic Cancer.
-
Hippo Pathway: PRMT5 can methylate and inactivate MST2, a key kinase in the tumor-suppressive Hippo pathway. This leads to the activation of the oncogenic transcriptional co-activator YAP.
-
EGFR/AKT/β-catenin Pathway: PRMT5 has been shown to promote the activation of EGFR, leading to downstream signaling through AKT and the accumulation of β-catenin. This pathway is crucial for epithelial-mesenchymal transition (EMT) and metastasis.
-
c-Myc Regulation: PRMT5 can enhance the stability and transcriptional activity of the c-Myc oncogene. It can achieve this by inhibiting the tumor suppressor FBW7, which targets c-Myc for degradation. Furthermore, a positive feedback loop has been identified where PRMT5 activates c-Myc transcription, and c-Myc, in turn, stabilizes the PRMT5 protein.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to evaluate the synergy between PRMT5 inhibitors and gemcitabine, based on commonly reported procedures.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of single-agent and combination treatments on pancreatic cancer cell lines.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the PRMT5 inhibitor, gemcitabine, or the combination of both at various concentration ratios. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values for each treatment. Synergy is calculated using software such as CompuSyn to determine the Combination Index (CI).
Colony Formation Assay
Objective: To assess the long-term effects of drug treatments on the clonogenic survival of pancreatic cancer cells.
-
Cell Seeding: Seed a low density of pancreatic cancer cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Drug Treatment: After 24 hours, treat the cells with the PRMT5 inhibitor, gemcitabine, or the combination at fixed concentrations.
-
Incubation: Incubate the plates for 10-14 days, replacing the media with fresh drug-containing media every 3-4 days.
-
Colony Staining: Wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously or orthotopically implant pancreatic cancer cells or patient-derived tumor fragments into the mice.
-
Tumor Growth and Treatment Initiation: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, gemcitabine alone, PRMT5 inhibitor alone, combination therapy).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal injection for gemcitabine, oral gavage for the PRMT5 inhibitor).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for evaluating the synergistic effects of a PRMT5 inhibitor and gemcitabine.
Experimental Workflow for Evaluating Synergy.
Conclusion and Future Directions
The preclinical data strongly support the combination of PRMT5 inhibitors and gemcitabine as a promising therapeutic strategy for pancreatic cancer. The synergistic cytotoxicity, driven by the dual mechanisms of DNA damage induction and DDR pathway inhibition, provides a strong rationale for clinical investigation.
Future research should focus on:
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this combination therapy.
-
Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of this combination in patients with pancreatic cancer.
-
Exploring Further Combinations: Investigating the potential of three-drug combinations, for instance, by adding a PARP inhibitor to the PRMT5 inhibitor and gemcitabine regimen, to further exploit the vulnerabilities in the DNA damage response of pancreatic cancer cells.
By continuing to explore and understand the molecular underpinnings of synergistic drug interactions, the field can move closer to developing more effective and personalized treatments for pancreatic cancer.
The Preclinical Promise of PRMT5 Inhibition: A Comparative Analysis
An in-depth look at the preclinical efficacy of PRMT5 inhibitors, offering a comparative guide for researchers and drug development professionals. This guide synthesizes available data on the performance of leading compounds in this class, providing insights into their therapeutic potential across various cancer models.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in cellular processes frequently dysregulated in cancer, such as cell growth, proliferation, and DNA damage repair.[1][2] Its overexpression in a wide range of malignancies, including pancreatic cancer, lymphomas, and various solid tumors, has spurred the development of numerous inhibitors.[1][3] This guide provides a comparative overview of the preclinical efficacy of prominent PRMT5 inhibitors, with a focus on JNJ-64619178 as a well-characterized example, alongside other notable compounds.
Comparative Efficacy of PRMT5 Inhibitors in Preclinical Models
The preclinical evaluation of PRMT5 inhibitors has demonstrated significant anti-tumor activity across a variety of cancer models. These studies are crucial for establishing proof-of-concept and guiding clinical development. Below is a summary of the preclinical efficacy of several key PRMT5 inhibitors.
| Inhibitor | Cancer Model(s) | Key Findings | Reference(s) |
| JNJ-64619178 | Pancreatic Ductal Adenocarcinoma (PDAC), B-cell Non-Hodgkin's Lymphoma (NHL), Solid Tumors | In PDAC preclinical models, combination with gemcitabine and paclitaxel inhibited primary tumor growth and metastasis.[4] As a single agent, it demonstrated a 20% decrease in tumor volume in a PDAC model.[4] Showed broad antitumor activity in various solid and hematologic models.[1] In a Phase I trial with solid tumor and NHL patients, an overall response rate of 5.6% was observed.[1] | [1][4] |
| MRTX1719 | Cancers with MTAP deletion | Selectively targets the PRMT5/MTA complex, which is elevated in cancers with methylthioadenosine phosphorylase (MTAP) deletion.[4] | [4] |
| GSK3326595 | Solid Tumors, Non-Hodgkin's Lymphoma | A SAM-competitive inhibitor that has entered clinical trials.[2] | [2] |
| UCT-000445 | Colon and Lung Cancer | A SAM-competitive inhibitor that potently inhibits tumor growth in multiple human xenograft models.[5] Demonstrated durable responses and efficacy with intermittent dosing schedules.[5] | [5] |
| PRT382 | Mantle Cell Lymphoma (MCL) | In ibrutinib-resistant MCL patient-derived xenograft models, it significantly decreased disease burden and increased survival.[6] Synergistic effects were observed when combined with the BCL-2 inhibitor venetoclax.[7] | [6][7] |
| YQ36286 | Mantle Cell Lymphoma (MCL) | In MCL xenograft mouse models, 95% tumor growth inhibition was observed after 21 days of dosing.[6] | [6] |
| Candesartan & Cloperastine | Pancreatic, Colorectal, and Breast Cancer | Identified as repurposed drugs with PRMT5 inhibitory activity, reducing cancer cell proliferation and tumor growth in xenograft models.[3] | [3] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of preclinical findings. Below are representative experimental protocols employed in the evaluation of PRMT5 inhibitors.
Orthotopic Pancreatic Cancer Mouse Model (for JNJ-64619178)
-
Animal Model: Patient-derived xenograft (PDX) models of pancreatic ductal adenocarcinoma were used.[4][8]
-
Cell Implantation: Cancer cells were surgically implanted into the pancreas of immunodeficient mice.[4]
-
Treatment Regimen: Mice were treated with JNJ-64619178 (administered daily), gemcitabine, paclitaxel, or a combination of the three.[4]
-
Efficacy Endpoints: Primary endpoints included tumor volume (measured by MRI), final tumor weight at necropsy, and the presence of metastases.[4][8]
-
Monitoring: Tumor growth was monitored weekly using MRI.[4]
Mantle Cell Lymphoma Xenograft Model (for PRT382 and YQ36286)
-
Animal Model: Immunodeficient mice bearing mantle cell lymphoma xenografts (either cell line-derived or patient-derived).[6][7]
-
Treatment Regimen: Mice were treated with the PRMT5 inhibitor (e.g., PRT382, YQ36286) as a single agent or in combination with other drugs like ibrutinib or venetoclax.[6][7]
-
Efficacy Endpoints: Tumor growth inhibition percentage, disease burden, and overall survival were the primary measures of efficacy.[6]
Visualizing the Mechanism and Workflow
Diagrams illustrating the signaling pathway of PRMT5 and a typical experimental workflow for evaluating its inhibitors in preclinical models are provided below.
Caption: The PRMT5 signaling pathway, illustrating its inhibition.
Caption: A generalized workflow for preclinical evaluation.
References
- 1. onclive.com [onclive.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Validating PRMT5 Inhibitor Target Engagement in Cellular and Tissue Models: A Comparative Framework
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the cellular and tissue target engagement of PRMT5 inhibitors. Due to the limited publicly available experimental data for Prmt5-IN-20, this document establishes a comparative guide using well-characterized PRMT5 inhibitors—GSK3326595 (Pemrametostat), JNJ-64619178, and AMG 193—as benchmarks. The methodologies and data presentation formats provided herein can be directly applied to the evaluation of this compound and other novel PRMT5 inhibitors.
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[1][2][3] Its dysregulation is implicated in numerous cancers, making it a compelling therapeutic target.[4][5] this compound is a selective inhibitor of PRMT5 with described antitumor activity.[6] Validating that a compound like this compound reaches and binds to its intracellular target is a critical step in its preclinical characterization.
Comparative Analysis of PRMT5 Inhibitors
A thorough comparison of PRMT5 inhibitors requires quantitative data from a series of biochemical and cellular assays. The following tables summarize key performance indicators for established PRMT5 inhibitors. These tables serve as a template for organizing and presenting experimental data for novel inhibitors like this compound.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Inhibitor | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) | Reference |
| This compound | Selective PRMT5 Inhibitor | Data not publicly available | [6] |
| GSK3326595 | Substrate-competitive, SAM-uncompetitive | 6.0 - 6.2 nM | [7] |
| JNJ-64619178 | SAM-competitive, pseudo-irreversible | 0.14 nM | [8][9] |
| AMG 193 | MTA-cooperative | Potent in MTAP-deleted cells | [10][11] |
Table 2: Cellular Target Engagement and Anti-proliferative Activity
| Inhibitor | Cell Line | Cellular SDMA Inhibition (IC50/EC50) | Anti-proliferative IC50 | Reference |
| This compound | Not specified | Data not publicly available | Data not publicly available | |
| GSK3326595 | MV-4-11 | ~5-56 nM (in various cell lines) | Not specified | [2] |
| JNJ-64619178 | NCI-H1048 | Efficient blockage of SmD1/3 methylation | Potent activity in lung cancer | [9] |
| AMG 193 | HCT116 MTAP-deleted | Potent inhibition | Selective in MTAP-deleted cells | [10] |
Key Experimental Protocols for Target Engagement Validation
Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of PRMT5 inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[12][13][14]
Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., MV-4-11) to 80-90% confluency. Treat cells with the PRMT5 inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the levels of soluble PRMT5 by Western blotting using a specific anti-PRMT5 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble PRMT5 against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[15]
Western Blot for Symmetric Dimethylarginine (SDMA) Marks
This assay directly measures the downstream pharmacological effect of PRMT5 inhibition by quantifying the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as histone H4 at arginine 3 (H4R3me2s) or SmD3.[2][16]
Protocol:
-
Cell Treatment: Treat cells with a dose-response of the PRMT5 inhibitor for a defined period (e.g., 48-72 hours).
-
Histone or Protein Extraction: Extract histones or total protein from the treated cells.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the SDMA mark (e.g., anti-H4R3me2s or anti-SDMA) and a loading control (e.g., total Histone H4 or β-actin).
-
Detection and Quantification: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the concentration-dependent reduction in SDMA levels.[17]
Co-Immunoprecipitation (Co-IP) of PRMT5 and MEP50
PRMT5 forms a stable complex with MEP50 (WDR77), which is essential for its activity.[3] A Co-IP assay can determine if an inhibitor disrupts this interaction.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor and lyse them in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against PRMT5 or MEP50 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the bound proteins.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against both PRMT5 and MEP50 to assess their co-precipitation.[18]
Visualizing Pathways and Workflows
Diagrams are crucial for understanding the complex biological context and experimental procedures.
Caption: PRMT5 signaling pathway and points of inhibition.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-20 Selectivity Profile: A Comparative Guide to PRMT5 Inhibition
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative framework for the selectivity of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, with a focus on providing representative data and methodologies. Due to the limited availability of public data for the specific inhibitor Prmt5-IN-20, this document utilizes the well-characterized and highly selective PRMT5 inhibitor, EPZ015666, as a surrogate to illustrate a comprehensive selectivity profile against other methyltransferases.
Executive Summary
Selectivity Profiling of a Representative PRMT5 Inhibitor: EPZ015666
The following table summarizes the inhibitory activity of EPZ015666 against a panel of protein methyltransferases. The data is derived from radiometric biochemical assays and illustrates the high selectivity of this compound for PRMT5.
| Methyltransferase Target | IC50 (µM) | Selectivity vs. PRMT5 (fold) |
| PRMT5 | 0.022 | 1 |
| CARM1 (PRMT4) | >50 | >2273 |
| PRMT1 | >50 | >2273 |
| PRMT3 | >50 | >2273 |
| PRMT6 | >50 | >2273 |
| SET7 | >50 | >2273 |
| SET8 | >50 | >2273 |
| G9a | >50 | >2273 |
| SUV39H2 | >50 | >2273 |
| EZH2 | >50 | >2273 |
| MLL1 | >50 | >2273 |
| DOT1L | >50 | >2273 |
Data sourced from Chan-Penebre et al., Nat Chem Biol. 2015.[4]
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation and replication of selectivity data. The following protocol outlines a standard radiometric methyltransferase assay used to determine the potency and selectivity of inhibitors like EPZ015666.
In Vitro Methyltransferase Inhibition Assay (Radiometric)
This biochemical assay quantifies the enzymatic activity of a methyltransferase by measuring the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a specific substrate.
Materials:
-
Recombinant human methyltransferase enzymes (e.g., PRMT5/MEP50 complex and a panel of other PMTs).
-
Substrate peptides specific for each enzyme (e.g., Histone H4 peptide for PRMT5).
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM).
-
Test inhibitor (e.g., EPZ015666) dissolved in DMSO.
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).
-
Phosphocellulose filter paper or plates.
-
Scintillation fluid.
-
Microplate reader (scintillation counter).
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, combine the assay buffer, the respective methyltransferase enzyme, and its corresponding substrate peptide.
-
Inhibitor Addition: Add the diluted test inhibitor or DMSO (vehicle control) to the reaction wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding [³H]-SAM to each well.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled peptide substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.
-
Signal Detection: After drying the plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.[4]
PRMT5 Signaling Pathway and Therapeutic Rationale
PRMT5 plays a significant role in cancer cell proliferation and survival. One mechanism involves the regulation of the WNT/β-catenin and AKT/GSK3β signaling pathways. In non-Hodgkin's lymphoma, for instance, PRMT5 can epigenetically silence antagonists of the WNT pathway, leading to the activation of pro-survival genes.[5] Inhibition of PRMT5 can restore the expression of these antagonists, thereby suppressing oncogenic signaling.
Caption: PRMT5-mediated silencing of WNT antagonists and its reversal by PRMT5 inhibitors.
Conclusion
While specific selectivity data for this compound remains elusive in publicly accessible literature, the analysis of the representative inhibitor, EPZ015666, provides a valuable benchmark for the desired characteristics of a selective PRMT5 probe. The high degree of selectivity demonstrated by EPZ015666 against a panel of other methyltransferases underscores the feasibility of developing targeted PRMT5 inhibitors with minimal off-target effects. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers investigating the role of PRMT5 and evaluating the performance of novel inhibitors in this class. As research progresses, it is anticipated that more comprehensive selectivity data for a wider range of PRMT5 inhibitors, including this compound, will become available, further refining our understanding of their therapeutic potential.
References
- 1. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EPZ 015666 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Prmt5-IN-20 with first-generation PRMT5 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of a novel, non-SAM competitive PRMT5 inhibitor, here represented by the compound 3039-0164 (as a proxy for the unavailable Prmt5-IN-20), and well-characterized first-generation PRMT5 inhibitors. The comparison focuses on biochemical potency, cellular activity, and mechanistic differences, supported by experimental data and detailed protocols.
Disclaimer: Information regarding a specific compound designated "this compound" was not publicly available at the time of this writing. Therefore, this guide utilizes data for the novel, non-SAM competitive inhibitor 3039-0164 as a representative of a next-generation PRMT5 inhibitor to facilitate a comparative analysis against first-generation compounds.
Quantitative Data Comparison
The following tables summarize the biochemical and cellular potency of the compared PRMT5 inhibitors. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Biochemical Potency Against PRMT5
| Compound | Type | Mechanism of Action | IC50 (PRMT5/MEP50) |
| 3039-0164 | Novel/Non-SAM Competitive | Binds to the substrate-binding site | 63 µM[1] |
| GSK3326595 (EPZ015666) | First-Generation | Substrate-competitive, SAM-uncompetitive | 22 nM[2] |
| JNJ-64619178 | First-Generation | SAM-competitive | ~5 nM |
| LLY-283 | First-Generation | SAM-competitive | 22 nM[3] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | EC50 / IC50 |
| 3039-0164 | A549 (NSCLC) | Cell Viability (MTT) | ~5-10 µM (at 72h)[1] |
| GSK3326595 (EPZ015666) | Z-138 (MCL) | Cell Viability | <100 nM |
| GSK3326595 (EPZ015666) | Various MCL lines | Cell Viability | nM range[2] |
| LLY-283 | A375 (Melanoma) | Cell Proliferation | 25 nM[3] |
| JNJ-64619178 | HCT116 (Colon) | Cell Viability | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate interpretation of the presented data.
Biochemical PRMT5 Enzymatic Assay (AlphaLISA)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of the PRMT5/MEP50 complex.
-
Principle: The assay measures the methylation of a biotinylated histone H4 peptide by recombinant PRMT5/MEP50 using S-adenosyl-L-methionine (SAM) as a methyl donor. The resulting symmetrically dimethylated arginine (SDMA) on the peptide is detected using a specific antibody conjugated to acceptor beads. Upon excitation, the donor beads generate singlet oxygen, which activates the acceptor beads in proximity, resulting in a chemiluminescent signal.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated Histone H4 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Test compounds (e.g., 3039-0164, GSK3326595)
-
AlphaLISA assay buffer
-
Streptavidin-coated Donor beads
-
Anti-SDMA antibody-conjugated Acceptor beads
-
Microplate reader capable of AlphaLISA detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well microplate, add the PRMT5/MEP50 enzyme, biotinylated H4 peptide, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a mixture of Streptavidin-coated Donor beads and anti-SDMA Acceptor beads.
-
Incubate the plate in the dark to allow for bead binding.
-
Read the plate on an AlphaLISA-compatible microplate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT)
This assay determines the effect of a PRMT5 inhibitor on the metabolic activity and proliferation of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of viable cells.
-
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
-
Western Blot for Symmetric Dimethylarginine (SDMA)
This assay is used to assess the on-target engagement of a PRMT5 inhibitor in a cellular context by measuring the levels of SDMA, a direct product of PRMT5 activity.
-
Principle: Cellular proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the SDMA modification on target proteins (e.g., SmD3), followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The enzyme catalyzes a chemiluminescent reaction, and the resulting signal is detected.
-
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA-modified protein (e.g., anti-SmD3-SDMA)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the test compound at various concentrations for a specific time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to normalize the results.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PRMT5 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: PRMT5 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for PRMT5 Inhibitor Characterization.
References
- 1. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance with PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies is a significant challenge in oncology. Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising therapeutic target, with several inhibitors in clinical development. However, as with other targeted agents, resistance to PRMT5 inhibitors can develop, limiting their long-term efficacy. Understanding the mechanisms of resistance and potential cross-resistance patterns with other therapies is crucial for developing effective treatment strategies.
This guide provides a comparative overview of documented cross-resistance and collateral sensitivity mechanisms associated with PRMT5 inhibitors, supported by experimental data. While specific cross-resistance data for the research compound Prmt5-IN-20 is not publicly available, this guide focuses on the broader class of PRMT5 inhibitors, offering valuable insights for researchers working with this class of molecules.
Key Mechanisms of Resistance to PRMT5 Inhibitors
Acquired resistance to PRMT5 inhibitors is often not due to on-target mutations but rather through the activation of bypass signaling pathways. Two prominent mechanisms have been identified:
-
Upregulation of the mTOR/PI3K Signaling Pathway: In mantle cell lymphoma (MCL), resistance to PRMT5 inhibitors has been linked to the hyperactivation of the mTOR and PI3K signaling pathways.
-
Induction of STMN2 Expression: In lung adenocarcinoma, resistance to PRMT5 inhibitors can be driven by the upregulation of Stathmin-2 (STMN2), a microtubule-associated protein. Interestingly, this resistance mechanism confers collateral sensitivity to taxane-based chemotherapy, such as paclitaxel.
Comparative Efficacy Data
The following tables summarize key experimental data from studies investigating resistance to PRMT5 inhibitors.
Table 1: Efficacy of PRMT5 Inhibitors in Sensitive vs. Resistant Mantle Cell Lymphoma (MCL) Models
| Cell Line | Treatment | IC50 (nM) | Fold Resistance | Reference |
| Sensitive MCL | ||||
| JeKo-1 | PRT-382 | 25 | - | [1] |
| Mino | PRT-382 | 40 | - | [1] |
| Resistant MCL | ||||
| JeKo-1-R | PRT-382 | 250 | 10 | [1] |
| Mino-R | PRT-382 | 300 | 7.5 | [1] |
Table 2: Cross-Resistance and Collateral Sensitivity in PRMT5 Inhibitor-Resistant Lung Adenocarcinoma Cells
| Cell Line | Treatment | IC50 (µM) | Effect of Resistance | Reference |
| Parental KP | ||||
| GSK3326595 (PRMT5i) | 0.1 | - | [2] | |
| Paclitaxel | 0.01 | - | [2] | |
| Resistant KP-R | ||||
| GSK3326595 (PRMT5i) | >10 | Resistant | [2] | |
| Paclitaxel | 0.001 | Sensitive | [2] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in PRMT5 inhibitor resistance, the following diagrams are provided.
References
A Head-to-Head Comparison: Prmt5-IN-20 and PRMT5 Degraders (PROTACs) in Preclinical Cancer Research
For researchers, scientists, and drug development professionals, the targeting of Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising strategy in oncology. This guide provides an objective comparison between two distinct therapeutic modalities: the covalent inhibitor Prmt5-IN-20 and the new class of PRMT5-targeting PROTAC (Proteolysis Targeting Chimera) degraders. This comparison is supported by experimental data on their mechanisms of action, efficacy, and selectivity.
PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes, including gene expression, mRNA splicing, and cell cycle regulation.[1][2][3] Its overexpression has been linked to numerous cancers, making it an attractive therapeutic target.[4][5][6] While small molecule inhibitors have shown promise, the advent of PROTAC technology offers an alternative approach to neutralize PRMT5's oncogenic functions.[7][8]
At a Glance: Key Performance Metrics
The following table summarizes the key quantitative data for a representative covalent PRMT5 inhibitor, Prmt5-IN-11 (a compound structurally related to the conceptual this compound for which public data is limited), and two prominent PRMT5 degraders, MS4322 and YZ-836P.
| Parameter | Prmt5-IN-11 (Covalent Inhibitor) | MS4322 (PROTAC Degrader) | YZ-836P (PROTAC Degrader) |
| Mechanism of Action | Irreversible covalent binding to Cys449 in the active site | Induces proteasomal degradation of PRMT5 via VHL E3 ligase | Induces proteasomal degradation of PRMT5 via CRBN E3 ligase |
| Biochemical IC50 | 26 nM (PRMT5/MEP50)[9] | 18 nM (PRMT5/MEP50)[7][10] | Not Reported |
| Cellular sDMA IC50 | 158 nM (Granta-519 cells)[11] | Not Reported | Not Reported |
| Degradation (DC50) | Not Applicable | 1.1 µM (MCF-7 cells)[10][12] | Not Reported |
| Max Degradation (Dmax) | Not Applicable | 74% (MCF-7 cells)[7][10] | Not Reported |
| Proliferation IC50 | 270 nM (Granta-519 cells)[11] | ~3-10 µM (MCF-7 cells, 6 days)[13] | 1.0 µM (HCC1937), 2.1 µM (HCC1806) (48 hours)[14] |
Delving Deeper: Mechanism of Action and Experimental Data
This compound (Represented by Covalent Inhibitor Prmt5-IN-11)
Covalent inhibitors like Prmt5-IN-11 represent a class of targeted therapies that form a permanent bond with their target protein.[9] This irreversible inhibition offers the potential for prolonged pharmacodynamic effects and high potency.
Mechanism of Action: Prmt5-IN-11 specifically targets a unique cysteine residue (C449) located in the active site of PRMT5.[9] By forming a covalent bond, it permanently inactivates the enzyme's methyltransferase activity. This prevents the symmetric dimethylation of PRMT5 substrates, leading to anti-proliferative effects in cancer cells.
Experimental Data: Biochemical assays demonstrate a potent inhibition of the PRMT5/MEP50 complex with an IC50 of 26 nM.[9] In cellular assays using the Granta-519 mantle cell lymphoma line, Prmt5-IN-11 inhibited the symmetric dimethylation of arginine (sDMA) with an IC50 of 158 nM and suppressed cell proliferation with an IC50 of 270 nM.[11]
PRMT5 Degraders (PROTACs): MS4322 and YZ-836P
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate target proteins.[7][8] They consist of a ligand that binds to the target protein (PRMT5), a linker, and a ligand that recruits an E3 ubiquitin ligase.[8]
Mechanism of Action: PRMT5 PROTACs induce the formation of a ternary complex between PRMT5, the PROTAC molecule, and an E3 ligase (e.g., Von Hippel-Lindau (VHL) for MS4322 or Cereblon (CRBN) for YZ-836P).[10][14] This proximity leads to the ubiquitination of PRMT5, marking it for degradation by the proteasome.[7] Unlike inhibitors that only block the catalytic activity, degraders eliminate the entire protein, potentially overcoming resistance mechanisms and addressing non-catalytic scaffolding functions of PRMT5.[7]
Experimental Data:
-
MS4322: This first-in-class PRMT5 degrader utilizes the VHL E3 ligase.[7] It has a biochemical IC50 of 18 nM for PRMT5 methyltransferase activity.[7][10] In MCF-7 breast cancer cells, MS4322 induces PRMT5 degradation with a DC50 of 1.1 µM and achieves a maximum degradation (Dmax) of 74%.[7][10] It also inhibits the proliferation of various cancer cell lines, including HeLa, A549, and Jurkat cells.[7]
-
YZ-836P: A more recent and potent degrader that recruits the CRBN E3 ligase.[14] In triple-negative breast cancer (TNBC) cell lines, YZ-836P demonstrates superior degradation efficacy compared to MS4322, achieving PRMT5 degradation within 6 hours at a 4 µM concentration.[8][14] It shows potent anti-proliferative effects with IC50 values of 1.0 µM in HCC1937 and 2.1 µM in HCC1806 cells after 48 hours of treatment.[14]
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
Western Blot for Symmetric Dimethylarginine (sDMA) and PRMT5 Degradation
This protocol is used to assess the cellular activity of PRMT5 inhibitors by measuring the levels of a known PRMT5 substrate mark (sDMA) or to quantify the degradation of PRMT5 protein by PROTACs.
-
Cell Treatment: Plate cancer cells at an appropriate density and treat with varying concentrations of the PRMT5 inhibitor or degrader for the desired time course (e.g., 6 hours to 8 days). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for a symmetrically dimethylated substrate (e.g., anti-sDMA) or anti-PRMT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to normalize the signal.
Cell Viability Assay (MTT/MTS-based)
This protocol assesses the effect of a PRMT5 inhibitor or degrader on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound. Add the diluted compound to the appropriate wells and incubate for the desired time period (e.g., 48 hours to 6 days).
-
MTT/MTS Addition: Add 20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: If using MTT, add 100 µL of solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after treatment.
-
Cell Treatment: Treat cells with the desired concentrations of the compound for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
Both covalent inhibitors and PROTAC degraders offer compelling strategies for targeting PRMT5 in cancer. Covalent inhibitors like Prmt5-IN-11 demonstrate high biochemical and cellular potency in inhibiting the enzyme's catalytic function. On the other hand, PRMT5 degraders such as MS4322 and YZ-836P provide an alternative and potentially more advantageous approach by eliminating the entire PRMT5 protein. This not only ablates the catalytic activity but also the scaffolding functions of PRMT5, which may lead to a more profound and durable anti-tumor response and could circumvent certain resistance mechanisms. The choice between these modalities will depend on the specific cancer context, the desired pharmacological profile, and further preclinical and clinical investigations into their respective efficacy and safety profiles. The continued development and head-to-head comparison of these distinct therapeutic strategies will be crucial in realizing the full potential of PRMT5 targeting in oncology.
References
- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PRMT5 through PROTAC for the treatment of triple-negative breast cancer | springermedizin.de [springermedizin.de]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MS4322 | PRMT5 PROTAC | Probechem Biochemicals [probechem.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeting PRMT5 through PROTAC for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthetic Lethal Interaction of PRMT5 Inhibitors in MTAP-Deleted Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of the synthetic lethal relationship between Protein Arginine Methyltransferase 5 (PRMT5) and Methylthioadenosine Phosphorylase (MTAP) has opened a promising therapeutic window for cancers harboring MTAP deletions. This guide provides a comparative overview of PRMT5 inhibitors, with a focus on validating their synthetic lethal interaction in MTAP-deleted cancers. We compare the performance of different classes of PRMT5 inhibitors, supported by preclinical data, and provide detailed experimental protocols for validation studies.
The PRMT5-MTAP Synthetic Lethal Mechanism
In normal cells, MTAP plays a crucial role in the methionine salvage pathway, converting methylthioadenosine (MTA) to adenine and 5-methylthio-D-ribose-1-phosphate. However, in cancers with homozygous deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor CDKN2A, MTA accumulates to high levels[1][2][3][4][5][6]. This accumulated MTA acts as a partial and selective endogenous inhibitor of PRMT5 by competing with its natural substrate, S-adenosylmethionine (SAM)[1][2][3][4][5][6]. This partial inhibition of PRMT5 makes MTAP-deleted cancer cells exquisitely sensitive to further inhibition of PRMT5, creating a synthetic lethal vulnerability[1][2][3][4][5][6].
This understanding has led to the development of a new class of drugs known as MTA-cooperative PRMT5 inhibitors. These inhibitors preferentially bind to the PRMT5-MTA complex, leading to highly selective and potent inhibition of PRMT5 in MTAP-deleted cancer cells while sparing normal, MTAP-proficient cells[1][2][7][8][9].
Comparative Analysis of PRMT5 Inhibitors
PRMT5 inhibitors can be broadly categorized into two main classes: MTA-cooperative inhibitors and non-MTA-cooperative (SAM-competitive) inhibitors. While "this compound" is a commercially available selective PRMT5 inhibitor, detailed public data on its performance is limited[10]. Therefore, this guide will focus on well-characterized examples from each class.
MTA-Cooperative PRMT5 Inhibitors: These second-generation inhibitors, such as MRTX1719 and AMG 193 , exhibit high selectivity for MTAP-deleted cancer cells[2][7][8][9]. They leverage the high intracellular MTA concentrations in these cells to form a stable drug-PRMT5-MTA ternary complex, leading to potent and selective enzyme inhibition.
Non-MTA-Cooperative PRMT5 Inhibitors: First-generation inhibitors like GSK3326595 are SAM-competitive and inhibit PRMT5 regardless of MTAP status[11][12]. While effective at inhibiting PRMT5, they often exhibit on-target hematological toxicities due to the essential role of PRMT5 in normal hematopoietic cells[12].
Preclinical Efficacy Comparison
The following tables summarize key preclinical data for representative PRMT5 inhibitors.
Table 1: In Vitro Selectivity and Potency
| Inhibitor | Class | Cell Line (MTAP status) | IC50 / GI50 (nM) | Selectivity (MTAP WT / MTAP-del) | Reference |
| This compound | Selective PRMT5 Inhibitor | Data not publicly available | Data not publicly available | Data not publicly available | [10] |
| MRTX1719 | MTA-Cooperative | HCT116 (MTAP-del) | <10 | >70-fold | [2][13] |
| HCT116 (MTAP WT) | >700 | [2][13] | |||
| AMG 193 | MTA-Cooperative | HCT116 (MTAP-del) | 107 | ~40-fold | [8] |
| HCT116 (MTAP WT) | >4000 | [8] | |||
| GSK3326595 | Non-MTA-Cooperative | HCT116 (MTAP-del) | ~20 | ~1-fold | [11] |
| HCT116 (MTAP WT) | ~20 | [11] |
Table 2: In Vivo Antitumor Activity
| Inhibitor | Cancer Model (MTAP status) | Dosing | Tumor Growth Inhibition | Reference |
| MRTX1719 | HCT116 Xenograft (MTAP-del) | 50-100 mg/kg, daily | Significant tumor growth inhibition and regression | [11][13] |
| HCT116 Xenograft (MTAP WT) | 100 mg/kg, daily | Minimal effect | [11][13] | |
| AMG 193 | NSCLC, Pancreatic, Esophageal PDX (MTAP-del) | Daily oral administration | Robust antitumor activity | [8][14][15] |
| GSK3326595 | HCT116 Xenograft (MTAP-del & WT) | 100 mg/kg, daily | Similar antitumor activity in both models | [11] |
Experimental Protocols for Validating Synthetic Lethality
Validating the synthetic lethal interaction of a novel PRMT5 inhibitor requires a series of well-controlled experiments. The following protocols provide a general framework for these studies.
Cell Viability Assays
Objective: To determine the differential sensitivity of MTAP-deleted versus MTAP-wildtype cancer cells to the PRMT5 inhibitor.
Materials:
-
MTAP-deleted and isogenic MTAP-wildtype cancer cell lines (e.g., HCT116)
-
PRMT5 inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT, XTT)
-
Luminometer or spectrophotometer
Protocol:
-
Cell Seeding: Seed MTAP-deleted and MTAP-wildtype cells in separate 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the PRMT5 inhibitor in cell culture medium. Remove the old medium from the plates and add the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plates for a period of 3 to 6 days at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: After the incubation period, measure cell viability using the chosen assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control wells and plot the dose-response curves. Calculate the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values for each cell line. A significantly lower IC50/GI50 in the MTAP-deleted cells compared to the MTAP-wildtype cells indicates selective synthetic lethality.
Western Blot Analysis
Objective: To confirm on-target engagement by assessing the inhibition of PRMT5-mediated symmetric dimethylarginine (SDMA) modification of its substrates.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Protein Extraction: Lyse the cells treated with the PRMT5 inhibitor at various concentrations and time points to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-PRMT5 and loading control antibodies to ensure equal protein loading and to assess the total PRMT5 protein levels.
-
Data Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control. A dose-dependent decrease in the SDMA signal in treated cells confirms the inhibition of PRMT5 activity.
In Vivo Xenograft or Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the in vivo efficacy and tolerability of the PRMT5 inhibitor in a more physiologically relevant setting.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
MTAP-deleted and MTAP-wildtype cancer cells or PDX models
-
PRMT5 inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant MTAP-deleted and MTAP-wildtype cancer cells or PDX tissue fragments into the flanks of immunocompromised mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the PRMT5 inhibitor and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement and Monitoring: Measure the tumor volume with calipers regularly (e.g., twice a week). Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Compare the tumor growth inhibition between the treated and control groups for both MTAP-deleted and MTAP-wildtype models. A significant and selective reduction in tumor growth in the MTAP-deleted model validates the in vivo synthetic lethal effect.
Conclusion
The synthetic lethal strategy of targeting PRMT5 in MTAP-deleted cancers represents a significant advancement in precision oncology. MTA-cooperative PRMT5 inhibitors like MRTX1719 and AMG 193 have demonstrated remarkable selectivity and potent antitumor activity in preclinical models, with promising early clinical data emerging[2][7][8][9]. The experimental protocols outlined in this guide provide a robust framework for researchers to validate novel PRMT5 inhibitors and further explore this therapeutic vulnerability. While specific data for this compound is not yet widely available, its classification as a selective PRMT5 inhibitor warrants its investigation within this promising class of anticancer agents. The continued development and validation of these inhibitors hold the potential to provide a much-needed therapeutic option for a significant population of cancer patients with MTAP-deleted tumors.
References
- 1. Mirati Therapeutics, Inc. Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers Through Novel Approach to MTA-Cooperative PRMT5 Inhibition | MarketScreener [marketscreener.com]
- 2. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ideayabio.com [ideayabio.com]
- 5. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. apexbt.com [apexbt.com]
- 11. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. discovery.researcher.life [discovery.researcher.life]
Comparative Proteomic Analysis of PRMT5 Inhibitors: A Head-to-Head Look at Cellular Responses
A comprehensive guide for researchers, scientists, and drug development professionals on the differential proteomic impact of key Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. This report synthesizes available data to compare the cellular effects of prominent PRMT5 inhibitors, providing insights into their mechanisms of action and potential therapeutic applications.
Due to the absence of publicly available data for a compound specifically named "Prmt5-IN-20," this guide will focus on a comparative analysis of other well-characterized and clinically relevant PRMT5 inhibitors for which proteomic and mechanistic data have been published. This comparison includes the substrate-competitive inhibitor EPZ015666 (also known as GSK591), the SAM-competitive inhibitor JNJ-64619178, the cofactor-competitive inhibitor LLY-283, and a novel PRMT5 degrader.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a crucial role in a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1][2][3] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[3][4] Consequently, a range of small molecule inhibitors with distinct mechanisms of action have been developed to target PRMT5.[3]
This guide provides a comparative overview of the proteomic consequences of treating cells with different classes of PRMT5 inhibitors, offering a deeper understanding of their on-target and potential off-target effects.
Comparative Proteomic Effects of PRMT5 Inhibitors
The following tables summarize the key findings from proteomic analyses of cells treated with different PRMT5 inhibitors. The data is compiled from multiple studies and presented to highlight the similarities and differences in their impact on the cellular proteome and methylome.
Table 1: Overview of PRMT5 Inhibitors and their Primary Mechanism of Action
| Inhibitor/Compound | Alias(es) | Mechanism of Action | Key Characteristics |
| EPZ015666 | GSK591, GSK3235025 | Substrate-competitive | Binds to the substrate-binding site of PRMT5.[5][6] |
| JNJ-64619178 | SAM-competitive, pseudo-irreversible | Binds to the S-adenosylmethionine (SAM) cofactor binding pocket.[7][8] | |
| LLY-283 | Cofactor-competitive | Binds to the S-adenosyl methionine-binding site of PRMT5.[6] | |
| Compound 15 | MS4322 | PRMT5 Degrader (PROTAC) | Induces proteasomal degradation of PRMT5 via VHL E3 ligase.[9] |
Table 2: Comparative Effects on Global Symmetric Dimethyl Arginine (SDMA) Levels
| Inhibitor | Cell Line(s) | Effect on Global SDMA | Citation(s) |
| EPZ015666 | Multiple Myeloma cell lines, Entamoeba invadens | Strong reduction in total SDMA levels. | [10][11] |
| GSK591 | Glioblastoma Stem Cells (GSCs) | Reduction in SDMA levels on SmB/B' protein. | [6] |
| JNJ-64619178 | NCI-H1048 (SCLC) | Time-dependent inhibition of SmD1/3 dimethylation. | [12] |
| LLY-283 | Glioblastoma Stem Cells (GSCs) | Reduction in SDMA levels on SmB/B' protein, more pronounced than GSK591. | [6] |
| Compound 15 | MCF-7 | Concentration-dependent decrease in global SDMA, slightly more effective than EPZ015666. | [9] |
Table 3: Impact on Protein Expression and Cellular Pathways
| Inhibitor | Key Affected Proteins/Pathways | Proteomic Methodology | Citation(s) |
| EPZ015666/GSK591 | - Downregulation of total and phosphorylated ATR. - Widespread disruption of splicing, particularly affecting cell cycle gene products. - Abrogation of NF-κB signaling. | Targeted Proteomics, RNA-Sequencing, Mass Spectrometry | [6][10][13] |
| JNJ-64619178 | - Increased splicing burden. - Antiproliferative activity in various cancer cell lines. | Chemical Proteomics, Methylomics, RNA-Sequencing | [8][12][14] |
| LLY-283 | - Widespread disruption of splicing across the transcriptome, affecting cell cycle gene products. | RNA-Sequencing | [6] |
| Compound 15 | - Highly selective degradation of PRMT5 protein. | Global Proteomic Analysis (LC-MS) | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by PRMT5 inhibition and a general workflow for the proteomic analysis of treated cells.
Caption: PRMT5 inhibition signaling cascade.
Caption: General proteomic experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of proteomic studies. Below are summaries of common protocols employed in the analysis of PRMT5 inhibitor-treated cells, based on the literature.
Global Proteomics and PTM Analysis using SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)
This method is used for the quantitative analysis of global changes in protein abundance and post-translational modifications, such as arginine methylation.
-
Cell Culture and Labeling: Cells are cultured for several passages in media containing either "light" (standard) or "heavy" (isotope-labeled, e.g., ¹³C₆, ¹⁵N₂-Lysine and ¹³C₆, ¹⁵N₄-Arginine) amino acids to achieve complete incorporation of the labeled amino acids into the proteome.
-
Treatment: "Heavy"-labeled cells are treated with the PRMT5 inhibitor, while "light"-labeled cells are treated with a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Cells are harvested and lysed. Proteins are extracted, quantified, and the "heavy" and "light" samples are mixed in a 1:1 ratio. The combined protein sample is then digested into peptides, typically using trypsin.
-
Enrichment (for PTM analysis): For the analysis of arginine methylation, peptides may be subjected to immunoprecipitation using antibodies specific for symmetric dimethylarginine (SDMA).
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of peptides (and thus proteins) between the treated and control samples is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs.
Chemical Proteomics for Target Identification and Selectivity
This approach is utilized to identify the direct protein targets of a drug and assess its selectivity within the cellular environment.
-
Affinity Matrix Preparation: An analog of the PRMT5 inhibitor (e.g., JNJ-64619178) is immobilized onto a solid support (e.g., beads) to create an affinity matrix.
-
Protein Extraction: Protein extracts are prepared from the cell line of interest.
-
Competitive Pull-Down: The protein extract is incubated with the affinity matrix in the presence of increasing concentrations of the free inhibitor.
-
Elution and Digestion: Proteins that bind to the immobilized inhibitor are eluted, and the proteins that are specifically competed off by the free inhibitor are identified as targets. The eluted proteins are then digested into peptides.
-
LC-MS/MS Analysis and Quantification: The peptide samples are analyzed by LC-MS/MS to identify and quantify the bound proteins. The affinity (Kd value) of the inhibitor for its targets can be determined from the concentration-dependent competition.[12]
Western Blotting for Validation
Western blotting is a standard technique used to validate the findings from proteomic screens by assessing the levels of specific proteins or post-translational modifications.
-
Sample Preparation: Cells are treated with the PRMT5 inhibitor or vehicle control for the desired time. Cells are then lysed, and protein concentrations are determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest (e.g., PRMT5, SDMA, or a specific downstream target).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the relative protein abundance.
Conclusion
The comparative analysis of proteomic data reveals that while different PRMT5 inhibitors converge on the fundamental mechanism of reducing symmetric arginine dimethylation, their specific impacts on the proteome can vary. Substrate-competitive inhibitors like EPZ015666 and cofactor-competitive inhibitors such as JNJ-64619178 and LLY-283 all lead to significant alterations in RNA splicing and the expression of genes involved in cell cycle control. The novel class of PRMT5 degraders, exemplified by Compound 15, offers a distinct approach by selectively eliminating the PRMT5 protein, which may present a different therapeutic window and resistance profile.
This guide underscores the importance of comprehensive proteomic and mechanistic profiling in the development and characterization of targeted therapies. The provided data and protocols serve as a valuable resource for researchers in the field of cancer biology and drug discovery, facilitating a deeper understanding of the cellular consequences of PRMT5 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Arginine Methyltransferase 5 (PRMT5) has prognostic relevance and is a druggable target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 Inhibitor EPZ015666 Decreases the Viability and Encystment of Entamoeba invadens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSE246325 - Transcriptional modulation by PRMT5 inhibition with EPZ015666 (GSK3235025) - OmicsDI [omicsdi.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Prmt5-IN-20
Essential Safety and Handling Guide for Prmt5-IN-20
Disclaimer: This document provides essential safety and logistical information for the handling of this compound, a selective protein arginine methyltransferase 5 (PRMT5) inhibitor. The information herein is intended for use by trained researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following guidelines are based on information for structurally similar PRMT5 inhibitors and general principles of safe laboratory practice.[1] All users must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, biologically active small molecule designed to inhibit the catalytic activity of PRMT5.[2] While specific toxicological data is unavailable, it should be handled as a potentially hazardous substance with possible anti-proliferative and cytotoxic effects.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times when handling the compound. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves prior to use and change them frequently, especially after direct contact. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and buttoned to its full length. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. Consult your institution's EHS for guidance. |
II. Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Storage Conditions:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container in a dry, dark place.[3] |
| 4°C | Up to 2 years | For shorter-term storage.[3] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[3][4][5] |
| -20°C | Up to 1 month | For shorter-term storage of aliquots.[3][4][5] |
Preparation of Stock Solutions:
This compound is soluble in dimethyl sulfoxide (DMSO).[3] To prepare a stock solution, it is recommended to use anhydrous, sterile DMSO to avoid precipitation.[3] Sonication can aid in the dissolution of the compound.[3]
III. Accidental Release and Exposure
Spill Procedures:
-
Solid Spills: Avoid generating dust. Gently cover the spill with an absorbent material, such as vermiculite or sand. Collect the material into a sealed container for hazardous waste disposal.
-
Liquid Spills: Absorb the spill with an inert absorbent material. Place the contaminated material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
IV. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.[1][6]
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Unused this compound powder, contaminated PPE (gloves, lab coats), and lab consumables (pipette tips, weigh boats) should be collected in a designated, clearly labeled hazardous waste container.[1] |
| Liquid Waste | Solutions containing this compound (e.g., stock solutions, experimental media, solvent rinsates) must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.[1] Do not dispose of down the drain.[6] |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound should be placed in a designated sharps container for hazardous waste.[1] |
Decontamination of Labware:
Glassware and equipment that have been in contact with this compound should be decontaminated by a triple rinse with a suitable organic solvent (e.g., ethanol or acetone).[1] The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[1]
Experimental Protocols
The following are representative protocols for key experiments involving PRMT5 inhibitors. These should be adapted as necessary for specific experimental designs using this compound.
Western Blot Analysis for PRMT5 Target Engagement
This protocol is used to assess the effect of this compound on the symmetric dimethylation of PRMT5 target proteins.
Materials:
-
Cell lines of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-symmetric dimethylarginine [SDMA], anti-PRMT5, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a designated time period. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SDMA) overnight at 4°C with gentle agitation.[7]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.[8]
-
Analysis: Quantify band intensities and normalize to the loading control. A decrease in the SDMA signal with increasing concentrations of this compound indicates target engagement.
Cell Viability Assay (MTT-based)
This protocol is used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cell lines of interest
-
This compound
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.[7]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control.
-
Incubation: Incubate the plate for a desired time period (e.g., 72 to 120 hours).[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the PRMT5 signaling pathway and a general experimental workflow for evaluating PRMT5 inhibitors.
Caption: PRMT5 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating the effects of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
